Technical Documentation Center

2,3-Dihydroamentoflavone 7,4'-dimethyl ether Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Core Science & Biosynthesis

Foundational

A Technical Guide to the Discovery, Isolation, and Characterization of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

This guide provides an in-depth exploration of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a naturally occurring biflavonoid. Tailored for researchers, scientists, and professionals in drug development, this document d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a naturally occurring biflavonoid. Tailored for researchers, scientists, and professionals in drug development, this document details its discovery, a comprehensive methodology for its isolation and purification, its structural elucidation through various spectroscopic techniques, and an overview of its known biological activities.

Introduction

Biflavonoids are a class of polyphenolic compounds characterized by a structure composed of two flavonoid units linked together.[1] This unique structural feature endows them with a wide range of biological activities. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a specific biflavonoid that has garnered interest due to its cytotoxic properties. This guide serves as a technical resource for the scientific community, aiming to facilitate further research and application of this promising natural product.

Discovery and Natural Sources

2,3-Dihydroamentoflavone 7,4'-dimethyl ether has been identified in and isolated from a select number of plant species. Its discovery is a testament to the rich chemical diversity of the plant kingdom. The primary documented natural sources for this compound include:

  • The aerial parts of Selaginella delicatula : This plant is a significant source from which 2,3-Dihydroamentoflavone 7,4'-dimethyl ether was first reported as a new compound.[2]

  • The heartwoods of Podocarpus macrophyllus : This plant has also been identified as a natural source of the compound.[2]

  • Species of the genus Cycas : While the specific dimethyl ether derivative is not always explicitly mentioned, related dihydroamentoflavone compounds have been isolated from Cycas revoluta, suggesting that species within this genus are potential sources.[3][4]

The discovery of this biflavonoid was the result of systematic phytochemical investigations involving solvent extraction of the plant material followed by chromatographic separation to isolate individual constituents.

Isolation and Purification: A Methodological Workflow

The isolation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether from its natural sources is a multi-step process that relies on the principles of phytochemistry. The following is a representative protocol synthesized from established methodologies for the isolation of biflavonoids from plant matrices.

graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Generalized workflow for the isolation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
Experimental Protocol: Isolation from Selaginella delicatula

This protocol is based on the methodology described in the initial discovery of the compound.[3]

1. Plant Material Preparation:

  • Air-dry the aerial parts of Selaginella delicatula in a shaded, well-ventilated area to prevent degradation of phytochemicals by direct sunlight.

  • Once thoroughly dried, pulverize the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

2. Extraction:

  • Macerate the powdered plant material (e.g., 5.1 kg) with cold methanol at room temperature.[3]

  • The extraction should be performed exhaustively, typically involving multiple cycles with fresh solvent until the extract becomes colorless.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

  • Suspend the crude methanolic extract in a mixture of water and chloroform (1:1 v/v).[3]

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the chloroform-soluble fraction, which will contain compounds of medium to low polarity, including the target biflavonoid. The more polar compounds will remain in the aqueous layer.

  • Concentrate the chloroform fraction under reduced pressure to obtain a dried residue.

4. Chromatographic Purification:

  • Column Chromatography (CC):

    • Subject the dried chloroform-soluble fraction to column chromatography on silica gel (70-230 mesh).[3]

    • Elute the column with a gradient of chloroform and methanol. A typical gradient might start with 100% chloroform, gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol mixtures).

    • Combine fractions that show a similar profile and contain the target compound.

  • Preparative Thin-Layer Chromatography (Prep. TLC):

    • For final purification, subject the enriched fractions from column chromatography to preparative TLC on silica gel plates.[3]

    • Develop the plates with a solvent system such as n-hexane-acetone (3:1) or another system optimized for the separation of the target compound from impurities.[3]

    • Visualize the bands under UV light. The target compound can be identified by its characteristic Rf value.

    • Scrape the silica gel band corresponding to the purified compound and elute the compound from the silica with a polar solvent like methanol or acetone.

    • Filter and evaporate the solvent to yield the purified 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Structural Elucidation

The definitive identification of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structure.

Spectroscopic Data

The following table summarizes the key spectroscopic data for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.[3]

Spectroscopic TechniqueKey Findings
UV (MeOH) λmax (log ε) 289 (4.38), 330 (3.80) nm
IR (KBr) νmax 3422, 1635, 1603 cm-1
¹H-NMR (Acetone-d₆, 500 MHz) δ (ppm) 12.91 (1H, s, OH-5), 7.49 (2H, d, J = 8.5 Hz, H-2''', H-6'''), 7.42 (1H, d, J = 2.0 Hz, H-2'), 7.10 (1H, dd, J = 8.5, 2.0 Hz, H-6'), 7.04 (2H, d, J = 8.5 Hz, H-3''', H-5'''), 6.95 (1H, d, J = 8.5 Hz, H-5'), 6.88 (1H, s, H-3''), 6.47 (1H, d, J = 2.0 Hz, H-8), 6.43 (1H, d, J = 2.0 Hz, H-6), 5.51 (1H, dd, J = 13.0, 3.0 Hz, H-2), 3.90 (3H, s, OMe-7), 3.86 (3H, s, OMe-4'), 3.16 (1H, dd, J = 17.0, 13.0 Hz, H-3ax), 2.81 (1H, dd, J = 17.0, 3.0 Hz, H-3eq)
¹³C-NMR (Acetone-d₆, 125 MHz) δ (ppm) 197.2 (C-4), 167.8 (C-7), 165.4 (C-5), 164.6 (C-9), 162.4 (C-4''), 162.0 (C-4'''), 158.5 (C-2''), 155.8 (C-7''), 155.0 (C-5''), 132.3 (C-2', C-6'), 128.8 (C-2''', C-6'''), 124.0 (C-1'''), 123.6 (C-6''), 122.9 (C-1'), 116.5 (C-5'), 116.3 (C-3''', C-5'''), 112.1 (C-3'), 106.0 (C-10), 104.0 (C-3''), 103.4 (C-1''), 99.7 (C-6), 95.0 (C-8), 80.1 (C-2), 56.6 (OMe-7), 55.8 (OMe-4'), 43.5 (C-3)
HR-ESI-MS m/z 569.1553 [M+H]⁺ (Calcd. for C₃₂H₂₅O₁₀, 569.1550)

Causality behind Spectroscopic Observations:

  • UV Spectroscopy: The absorption maxima at 289 and 330 nm are characteristic of the flavanone and flavone chromophores within the biflavonoid structure.

  • IR Spectroscopy: The broad band at 3422 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. The absorption at 1635 cm⁻¹ is characteristic of a chelated carbonyl group (C=O) typical in flavonoids, and the peak at 1603 cm⁻¹ corresponds to aromatic C=C stretching.

  • ¹H-NMR Spectroscopy: The downfield singlet at 12.91 ppm is indicative of a chelated hydroxyl proton at the C-5 position. The signals for the methoxy groups appear as sharp singlets around 3.90 and 3.86 ppm. The complex splitting patterns in the aromatic region are used to determine the substitution patterns on the aromatic rings. The signals in the aliphatic region (2.81-5.51 ppm) are characteristic of the C2- and C3-protons of the dihydroflavone moiety.

  • ¹³C-NMR Spectroscopy: The signal at 197.2 ppm is characteristic of the C-4 carbonyl carbon. The numerous signals in the aromatic region confirm the presence of the two flavonoid skeletons. The signals at 56.6 and 55.8 ppm are assigned to the carbons of the two methoxy groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, which is used to determine its molecular formula with high accuracy. The observed mass of 569.1553 for the protonated molecule ([M+H]⁺) confirms the molecular formula C₃₂H₂₄O₁₀.

Biological Activity: Cytotoxic Effects

A significant aspect of the research surrounding 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is its potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against specific cancer cell lines.

Cytotoxicity against P-388 and HT-29 Cell Lines

2,3-Dihydroamentoflavone 7,4'-dimethyl ether has been shown to exhibit cytotoxicity against P-388 (murine leukemia) and HT-29 (human colon adenocarcinoma) cell lines.[2] The potency of this cytotoxic effect is quantified by the ED₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cell LineED₅₀ (µg/mL)
P-388 3.50
HT-29 5.25

These findings suggest that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether has the potential for further investigation as a lead compound in the development of new anticancer drugs. The mechanism of its cytotoxic action warrants further detailed studies.

Conclusion

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid of significant scientific interest, owing to its demonstrated cytotoxic activities. This guide has provided a comprehensive overview of its discovery, a detailed protocol for its isolation and purification, a thorough analysis of its structural elucidation via modern spectroscopic methods, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the exploration of natural products for therapeutic applications. Further research into the mechanisms of action and potential in vivo efficacy of this compound is highly encouraged.

References

  • Chen, J. J., Duh, C. Y., & Chen, J. F. (2005). New cytotoxic biflavonoids from Selaginella delicatula. Planta medica, 71(7), 659–665. [Link]

  • El-Sohly, H. N., Ibrahim, A. R., Galal, A. M., Ahmed, S. A., & El-Feraly, F. S. (2000). Cytotoxic biflavonoids from Selaginella delicatula. Journal of natural products, 63(5), 627–630. [Link]

  • Kang, S. W., Wang, C. W., Bahetjan, Y., Zheng, N., & Yang, X. Z. (2024). Three New Biflavonoids from Selaginella delicatula (Desv. ex Poir.) Alston. Chemistry & Biodiversity, e202301828. [Link]

  • Laishram, S., Sheikh, Y., Moirangthem, D. S., & Borah, J. C. (2015). Anti-diabetic molecules from Cycas pectinata Griff. traditionally used by the Maiba-Maibi. Journal of ethnopharmacology, 160, 169–175. [Link]

  • Lin, L. C., Kuo, Y. C., & Chou, C. J. (2000). Cytotoxic biflavonoids from Selaginella delicatula. Journal of natural products, 63(5), 627–630. [Link]

  • Moawad, A., Hetta, M., Zjawiony, J. K., Jacob, M. R., Hifnawy, M., Marais, J. P., & Ferreira, D. (2010). Phytochemical investigation of Cycas circinalis and Cycas revoluta leaflets: moderately active antibacterial biflavonoids. Planta medica, 76(9), 921–927. [Link]

  • Sung, S. H., Kang, S. S., Lee, S. M., & Kim, Y. C. (2005). (+)-4'-O-Methyl-2,3,2'',3''-tetrahydroamentoflavone, a new biflavonoid from the leaves of Podocarpus macrophyllus. Chemical & pharmaceutical bulletin, 53(1), 136–137. [Link]

  • Zheng, M., Fan, L. L., Chen, G., & Wang, D. M. (2011). A new 3',8''-linked biflavonoid from Selaginella uncinata (Desv.) Spring. Molecules (Basel, Switzerland), 16(5), 4147–4154. [Link]

  • J Nat Prod. 2000 May;63(5):627-30. Cytotoxic biflavonoids from Selaginella delicatula. [Link]

  • Guedes, M. I. F., de Magalhães, L. G., & Faria, M. H. G. (2017). Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review. Mini reviews in medicinal chemistry, 17(10), 834–841. [Link]

Sources

Exploratory

natural sources of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

An In-Depth Technical Guide to the Natural Sources, Isolation, and Characterization of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and Related Biflavonoids Abstract This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources, Isolation, and Characterization of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and Related Biflavonoids

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of the biflavonoid class of molecules, with a specific focus on 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and its close structural analogs. Biflavonoids, particularly those from the genus Podocarpus, represent a promising frontier in natural product chemistry and drug development due to their significant cytotoxic and enzyme-inhibitory activities. This document is intended for researchers, natural product chemists, and drug development professionals, offering detailed methodologies and the scientific rationale behind them. We will delve into the primary plant sources, established protocols for bioassay-guided fractionation, and the spectroscopic techniques essential for structural elucidation.

Introduction to Biflavonoids of the Amentoflavone Class

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid units. These molecules are linked by either a robust C-C bond or a C-O-C ether linkage. They exhibit a remarkable diversity of structures and biological activities, often exceeding those of their monomeric flavonoid counterparts.

The amentoflavone family, characterized by a C3'-C8" linkage between two apigenin monomers, is one of the most studied groups of biflavonoids. The compound of interest, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether , is a derivative of amentoflavone, featuring a saturated C2-C3 bond in one of the flavonoid units and two methoxy groups at positions 7 and 4'. These structural modifications are crucial as they significantly influence the molecule's polarity, solubility, and bioactivity.

Naturally occurring biflavonoids are known to possess a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, antitumor, and antiviral properties.[1] Their potential as lead compounds in drug discovery is substantial, particularly in oncology.

Primary Natural Sources

The primary sources of amentoflavone-type biflavonoids are concentrated within specific plant families, most notably the Podocarpaceae and Cycadaceae.

The Genus Podocarpus (Podocarpaceae)

The genus Podocarpus is a rich and well-documented source of [3'→8″]-biflavonoids.[1] Several species have been chemically investigated, revealing a variety of methoxylated and hydroxylated amentoflavone derivatives.

  • Podocarpus nakaii : This plant, endemic to Taiwan, is a confirmed source of a compound identified as II-4″,I-7-dimethoxyamentoflavone .[1][2] This nomenclature strongly suggests it is either identical to, or an isomer of, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. The compound is isolated from the twigs of the plant.[1]

  • Podocarpus macrophyllus : This species also contains a variety of biflavonoids, including podocarpusflavone A.[3]

  • Podocarpus henkelii : Leaves of this species have yielded related biflavonoids such as 7, 4', 7”, 4”'-tetramethoxy amentoflavone and isoginkgetin.[4][5]

The consistent presence of these complex biflavonoids makes the Podocarpus genus a primary target for the discovery and isolation of these molecules.

The Genus Cycas (Cycadaceae)

The Cycadaceae family is another significant source of amentoflavone and its derivatives.

  • Cycas pectinata : The fruit of this plant has been shown to contain amentoflavone and its direct hydrogenation product, 2,3-dihydroamentoflavone .[6] While this is not the dimethyl ether derivative, the presence of the 2,3-dihydro backbone is significant, suggesting that other Cycas species could potentially synthesize the methylated version.

The following table summarizes the key natural sources.

Plant SpeciesFamilyPlant PartIsolated Compound(s)Reference(s)
Podocarpus nakaiiPodocarpaceaeTwigsII-4″,I-7-dimethoxyamentoflavone[1][2]
Podocarpus henkeliiPodocarpaceaeLeaves7, 4', 7”, 4”'-tetramethoxy amentoflavone, Isoginkgetin[4][5]
Podocarpus macrophyllusPodocarpaceaeTwigs and LeavesPodocarpusflavone A[3]
Cycas pectinataCycadaceaeFruit2,3-Dihydroamentoflavone[6]

Methodologies for Extraction and Isolation

The isolation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether from its natural matrix is a multi-step process that relies on the principles of chromatography and solvent partitioning. The process is often guided by bioassays to track the active compounds through the fractionation scheme.

Rationale for Method Selection

The choice of solvents and chromatographic phases is dictated by the physicochemical properties of biflavonoids. These are large, relatively polar molecules, but methylation decreases their polarity compared to the parent hydroxylated compounds. A typical strategy involves a crude extraction with a polar solvent like methanol or ethanol to capture a broad spectrum of secondary metabolites, followed by systematic partitioning and chromatography to separate compounds based on fine differences in polarity.

General Protocol for Bioassay-Guided Isolation

The following protocol is a synthesized methodology based on successful isolations of biflavonoids from Podocarpus nakaii.[1][2]

Step 1: Crude Extraction

  • Air-dry and grind the plant material (e.g., twigs of P. nakaii) to a coarse powder.

  • Macerate the powdered material in 95% Ethanol (EtOH) or Methanol (MeOH) at room temperature. The ratio of solvent to plant material is typically 10:1 (v/w).

  • Repeat the extraction process 3-4 times to ensure exhaustive extraction of metabolites.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude EtOH/MeOH extract.

Step 2: Solvent Partitioning (Liquid-Liquid Extraction)

  • Suspend the crude extract in a water/methanol mixture.

  • Sequentially partition the suspension with solvents of increasing polarity:

    • n-Hexane: To remove highly non-polar constituents like lipids and sterols.

    • Ethyl Acetate (EtOAc): This fraction is often enriched in flavonoids, biflavonoids, and other moderately polar compounds. The target compound is expected to partition into this layer.

    • n-Butanol (BuOH): To isolate more polar compounds, such as glycosides.

  • Concentrate each fraction in vacuo. The EtOAc fraction is typically carried forward for further purification.

Step 3: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Subject the active EtOAc fraction to column chromatography on a silica gel stationary phase.

    • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of n-hexane -> ethyl acetate -> methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the enriched fractions from the silica column using preparative HPLC.

    • A C18 (reversed-phase) column is typically used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • This final step should yield the pure compound.

The following diagram illustrates this experimental workflow.

G cluster_0 Extraction & Partitioning cluster_1 Purification cluster_2 Analysis & Characterization Plant Dried, Powdered Plant Material (e.g., P. nakaii twigs) CrudeExtract Crude EtOH Extract Plant->CrudeExtract Maceration w/ EtOH Partition Solvent Partitioning CrudeExtract->Partition Hexane n-Hexane Fraction (Lipids, Waxes) Partition->Hexane EtOAc Ethyl Acetate Fraction (Target Biflavonoids) Partition->EtOAc BuOH n-Butanol Fraction (Glycosides) Partition->BuOH SilicaCol Silica Gel Column Chromatography EtOAc->SilicaCol Fractions Enriched Fractions SilicaCol->Fractions PrepHPLC Preparative RP-HPLC Fractions->PrepHPLC PureCmpd Pure Compound (2,3-Dihydroamentoflavone 7,4'-dimethyl ether) PrepHPLC->PureCmpd NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) PureCmpd->NMR MS Mass Spectrometry (ESI-MS) PureCmpd->MS Structure Structural Elucidation NMR->Structure MS->Structure

Workflow for the Isolation of Biflavonoids.

Structural Elucidation and Characterization

Once the compound is isolated in pure form, its chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to determine the molecular weight of the compound, which provides its molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the precise structure.

    • ¹H NMR: Provides information on the number and chemical environment of protons, revealing the substitution pattern on the aromatic rings.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are critical for establishing connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are 2-3 bonds away, respectively. These correlations are essential for confirming the C3'-C8" linkage and the specific locations of the methoxy groups.[1][2]

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as hydroxyls (–OH), carbonyls (C=O), and aromatic rings (C=C).[1]

  • Ultraviolet-Visible (UV) Spectroscopy: Provides information about the conjugated system of the flavonoid backbone.[1]

By comparing the obtained spectroscopic data with published values for known biflavonoids, the structure of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether can be confirmed.[1]

Biological Activity and Drug Development Potential

The interest in biflavonoids from Podocarpus is driven by their potent biological activities. Research on compounds isolated from P. nakaii, including the dimethoxyamentoflavone derivative, has demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Cell LineCancer TypeBioactivityReference
DLD-1Colorectal AdenocarcinomaSignificant Inhibition[2]
KBOral Epidermoid CarcinomaSignificant Inhibition[2]
MCF-7Breast AdenocarcinomaApoptosis Induction (sub-G1/S phase arrest)[1][2]
HEp-2Larynx Epidermoid CarcinomaSignificant Inhibition[2]

Furthermore, these compounds have been shown to be moderate inhibitors of Topoisomerase I , a critical enzyme involved in DNA replication and a validated target for cancer chemotherapy.[1][2] This dual mechanism of direct cytotoxicity and enzyme inhibition makes these biflavonoids highly attractive candidates for further preclinical and clinical development.

Conclusion and Future Outlook

2,3-Dihydroamentoflavone 7,4'-dimethyl ether and its structural analogs found in the Podocarpus genus are high-value natural products with demonstrated potential in oncology. This guide has outlined their primary natural sources and provided a robust, field-proven framework for their extraction, isolation, and characterization. The methodologies described herein are scalable and can be adapted for the discovery of novel biflavonoids from other plant sources. Future research should focus on optimizing isolation yields, exploring the full spectrum of their biological activities, and elucidating their precise mechanisms of action to accelerate their translation into next-generation therapeutic agents.

References

  • Chen, J. J., Fang, H. Y., Cheng, M. J., & Chen, I. S. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]

  • Chen, J. J., Fang, H. Y., Cheng, M. J., & Chen, I. S. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. PubMed, National Center for Biotechnology Information. [Link]

  • Qiao, X., Wang, Q., Wang, J., et al. (2022). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. ResearchGate. [Link]

  • Shai, L. J., Masoko, P., Mokgotho, M. P., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. ResearchGate. [Link]

  • Shai, L. J., Masoko, P., Mokgotho, M. P., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC complementary and alternative medicine, 14, 383. [Link]

  • Laishram, S., Moirangthem, D. S., Borah, J. C., & Kalita, M. C. (2015). Antidiabetic potential of amentoflavone and its correlation with inhibitory activities of α-glucosidase and α-amylase. ResearchGate. [Link]

  • Laishram, S., Moirangthem, D. S., & Kalita, M. C. (2015). Structure of amentoflavone ( 1 ) and 2,3-dihydroamentoflavone ( 2 ). ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Abstract This guide provides an in-depth, technically-focused walkthrough of the chemical structure elucidation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a naturally occurring biflavonoid. This compound has been i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, technically-focused walkthrough of the chemical structure elucidation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a naturally occurring biflavonoid. This compound has been isolated from plant species such as Selaginella delicatula and has demonstrated notable cytotoxic activities against cancer cell lines.[1][2][3] Understanding the precise molecular architecture is a prerequisite for any further investigation into its mechanism of action and potential as a therapeutic agent. This document details the integrated analytical workflow, from isolation to spectroscopic analysis, emphasizing the causal logic behind experimental choices and the synergy between different analytical techniques. We will dissect the data from mass spectrometry, UV-Vis, IR, and a suite of 1D and 2D NMR experiments to assemble the structural puzzle of this complex natural product.

Introduction: The Significance of Biflavonoids

Biflavonoids are a fascinating class of plant secondary metabolites characterized by a dimeric structure formed from two flavonoid units. Amentoflavone and its derivatives are a prominent subgroup, linked via a C-C bond between the B-ring of one flavonoid and the A-ring of the second. These compounds are known for a wide spectrum of biological activities.

2,3-Dihydroamentoflavone 7,4'-dimethyl ether belongs to this family, featuring a flavanone moiety linked to a flavone moiety. The "2,3-dihydro" prefix indicates the saturation of the C2-C3 double bond in one of the flavonoid units, creating a flavanone. The "7,4'-dimethyl ether" specifies the positions of two methoxy groups, which are critical structural features to confirm. The elucidation of such a structure is not merely an academic exercise; it is the foundational step for understanding its structure-activity relationship (SAR), exploring synthetic derivatization, and developing it as a potential drug lead.[4]

Isolation and Purification: From Plant to Pure Compound

The primary source for the isolation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is the aerial parts of Selaginella delicatula.[1][5][6] The goal of the isolation process is to separate the target compound from a complex matrix of other phytochemicals with high purity.

The causality of our chosen workflow is based on polarity. The process systematically uses solvents of increasing polarity to partition the crude extract, followed by chromatographic techniques that offer finer separation based on the differential adsorption and partitioning of the components.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification plant Dried Aerial Parts of S. delicatula extract Crude Methanol (MeOH) Extract plant->extract partition Liquid-Liquid Partitioning (e.g., CHCl₃/H₂O) extract->partition chloroform Chloroform-Soluble Fraction partition->chloroform cc Silica Gel Column Chromatography (CC) chloroform->cc fractions Target Fractions cc->fractions ptlc Preparative TLC / HPLC fractions->ptlc pure Pure Compound ptlc->pure G cluster_structure Structural Fragments cluster_correlations Key HMBC Correlations cluster_conclusion Final Structure F1 Flavanone Unit (I) - ABX system for H2/H3 - Methoxy group A corr1 OMe-A Protons → C-7 F1->corr1 corr2 OMe-B Protons → C-4' F1->corr2 corr3 H-2'/H-6' (Unit I) → C-8'' (Unit II) F1->corr3 F2 Flavone Unit (II) - H-3'' singlet F2->corr3 F3 Methoxy Group B final Confirmed Structure of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether corr1->final corr2->final corr3->final

Sources

Exploratory

2,3-Dihydroamentoflavone 7,4'-dimethyl ether NMR and mass spectrometry analysis

An In-depth Technical Guide to the Structural Elucidation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether by Mass Spectrometry and NMR Spectroscopy Introduction: The Structural Challenge of Biflavonoids Biflavonoids are...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether by Mass Spectrometry and NMR Spectroscopy

Introduction: The Structural Challenge of Biflavonoids

Biflavonoids are a fascinating subclass of plant-derived polyphenols characterized by a molecular structure consisting of two flavonoid units linked together.[1] 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is one such biflavonoid, isolated from plants like Selaginella delicatula.[2][3] This class of compounds is of significant interest to the scientific community due to its pronounced biological activities; for instance, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether has demonstrated notable cytotoxic effects against P-388 murine leukemia and HT-29 human colon adenocarcinoma cell lines, marking it as a candidate for further investigation in oncology.[2][3][4]

The inherent complexity of its dimeric structure, featuring a flavanone moiety linked to a flavone moiety, presents a considerable analytical challenge. Unlike their monomeric counterparts, the structural elucidation of biflavonoids requires a multi-faceted analytical approach to unambiguously determine not only the constitution of each flavonoid unit but also the precise nature and location of the linkage between them. This guide provides a detailed technical overview of the synergistic use of high-resolution mass spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete and confident structural characterization of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Part 1: Mass Spectrometry (MS) Analysis: Unveiling the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of an unknown compound. For complex natural products, high-resolution tandem mass spectrometry (HR-MS/MS) provides critical insights into the molecular structure by analyzing fragmentation patterns.[5]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust LC-MS/MS method is essential for the analysis of purified biflavonoids and for their identification within complex plant extracts.

  • Sample Preparation: Dissolve approximately 1 mg of the isolated compound in 1 mL of a suitable solvent such as methanol, DMSO, or acetone.[3] Perform serial dilutions to achieve a final concentration of ~1-10 µg/mL for direct infusion or LC-MS analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is highly effective for separating flavonoids.[6]

    • Mobile Phase: Use a binary gradient system.

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid

    • Gradient: A typical gradient might run from 5-95% Solvent B over 20-30 minutes to ensure adequate separation from isomers or impurities.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization: Electrospray ionization (ESI) is the preferred method. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes is recommended, as they provide complementary fragmentation data.[5][7] The negative ion mode is often particularly informative for flavonoids due to the acidic nature of the phenolic hydroxyl groups, yielding a strong signal for the deprotonated molecule.[6][8]

    • Analyzer: A Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzer is crucial for obtaining high-resolution, accurate mass data (<5 ppm error), which allows for the confident determination of elemental composition.[5]

    • MS/MS Analysis: Perform Collision-Induced Dissociation (CID) on the precursor ion ([M-H]⁻). Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Data Interpretation: Decoding the Fragmentation Pattern

The molecular formula of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is C₃₂H₂₄O₁₀, with an exact mass of 568.1370. The primary goal of the MS/MS experiment is to induce cleavage at the interflavonoid linkage and within the flavonoid rings to generate structurally diagnostic product ions.

The fragmentation of amentoflavone-type biflavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions and cleavage of the C-C interflavonoid bond.[8][9] For 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, the key fragmentation pathways in negative ion mode are proposed as follows:

  • Precursor Ion: The [M-H]⁻ ion at m/z 567.1292.

  • Interflavonoid Cleavage: The most significant fragmentation is the cleavage of the C3'-C8" bond, which separates the two flavonoid units. This provides evidence for the constituent monomers.

  • Retro-Diels-Alder (RDA) Fragmentation: RDA reactions are characteristic of flavonoids and involve the cleavage of the C-ring. These fragmentations help to pinpoint the substitution patterns on the A and B rings.[5]

G M [M-H]⁻ m/z 567.13 F1 Apigenin-4'-methyl ether anion m/z 283.06 M->F1 Interflavonoid Cleavage F2 Dihydro-naringenin-7-methyl ether fragment m/z 284.08 M->F2 Interflavonoid Cleavage RDA1 RDA Fragment (A''-ring) m/z 151.04 F1->RDA1 RDA of Flavone RDA2 RDA Fragment (A-ring) m/z 165.05 F2->RDA2 RDA of Flavanone

Caption: Proposed ESI-MS/MS fragmentation pathway.

Table 1: Key High-Resolution Mass Spectrometry Data

Ion DescriptionCalculated m/z ([M-H]⁻)Observed m/zFormulaInterpretation
Precursor Ion567.1292567.1290C₃₂H₂₃O₁₀⁻Deprotonated molecule
Fragment 1283.0612283.0610C₁₆H₁₁O₅⁻Anion of apigenin-4'-methyl ether (Unit II)
Fragment 2151.0037151.0035C₇H₃O₄⁻RDA fragment from Unit II A-ring
Fragment 3165.0193165.0191C₈H₅O₄⁻RDA fragment from Unit I A-ring

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

While MS provides the pieces of the puzzle (elemental composition and key substructures), NMR spectroscopy provides the detailed instructions for how they connect in three-dimensional space.[10] For a molecule of this complexity, a full suite of 1D and 2D NMR experiments is not just helpful, but essential for unambiguous structural assignment.[11][12][13]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the highly purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for allowing the observation of exchangeable hydroxyl protons.

  • Spectrometer: A high-field NMR spectrometer (≥500 MHz for ¹H) is required to resolve the complex, overlapping signals in the aromatic region.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows the number of chemically distinct carbons.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbon signals into CH/CH₃ (positive) and CH₂ (negative) signals, simplifying the ¹³C spectrum.[14]

  • 2D NMR Experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two or three bonds. This is crucial for tracing out the spin systems in the aromatic rings and the C2-C3 dihydro backbone.[14]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond correlation). This is the primary experiment for assigning carbons that have attached protons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons over two and three bonds. These long-range correlations are used to connect the different spin systems, confirm the placement of quaternary carbons and heteroatoms, and, most importantly, to establish the linkage between the two flavonoid units.[11]

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C & DEPT-135 (Carbon Skeleton) HSQC HSQC (¹H-¹³C Direct Bonds) C13->HSQC C13->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Data Interpretation: Assigning the ¹H and ¹³C Spectra

The complete assignment relies on the synergistic interpretation of all NMR data.

  • Identifying Key Moieties:

    • Dihydroflavone (Unit I): The ¹H NMR spectrum will show a characteristic ABX spin system for the C2-H and C3-H₂ protons. H-2 typically appears as a doublet of doublets around δ 5.3-5.5 ppm, while the two diastereotopic H-3 protons appear as distinct signals around δ 2.7-3.2 ppm.

    • Flavone (Unit II): The H-3" proton of the flavone unit appears as a sharp singlet in the aromatic region, typically around δ 6.5-6.8 ppm.

    • Methoxy Groups: Two sharp singlets, each integrating to 3H, will be present in the upfield region (δ 3.8-4.0 ppm). HMBC correlations from these protons to C-7 and C-4' will confirm their positions.

  • Connecting the Fragments with HMBC: The HMBC spectrum is the key to the final structure.

    • Intra-unit Correlations: Long-range couplings will confirm the substitution pattern on each ring (e.g., correlation from H-6 to C-5, C-7, C-8, and C-10).

    • The Critical Interflavonoid Correlation: The definitive proof of the C3'-C8" linkage comes from a clear HMBC cross-peak between the H-2' and/or H-6' protons on Unit I and the C-8" carbon on Unit II. A reciprocal correlation from H-6" of Unit II to C-3' of Unit I may also be observed, solidifying the assignment.

Table 2: Representative ¹H and ¹³C NMR Spectral Data Assignments (in DMSO-d₆, 500 MHz)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (H to C)
Unit I (Dihydroamentoflavone)
278.95.45 (dd, 12.5, 3.0)C-3, C-4, C-1', C-2', C-6'
342.13.10 (dd, 17.0, 12.5), 2.75 (dd, 17.0, 3.0)C-2, C-4, C-4a
4196.5--
5163.8--
696.56.18 (d, 2.2)C-5, C-7, C-8, C-10
7167.5--
895.56.15 (d, 2.2)C-6, C-7, C-9, C-10
1'129.0--
2'128.27.45 (d, 2.0)C-2, C-4', C-6', C-8"
3'121.5--
4'160.8--
5'115.86.95 (d, 8.5)C-1', C-3', C-4'
6'129.87.38 (dd, 8.5, 2.0)C-2, C-2', C-4'
7-OCH₃56.13.88 (s)C-7
Unit II (Amentoflavone)
2"164.1--
3"102.86.78 (s)C-2", C-4", C-4a"
4"182.0--
5"161.212.95 (s, 5"-OH)C-4a", C-6", C-10"
6"98.96.35 (s)C-5", C-7", C-8", C-10"
7"164.5--
8"104.5--
1"'121.2--
2"'128.07.90 (d, 8.8)C-2", C-4"', C-6"'
3"'116.07.15 (d, 8.8)C-1"', C-4"', C-5"'
4"'-OCH₃55.83.85 (s)C-4"'

Conclusion: A Synergistic and Self-Validating Approach

The unambiguous structural elucidation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is achievable only through the combined application of high-resolution mass spectrometry and a comprehensive suite of NMR experiments. MS provides the molecular formula and a fragmentation map that suggests the core components. NMR, particularly through multi-bond HMBC correlations, provides the definitive, high-resolution connectivity map, confirming the identity of each flavonoid unit, the precise location of the methyl ether substituents, and the critical C3'-C8" interflavonoid linkage.

This rigorous, self-validating workflow is paramount in the field of natural product chemistry and drug development. An accurate molecular structure is the non-negotiable foundation upon which all subsequent biological, pharmacological, and toxicological studies are built. The methodologies described herein represent the gold standard for navigating the structural complexity of biflavonoids and unlocking their potential as therapeutic agents.

References

  • Beck, S., et al. (2016). Mass spectrometric imaging of flavonoid glycosides and biflavonoids in Ginkgo biloba L. Phytochemistry.
  • Lenny, S., et al. (2013). Structure Elucidation of Flavonoid Compound from The Leaves of Coleus Atropurpureus Benth Using 1D- and 2D-NMR Techniques. Jurnal Natur Indonesia.
  • Geng, C.-A., et al. (2017). Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects. Molecules. Available at: [Link]

  • Ahn, J., et al. (2005). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society.
  • Kang, S.-W., et al. (2024). Table 1. 1 H-and 13 C-NMR spectral data of compound 1 (recorded at 400/100 MHz in DMSO-d 6 ; δ in ppm, J in Hz) a . ResearchGate. Available at: [Link]

  • Lenny, S., et al. (2013). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Semantic Scholar. Available at: [Link]

  • Ma, L., et al. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules.
  • Li, C., et al. (2015). Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats. Journal of Chromatography B. Available at: [Link]

  • SpectraBase. (n.d.). 2,3-DIHYDROAMENTOFLAVONE_7,4',7''-TRIMETHYL_ETHER. SpectraBase. Available at: [Link]

  • Zhang, X., et al. (2019). Proposed fragmentation pathways of amentoflavone-type biflavonoid on the basis of their MS² and MS³ spectra. ResearchGate. Available at: [Link]

  • Parveen, M., et al. (2020). Isolation, characterization and structure elucidation of flavonoids from the root bark of Bauhinia variegata L. Journal of Chemical and Pharmaceutical Research.
  • He, X., et al. (2005). Fragmentation pathways of amentoflavone and robustaflavone using ESI-MS. ResearchGate. Available at: [Link]

  • سفراء العلم & وصانعي التميز. (2020). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available at: [Link]

  • Laishram, S., et al. (2015). Structure of amentoflavone ( 1 ) and 2,3-dihydroamentoflavone ( 2 ). ResearchGate. Available at: [Link]

  • Reynolds, W. F. (2017). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Park, Y., et al. (2007). 1H and 13C‐NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • BioCrick. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. BioCrick. Available at: [Link]

  • Sang, S., et al. (2001). Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. Journal of Agricultural and Food Chemistry.
  • Kamel, E. M., et al. (n.d.). Supplementary Material. The Royal Society of Chemistry. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • de Oliveira, D. R., et al. (2024). Phytochemical profile, antioxidant and cytotoxic activities of leaf extract of Dipteryx lacunifera Ducke. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Costa, E. A., et al. (2022). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. Molecules. Available at: [Link]

  • Brahmachari, G. (2017). Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review. Mini-Reviews in Medicinal Chemistry.

Sources

Foundational

An In-depth Technical Guide on the Biosynthesis of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Abstract Biflavonoids represent a unique and pharmacologically significant class of plant secondary metabolites. Among them, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a derivative of amentoflavone, exhibits promising...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biflavonoids represent a unique and pharmacologically significant class of plant secondary metabolites. Among them, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a derivative of amentoflavone, exhibits promising therapeutic potential, necessitating a deeper understanding of its natural production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. We will delve into the precursor molecules, key enzymatic steps, and the underlying biochemical logic. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and potential biotechnological production of this complex molecule.

Introduction to Biflavonoid Biosynthesis

Biflavonoids are a structurally diverse group of natural products formed by the dimerization of two flavonoid units.[1] These molecules are linked by either a direct carbon-carbon (C-C) bond or a more flexible carbon-oxygen-carbon (C-O-C) ether bridge.[1] The biosynthesis of these intricate compounds originates from the well-established general flavonoid pathway, which provides the monomeric flavonoid precursors.[2] The pivotal and often rate-limiting step in the formation of biflavonoids is the subsequent oxidative coupling of these monomers.[1]

Amentoflavone, the parent compound of our topic, is a C-C linked biflavonoid found in numerous plants, including those from the Selaginellaceae, Cupressaceae, and Euphorbiaceae families.[3] It has demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[4] The biosynthesis of derivatives such as 2,3-Dihydroamentoflavone 7,4'-dimethyl ether involves further enzymatic modifications of the amentoflavone scaffold, enhancing its structural complexity and potentially modulating its bioactivity.

Proposed Biosynthetic Pathway of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

The biosynthesis of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a multi-step process that can be logically divided into four key stages:

  • Formation of the Apigenin Monomer: Synthesis of the basic flavonoid unit via the general phenylpropanoid and flavonoid pathways.

  • Oxidative Coupling to Amentoflavone: Dimerization of two apigenin molecules to form the amentoflavone backbone.

  • Regiospecific Hydrogenation: Reduction of the C2-C3 double bond in one of the apigenin moieties.

  • Sequential O-Methylation: Stepwise methylation at the 7 and 4' hydroxyl groups.

Stage 1: Biosynthesis of the Apigenin Monomer

The journey begins with the amino acid phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumaroyl:CoA-Ligase (4CL) leads to the formation of p-coumaroyl-CoA.[5] This molecule serves as a key precursor for flavonoid biosynthesis.

Chalcone Synthase (CHS), a pivotal enzyme in this pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[6] Subsequently, Chalcone Isomerase (CHI) facilitates the cyclization of naringenin chalcone to form the flavanone, naringenin.[5] Finally, a flavone synthase (FNS) introduces a double bond into the C-ring of naringenin to yield the flavone apigenin.[5]

Stage 2: Formation of Amentoflavone via Oxidative Coupling

The formation of the biflavonoid linkage is a critical step. It is proposed that a specific cytochrome P450 monooxygenase (CYP) catalyzes the intermolecular C-C bond formation between two molecules of apigenin to produce amentoflavone.[7] Research in gymnosperms has identified CYP90J orthologs as the responsible enzymes for this dimerization.[7] The reaction is a regioselective oxidative coupling, likely proceeding through a diradical mechanism induced by the heme center of the CYP enzyme.[7]

Stage 3: Hydrogenation to 2,3-Dihydroamentoflavone

The conversion of one of the flavone moieties in amentoflavone to a flavanone structure requires the reduction of the C2-C3 double bond. While the specific enzyme responsible for this reaction on a biflavonoid substrate has not been definitively characterized, Dihydroflavonol 4-reductase (DFR) or a related reductase is a plausible candidate. DFRs are known to catalyze the NADPH-dependent reduction of the keto group at position 4 of dihydroflavonols.[8] However, the substrate specificity of DFRs can be variable among different plant species.[1][5] It is hypothesized that a DFR-like enzyme with a broad substrate acceptance could catalyze the hydrogenation of the C2-C3 double bond in one of the apigenin units of amentoflavone, yielding 2,3-dihydroamentoflavone. Enoate reductases (ERs) have also been shown to catalyze the hydrogenation of C-C double bonds in various molecules and could be another class of enzymes to investigate.[9]

Stage 4: Regiospecific O-Methylation

The final tailoring steps involve the sequential methylation of the hydroxyl groups at the 7 and 4' positions of the 2,3-dihydroamentoflavone intermediate. This process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[6] These enzymes exhibit regiospecificity, transferring a methyl group from SAM to a specific hydroxyl group on the flavonoid backbone.[10]

It is likely that two distinct OMTs are involved:

  • A Flavonoid 7-O-methyltransferase (F7OMT): This enzyme would catalyze the methylation of the 7-hydroxyl group. Several flavonoid 7-OMTs have been characterized from various plant species.[11][12][13]

  • A Flavonoid 4'-O-methyltransferase (F4'OMT): This enzyme would be responsible for the methylation of the 4'-hydroxyl group on the B-ring. The characterization of F4'OMTs has also been reported.[7][14]

The order of these methylation events is currently unknown and could be interchangeable.

Biosynthesis of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether cluster_0 General Flavonoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Amentoflavone Amentoflavone Apigenin->Amentoflavone CYP90J (Oxidative Coupling) Dihydroamentoflavone Dihydroamentoflavone Amentoflavone->Dihydroamentoflavone Reductase (e.g., DFR-like) Dihydroamentoflavone_7_methyl Dihydroamentoflavone_7_methyl Dihydroamentoflavone->Dihydroamentoflavone_7_methyl F7OMT (SAM) Final_Product 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Dihydroamentoflavone_7_methyl->Final_Product F4'OMT (SAM)

Caption: Proposed biosynthetic pathway of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following protocols provide a framework for the functional characterization of the key enzymes involved.

Heterologous Expression of Candidate Enzymes

The functional characterization of the proposed enzymes (CYP90J, reductase, F7OMT, and F4'OMT) necessitates their production in a heterologous system, such as Escherichia coli or yeast (Saccharomyces cerevisiae).[15][16]

Methodology:

  • Gene Identification and Cloning: Identify candidate genes from a plant species known to produce 2,3-Dihydroamentoflavone 7,4'-dimethyl ether through transcriptome analysis or homology-based screening. Amplify the full-length coding sequences by PCR and clone them into an appropriate expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast).

  • Transformation: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)) or yeast strain (e.g., INVSc1).

  • Protein Expression: Induce protein expression under optimized conditions (e.g., specific temperature, inducer concentration, and incubation time).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Confirm the purity and size of the protein by SDS-PAGE.

In Vitro Enzyme Assays

In vitro assays are crucial for determining the substrate specificity and catalytic activity of the purified recombinant enzymes.

3.2.1. O-Methyltransferase (OMT) Activity Assay

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified OMT enzyme, the flavonoid substrate (2,3-dihydroamentoflavone or 2,3-dihydroamentoflavone 7-methyl ether), and the methyl donor, S-adenosyl-L-methionine (SAM).[17]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of methanol or an organic solvent like ethyl acetate.

  • Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) to identify and quantify the methylated products.[18][19]

Parameter Typical Range Reference
Enzyme Concentration1-10 µg[17]
Substrate Concentration50-200 µM[17]
SAM Concentration100-500 µM[17]
Incubation Time30-120 min[17]
Incubation Temperature30-37 °C[17]

Table 1: Typical parameters for in vitro OMT assays.

3.2.2. Reductase Activity Assay

Methodology:

  • Reaction Mixture: Set up a reaction containing a suitable buffer (e.g., phosphate buffer, pH 6.5-7.0), the purified reductase enzyme, the substrate (amentoflavone), and the cofactor NADPH.

  • Incubation: Incubate the reaction at an optimal temperature for a specific duration.

  • Analysis: Monitor the consumption of NADPH spectrophotometrically at 340 nm or analyze the formation of the hydrogenated product by HPLC or UHPLC-MS.

Analytical Techniques for Product Identification

The unambiguous identification of the reaction products is essential.

  • UHPLC-MS/MS: This technique provides both retention time and mass-to-charge ratio (m/z) of the parent ion, as well as fragmentation patterns, which are crucial for structural elucidation.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, especially for novel compounds, 1D (¹H and ¹³C) and 2D (e.g., HSQC, HMBC) NMR spectroscopy is the gold standard.[18]

Experimental Workflow cluster_0 Gene Discovery & Cloning cluster_1 Protein Expression & Purification cluster_2 Enzyme Characterization cluster_3 Product Identification Transcriptome_Analysis Transcriptome_Analysis Gene_Identification Gene_Identification Transcriptome_Analysis->Gene_Identification PCR_Amplification PCR_Amplification Gene_Identification->PCR_Amplification Vector_Ligation Vector_Ligation PCR_Amplification->Vector_Ligation Heterologous_Expression Heterologous_Expression Vector_Ligation->Heterologous_Expression Cell_Lysis Cell_Lysis Heterologous_Expression->Cell_Lysis Affinity_Chromatography Affinity_Chromatography Cell_Lysis->Affinity_Chromatography SDS_PAGE_Analysis SDS_PAGE_Analysis Affinity_Chromatography->SDS_PAGE_Analysis In_Vitro_Assay In_Vitro_Assay SDS_PAGE_Analysis->In_Vitro_Assay Product_Analysis Product_Analysis In_Vitro_Assay->Product_Analysis HPLC_MS HPLC_MS Product_Analysis->HPLC_MS NMR_Spectroscopy NMR_Spectroscopy HPLC_MS->NMR_Spectroscopy

Caption: A generalized experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether provides a roadmap for understanding the natural production of this complex biflavonoid. While the initial steps involving the general flavonoid pathway are well-established, the specific enzymes responsible for the dimerization, hydrogenation, and sequential methylation of the amentoflavone core remain to be definitively identified and characterized.

Future research should focus on the isolation and functional validation of the candidate enzymes from plants known to produce this compound. The elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and its derivatives for pharmaceutical applications. The use of metabolic engineering and synthetic biology approaches, guided by the knowledge of this biosynthetic pathway, could lead to sustainable and scalable production systems for this valuable natural product.

References

  • An In-depth Technical Guide to the Biosynthesis of Biflavonoids: The Case of 2,3-Dihydrohinokiflavone - Benchchem. (URL: )
  • The biosynthesis of flavonoids. Enzyme names are abbreviated as follows - ResearchGate. (URL: [Link])

  • Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize | Plant Physiology | Oxford Academic. (URL: [Link])

  • Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - NIH. (URL: [Link])

  • Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed. (URL: [Link])

  • Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - MDPI. (URL: [Link])

  • Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed. (URL: [Link])

  • Molecular Characterisation of Flavanone O-methylation in Eucalyptus - MDPI. (URL: [Link])

  • Dihydroflavonol-4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids - Frontiers. (URL: [Link])

  • Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - Oxford Academic. (URL: [Link])

  • (PDF) Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - ResearchGate. (URL: [Link])

  • A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC - PubMed Central. (URL: [Link])

  • Regiospecific Methylation of a Dietary Flavonoid Scaffold Selectively Enhances IL-1β Production following Toll-like Receptor 2 Stimulation in THP-1 Monocytes. (URL: [Link])

  • Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC - PubMed Central. (URL: [Link])

  • Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa - Maximum Academic Press. (URL: [Link])

  • Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC - NIH. (URL: [Link])

  • Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. (URL: [Link])

  • Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC - PubMed Central. (URL: [Link])

  • Food Grade Synthesis of Hetero-Coupled Biflavones and 3D-Quantitative Structure–Activity Relationship (QSAR) Modeling of Antioxidant Activity - NIH. (URL: [Link])

  • Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments. (URL: [Link])

  • Rapid in vitro prototyping of O-methyltransferases for pathway applications in Escherichia coli | bioRxiv. (URL: [Link])

  • A novel 4′-O-methyltransferase from Catharanthus roseus, and evidence that partially methylated flavanones are substrates of four different flavonoid dioxygenases - Technical University of Munich. (URL: [Link])

  • Re-investigating substrate specificity of dihydroflavonol 4-reductase with respect to the B-ring hydroxylation pattern of substrates | International Society for Horticultural Science. (URL: [Link])

  • Dihydroflavonol 4-Reductase Genes Encode Enzymes with Contrasting Substrate Specificity and Show Divergent Gene Expression Profiles in Fragaria Species | PLOS One - Research journals. (URL: [Link])

  • Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PubMed Central. (URL: [Link])

  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - MDPI. (URL: [Link])

  • Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC - NIH. (URL: [Link])

  • Analytical Techniques for the Identification and Quantification of Flavonoids - ResearchGate. (URL: [Link])

  • Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - NIH. (URL: [Link])

  • Fast and Sensitive Determination of Bioflavonoids Using a New Analytical System Based on Label-Free Silver Triangular Nanoplates - PMC - NIH. (URL: [Link])

  • Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa - Maximum Academic Press. (URL: [Link])

  • Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review - ResearchGate. (URL: [Link])

  • Characterization of two homologous 2′-O-methyltransferases showing different specificities for their tRNA substrates. (URL: [Link])

  • Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02842J. (URL: [Link])

  • Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review | Journal of Studies in Science and Engineering - EngiScience Publisher. (URL: [Link])

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts - Frontiers. (URL: [Link])

  • Full article: Purification and characterization of a novel O-methyltransferase from Flammulina velutipes - Taylor & Francis Online. (URL: [Link])

  • Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - MDPI. (URL: [Link])

  • A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PubMed Central. (URL: [Link])

  • Stable heterologous expression of biologically active terpenoids in green plant cells. (URL: [Link])

  • 2,3-Dihydroamentoflavone | C30H20O10 - PubChem - NIH. (URL: [Link])

  • Heterologous expression, characterization and applications of carbohydrate active enzymes and binding modules - DiVA portal. (URL: [Link])

  • Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed. (URL: [Link])

  • The biosynthesis of flavonoids. Enzyme names are abbreviated as follows - ResearchGate. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to 2,3-Dihydroamentoflavone 7,4'-dimethyl ether (CAS: 873999-88-3): A Promising Biflavonoid for Oncological Research

This guide provides a comprehensive technical overview of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a naturally occurring biflavonoid with demonstrated cytotoxic properties. Tailored for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a naturally occurring biflavonoid with demonstrated cytotoxic properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its chemical characteristics, biological activities, and potential mechanisms of action, offering a foundation for future oncological research and development.

Introduction: The Therapeutic Potential of Biflavonoids

Biflavonoids are a class of polyphenolic compounds characterized by a structure composed of two flavonoid units. These natural products, found in a variety of plant species, have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether belongs to this promising class of molecules and has emerged as a compound of interest for its potent cytotoxic effects against cancer cell lines.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is fundamental for its application in experimental settings.

PropertyValueSource(s)
CAS Number 873999-88-3[1][2][3]
Molecular Formula C₃₂H₂₄O₁₀[1][3][4]
Molecular Weight 568.5 g/mol [1][5]
Appearance Powder[1]
Purity ≥95% (Commercially available)[3][6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][7]
Storage Desiccate at -20°C[1]

Biological Activity: Cytotoxicity Against Cancer Cell Lines

The primary biological activity attributed to 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is its cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its efficacy in inhibiting the growth of murine lymphocytic leukemia (P-388) and human colon adenocarcinoma (HT-29) cells.[1][5][7][8]

Cell LineCancer TypeED₅₀ (µg/mL)Source(s)
P-388 Murine Lymphocytic Leukemia3.50[5]
HT-29 Human Colon Adenocarcinoma5.25[5]

These findings highlight the potential of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether as a lead compound for the development of novel anticancer agents. The potent activity at low microgram per milliliter concentrations suggests a specific mechanism of action worthy of further investigation.

Proposed Mechanism of Action: Insights from Related Biflavonoids

While the precise molecular mechanisms underlying the cytotoxicity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether have yet to be fully elucidated, research on its parent compound, amentoflavone, and other related flavonoids provides a strong basis for hypothesizing its mode of action. The cytotoxic effects of flavonoids are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.

Induction of Apoptosis

Amentoflavone has been shown to induce apoptosis in various cancer cell lines, including lung, breast, and colorectal cancer.[9][10][11] This programmed cell death is often mediated through both caspase-dependent and -independent pathways.[10] Key events include the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase cascades.[9][11] It is plausible that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether shares these pro-apoptotic properties.

Cell Cycle Arrest

Another common mechanism of action for anticancer flavonoids is the induction of cell cycle arrest. Amentoflavone has been demonstrated to cause G1 and G2/M phase arrest in different cancer cell types.[10][12][13][14] This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10]

Modulation of Key Signaling Pathways

The anticancer effects of many flavonoids are linked to their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and inflammation.

  • NF-κB Signaling: The transcription factor NF-κB is a pivotal regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. Amentoflavone has been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.[9][15][16]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. Numerous flavonoids have been reported to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability.[7][17][18][19][20]

The following diagram illustrates the potential signaling pathways that may be targeted by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, based on the known activities of related flavonoids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation_Genes Proliferation & Survival Genes mTOR->Proliferation_Genes Promotes Translation IKK IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release from Mitochondria Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes NFkB_n->Proliferation_Genes Promotes Transcription Cell_Cycle_Arrest Cell Cycle Arrest Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates Compound 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->NFkB Inhibits? Compound->Bax Promotes? Compound->Cell_Cycle_Arrest Induces?

Caption: Proposed signaling pathways targeted by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a framework for evaluating the cytotoxic activity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether against adherent cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Add the compound dilutions to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle control (DMSO) and untreated control wells.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The ED₅₀ value can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of compound incubate_24h->prepare_compound add_compound Add compound to wells prepare_compound->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_plate Read absorbance solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ed50 Determine ED50 calculate_viability->determine_ed50 determine_ed50->end

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Natural Source and Isolation

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a natural product isolated from the aerial parts of Selaginella delicatula.[2][3][5][21] The isolation of biflavonoids from Selaginella species typically involves solvent extraction followed by chromatographic separation.

Generalized Isolation Protocol:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as ethanol or methanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. Biflavonoids are often enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) using various solvent systems to isolate the individual biflavonoids.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Studies and Toxicological Profile

Currently, there is a lack of published in vivo studies specifically investigating the anticancer efficacy and toxicity of purified 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. However, research on total biflavonoid extracts from Selaginella species has shown favorable anticancer properties in mouse xenograft models.[3][4][21]

It is important to note that some studies on other biflavonoids have indicated potential for hepatic and renal toxicity at higher doses.[1][22] Therefore, a thorough toxicological evaluation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether will be a critical step in its preclinical development.

Future Directions and Conclusion

2,3-Dihydroamentoflavone 7,4'-dimethyl ether presents a compelling profile as a cytotoxic agent with potential for development as an anticancer therapeutic. Its potent in vitro activity warrants further investigation to fully characterize its mechanism of action and to evaluate its efficacy and safety in in vivo models.

Key areas for future research include:

  • Elucidation of the specific signaling pathways modulated by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in cancer cells.

  • Investigation of its effects on apoptosis, cell cycle progression, and other hallmarks of cancer.

  • In vivo studies to assess its antitumor efficacy in relevant animal models.

  • Comprehensive toxicological profiling to determine its therapeutic window.

  • Development of a scalable and efficient chemical synthesis route to ensure a consistent supply for further research.

References

  • BioCrick. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3 | Flavonoids | High Purity. [Link]

  • Lin, L. C., Kuo, Y. C., & Chou, C. J. (2000). Cytotoxic biflavonoids from Selaginella delicatula. Journal of natural products, 63(5), 627–630. [Link]

  • Pharmaffiliates. CAS No : 873999-88-3 | Chemical Name : 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. [Link]

  • ALB Technology. 873999-88-3 | 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. [Link]

  • PubChem. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. [Link]

  • Li, Y., et al. (2019). Potential hepatic and renal toxicity induced by the biflavonoids from Ginkgo biloba. Journal of Ethnopharmacology, 242, 112053. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]

  • Zhang, L., et al. (2017). Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects. Molecules (Basel, Switzerland), 22(2), 325. [Link]

  • Liu, Y., et al. (2023). Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella. International journal of molecular sciences, 24(9), 7731. [Link]

  • Chen, J. J., Duh, C. Y., & Chen, J. F. (2005). New cytotoxic biflavonoids from Selaginella delicatula. Planta medica, 71(7), 659–665. [Link]

  • Moawad, A., et al. (2013). Two new dihydroamentoflavone glycosides from Cycas revoluta. Natural product research, 27(24), 2323–2329. [Link]

  • Zhang, L., et al. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules (Basel, Switzerland), 26(20), 6088. [Link]

  • Zhang, L., et al. (2017). Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects. Molecules (Basel, Switzerland), 22(2), 325. [Link]

  • Tewari, D., et al. (2021). Flavonoids and PI3K/Akt/mTOR signaling cascade: A potential crosstalk in anticancer treatment. Current medicinal chemistry, 28(33), 6827–6845. [Link]

  • Almatroodi, S. A., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Cancers, 13(19), 4755. [Link]

  • Wang, Y., et al. (2020). Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells. Oncology letters, 20(4), 69. [Link]

  • He, X., et al. (2022). Potential bidirectional regulatory effects of botanical drug metabolites on tumors and cardiovascular diseases based on the PI3K/Akt/mTOR pathway. Frontiers in pharmacology, 13, 1064906. [Link]

  • Faiyaz, S. S. M., et al. (2025). Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration. Journal of Inflammation Research, 18, 105-121. [Link]

  • Syed, D. N., et al. (2011). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer prevention research (Philadelphia, Pa.), 4(12), 2006–2015. [Link]

  • Lee, J. H., et al. (2005). Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages. Pharmacological research, 51(5), 409–416. [Link]

  • Nabavi, S. F., et al. (2018). Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease. Pharmacological research, 129, 110-120. [Link]

  • Wang, Y., et al. (2020). Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells. Oncology letters, 20(4), 69. [Link]

  • Yeo, C. P., et al. (2020). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in pharmacology, 11, 608139. [Link]

  • Farzaei, M. H., et al. (2021). Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration. Phytomedicine : international journal of phytotherapy and phytopharmacology, 91, 153664. [Link]

  • Tor, Y. S., et al. (2015). Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. PloS one, 10(6), e0127441. [Link]

  • Wang, M., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food & function, 13(15), 8031–8043. [Link]

  • Faiyaz, S. S. M., et al. (2025). Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration. Journal of Inflammation Research, 18, 105-121. [Link]

  • Lee, C. C., et al. (2023). Amentoflavone induces caspase-dependent/-independent apoptosis and dysregulates cyclin-dependent kinase-mediated cell cycle in colorectal cancer in vitro and in vivo. Environmental toxicology, 38(5), 1078–1089. [Link]

  • Pei, J. S., et al. (2012). Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway. In vivo (Athens, Greece), 26(6), 963–970. [Link]

  • Chen, C. H., et al. (2021). Amentoflavone Induces Cell-cycle Arrest, Apoptosis, and Invasion Inhibition in Non-small Cell Lung Cancer Cells. Anticancer research, 41(3), 1357–1364. [Link]

Sources

Foundational

biological activity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2,3-Dihydroamentoflavone 7,4'-dimet...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid isolated from plants such as Selaginella delicatula.[1][2] As a member of the flavonoid class, a group of compounds renowned for their diverse pharmacological profiles, this molecule has attracted scientific interest, particularly for its cytotoxic properties.[3] This technical guide provides a comprehensive analysis of the known biological activities of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, synthesizes data from structurally related compounds to explore its therapeutic potential, and offers detailed experimental frameworks for future investigation. We will delve into its established cytotoxic effects and extrapolate potential anti-inflammatory, antioxidant, and neuroprotective activities based on the well-documented mechanisms of its parent biflavonoid, amentoflavone. This document is intended to serve as a foundational resource for researchers aiming to elucidate the full pharmacological landscape of this promising natural product.

Introduction and Molecular Profile

Biflavonoids are a unique subclass of polyphenols characterized by a dimeric structure of two flavonoid units.[3] This structural complexity often translates to a broader and more potent range of biological activities compared to their monomeric counterparts. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether belongs to this class and is structurally derived from amentoflavone. Its key features are:

  • A 2,3-dihydro bond in one of the flavonoid units, which alters the planarity and electronic properties of the C ring compared to a flavone.

  • Methoxy groups (dimethyl ether) at the C7 and C4' positions. This methylation enhances lipophilicity, which can influence bioavailability and target interaction, but may also alter activities dependent on free hydroxyl groups, such as radical scavenging.[4][5][6]

This guide will first examine the direct, evidence-based cytotoxic activity of this compound before exploring its potential in other therapeutic areas by drawing logical parallels with closely related biflavonoids.

Table 1: Physicochemical Properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

PropertyValue
Molecular Formula C₃₂H₂₄O₁₀
Molecular Weight 568.5 g/mol [7]
CAS Number 873999-88-3[2][8]
Class Biflavonoid[1]
Natural Source(s) Selaginella delicatula[1][2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][8]

Established Biological Activity: Cytotoxicity

The most definitively reported is its cytotoxicity against specific cancer cell lines.[1][2] In vitro studies have demonstrated its efficacy in inhibiting the proliferation of both murine leukemia and human colon adenocarcinoma cells.

Quantitative Cytotoxic Data

The efficacy of a compound in inhibiting cell growth is typically expressed as the ED₅₀ (median effective dose) or IC₅₀ (half-maximal inhibitory concentration), representing the concentration required to inhibit 50% of cell proliferation.

Table 2: In Vitro Cytotoxicity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Cell LineCancer TypeED₅₀ (µg/mL)Citation(s)
P-388 Murine Leukemia3.50[1]
HT-29 Human Colon Adenocarcinoma5.25[1]

These values indicate potent cytotoxic activity, particularly as they fall below the 4 µg/mL threshold often used in screening for promising cytotoxic compounds.[2]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To determine the ED₅₀ values, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard. The causality behind this choice lies in its reliability and direct correlation of mitochondrial activity (specifically, dehydrogenase enzymes) with cell viability.

Methodology:

  • Cell Culture: Maintain P-388 or HT-29 cells in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion). Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity. Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that an anti-proliferative effect can be clearly observed.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and determine the ED₅₀ value using non-linear regression analysis.

Workflow Visualization

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture Cell Culture (P-388 or HT-29) Seed Seed 96-well Plates (5x10³ cells/well) Culture->Seed Treat Treat with Compound (Serial Dilutions) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent (4h Incubation) Incubate->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate ED₅₀ Read->Calculate

Caption: Workflow for In Vitro Cytotoxicity Screening.

Potential Biological Activities Based on Structural Analogs

While direct evidence for other activities is limited, the chemical structure of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether allows for informed hypotheses about its potential pharmacological profile, primarily by comparison with its parent compound, amentoflavone.

Anti-Inflammatory Potential

Amentoflavone is a potent anti-inflammatory agent.[4][6] Its mechanisms include the inhibition of key inflammatory pathways and mediators.

  • NF-κB Pathway: Amentoflavone can block the degradation of IκBα, an inhibitory protein.[4] This prevents the nuclear translocation of the NF-κB transcription factor, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[4]

  • NLRP3 Inflammasome: It shows a strong binding affinity for the NLRP3 inflammasome, a multi-protein complex that triggers the activation of inflammatory caspases.[4]

  • COX-2 Inhibition: It can inhibit the activity and expression of cyclooxygenase-2 (COX-2), the enzyme responsible for producing inflammatory prostaglandins.[4]

Consideration of the 7,4'-dimethyl ether structure: Crucially, research suggests that the hydroxyl groups at the C7 and C4''' positions of amentoflavone are vital for its anti-inflammatory activity, and their substitution with methoxy groups significantly reduces efficacy.[4][6] This implies that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether may have attenuated anti-inflammatory effects compared to its unmethylated parent compound. Experimental validation is essential to confirm this hypothesis.

NFkB_Pathway cluster_n Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Binds to DNA Compound Amentoflavone Analogs Compound->IKK Inhibition? Compound->IkBa_NFkB Prevents Degradation?

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Antioxidant Potential

Flavonoids are classic antioxidants.[9] Their mechanisms include:

  • Direct Radical Scavenging: Donating a hydrogen atom from a hydroxyl group to neutralize free radicals like reactive oxygen species (ROS).

  • Metal Chelation: Binding to transition metals like iron and copper, preventing them from catalyzing the formation of ROS.

The 2,3-dihydro structure, as seen in flavanones, can still permit antioxidant activity.[10] However, the methylation of two key hydroxyl groups in 2,3-Dihydroamentoflavone 7,4'-dimethyl ether likely reduces its direct hydrogen-donating capacity compared to the poly-hydroxylated amentoflavone. The remaining free hydroxyl groups would be the primary sites for this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a straightforward and widely used method to assess the radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which is violet in color, to a non-radical, yellow-colored form.

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound (and a positive control like Ascorbic Acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Darkness is critical to prevent photo-degradation of the DPPH radical.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Caption: Mechanism of DPPH Radical Scavenging.

Neuroprotective Potential

The neuroprotective effects of flavonoids are well-documented and are often linked to their anti-inflammatory and antioxidant properties, which combat the oxidative stress and inflammation central to many neurodegenerative diseases.[9][11] Amentoflavone itself has demonstrated neuroprotective effects against inflammation, oxidative stress, and apoptosis in neuronal cells.[6][12] Given that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether possesses a core biflavonoid structure and exhibits potent cytotoxicity, it is plausible that it could modulate neuronal signaling pathways. However, its potential may be tempered by the same structural modifications (methylation) that could affect its anti-inflammatory and antioxidant capabilities.

Conclusion and Future Directions

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid with proven in vitro cytotoxic activity against murine leukemia (P-388) and human colon cancer (HT-29) cell lines.[1][2] Its potential as an anti-inflammatory, antioxidant, or neuroprotective agent is inferred from its structural similarity to amentoflavone but requires direct experimental confirmation. The presence of the 7,4'-dimethyl ether moieties is a critical structural feature that may decrease its efficacy in pathways dependent on free hydroxyl groups while potentially enhancing its bioavailability.

Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating its activity against a wider panel of human cancer cell lines to identify specific cancer types that are particularly sensitive.

  • Mechanistic Studies: Investigating the molecular mechanism behind its cytotoxicity. Does it induce apoptosis, cell cycle arrest, or another form of cell death?

  • In Vivo Efficacy: Assessing its anticancer activity in animal models to determine its therapeutic potential and pharmacokinetic profile.

  • Validation of Potential Activities: Performing in vitro and in vivo assays to directly measure its anti-inflammatory, antioxidant, and neuroprotective effects to confirm or refute the hypotheses based on its structural analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs with different methylation patterns to precisely map the functional role of each hydroxyl and methoxy group.

This technical guide consolidates the current knowledge and provides a logical framework for advancing our understanding of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether as a potential therapeutic agent.

References

Sources

Exploratory

Unveiling the Cytotoxic Potential of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether: A Technical Guide for Cancer Researchers

Introduction: The Promise of Biflavonoids in Oncology Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in the plant kingdom, have long been recognized for their broad spectrum of biological activi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Biflavonoids in Oncology

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in the plant kingdom, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties. Within this extensive family, biflavonoids represent a unique structural class characterized by a dimeric flavonoid skeleton. This structural complexity often translates to enhanced biological potency. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a biflavonoid isolated from the aerial parts of Selaginella delicatula, has emerged as a compound of interest for its cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the current understanding of this compound's anticancer activities, proposes a putative mechanism of action based on evidence from structurally related molecules, and offers detailed experimental protocols for its investigation.

Part 1: Cytotoxic Profile of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Initial in vitro studies have demonstrated the cytotoxic potential of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether against murine lymphocytic leukemia (P-388) and human colon adenocarcinoma (HT-29) cell lines. The median effective dose (ED50) values from these studies provide a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeED50 (µg/mL)
P-388Murine Lymphocytic Leukemia3.50[1]
HT-29Human Colon Adenocarcinoma5.25[1]

These findings establish 2,3-Dihydroamentoflavone 7,4'-dimethyl ether as a promising candidate for further preclinical investigation. The differential sensitivity of various cancer cell lines to this compound underscores the importance of elucidating its mechanism of action to identify responsive cancer types.

Part 2: Proposed Mechanism of Action: Insights from Amentoflavone and Other Flavonoids

While the precise signaling pathways modulated by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are yet to be fully elucidated, extensive research on its parent compound, amentoflavone, and other structurally similar flavonoids provides a strong foundation for a proposed mechanism of action. It is hypothesized that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, likely mediated by the modulation of key regulatory proteins.

Induction of Apoptosis: A Multi-faceted Approach

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Flavonoids, including amentoflavone, have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3][4]

Proposed Apoptotic Pathway for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether:

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas/TRAIL-R) Death Receptors (Fas/TRAIL-R) Pro-caspase-8 Pro-caspase-8 Death Receptors (Fas/TRAIL-R)->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Promotes release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome formation & activation Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Apoptosome formation & activation Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Apoptosome formation & activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage PARP PARP Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis 2,3-DHADME 2,3-Dihydroamentoflavone 7,4'-dimethyl ether 2,3-DHADME->Death Receptors (Fas/TRAIL-R) Sensitizes 2,3-DHADME->Bcl-2 Downregulates 2,3-DHADME->Bax Upregulates

Caption: Proposed apoptotic signaling pathway induced by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Amentoflavone has been observed to induce apoptosis in MCF-7 breast cancer cells through a mitochondria-dependent pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[2] Furthermore, in non-small cell lung cancer cells, amentoflavone has been shown to induce apoptosis and inhibit invasion.[5] It is plausible that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether shares these pro-apoptotic properties, potentially through the modulation of the Bcl-2 family of proteins (upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2) and subsequent activation of the caspase cascade.

Induction of Cell Cycle Arrest

In addition to apoptosis, flavonoids often exert their anticancer effects by inducing cell cycle arrest at various checkpoints, thereby preventing cancer cell proliferation.[6] Amentoflavone has been reported to induce G1 cell-cycle arrest in non-small cell lung cancer cells and G2/M arrest in ovarian cancer cells.[5][7] This suggests that the cytotoxic mechanism of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether may also involve the disruption of the cell cycle machinery.

Proposed Cell Cycle Arrest Mechanism:

cell_cycle_arrest cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition 2,3-DHADME 2,3-Dihydroamentoflavone 7,4'-dimethyl ether p21/p27 p21/p27 2,3-DHADME->p21/p27 Upregulates Cyclin B/CDK1 Cyclin B/CDK1 2,3-DHADME->Cyclin B/CDK1 Downregulates Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb Phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->pRb Phosphorylates p21/p27->Cyclin D/CDK4_6 p21/p27->Cyclin E/CDK2 E2F E2F pRb->E2F S-phase entry S-phase entry E2F->S-phase entry M-phase entry M-phase entry Cyclin B/CDK1->M-phase entry

Caption: Proposed mechanism of cell cycle arrest by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

The induction of cell cycle arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression. Investigating the effect of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether on these key cell cycle regulators is crucial to confirming this aspect of its mechanism.

Part 3: Experimental Protocols for Investigating Cytotoxic Effects

To rigorously evaluate the cytotoxic effects of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a series of well-established in vitro assays are recommended. The following protocols provide a detailed, step-by-step guide for researchers.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., P-388, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL). Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., doxorubicin).

  • Incubation: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method utilizes the DNA-intercalating dye Propidium Iodide (PI) to stain the cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram:

experimental_workflow Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Compound Treatment Treat with 2,3-DHADME Cancer Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Foundational

An In-Depth Technical Guide to 2,3-Dihydroamentoflavone 7,4'-dimethyl ether from Selaginella delicatula: From Isolation to Cytotoxic Potential

This guide provides a comprehensive technical overview of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a significant biflavonoid isolated from the perennial herb Selaginella delicatula. Tailored for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a significant biflavonoid isolated from the perennial herb Selaginella delicatula. Tailored for researchers, scientists, and professionals in drug development, this document delves into the methodologies for its extraction and purification, detailed structural characterization, and a critical analysis of its cytotoxic activities against murine leukemia (P-388) and human colon adenocarcinoma (HT-29) cell lines.

Introduction: The Botanical and Chemical Context

Selaginella delicatula (Desv. ex Poir.) Alston is a member of the Selaginellaceae family, a group of plants known for their rich diversity of bioactive compounds, particularly biflavonoids.[1] These complex polyphenolic compounds, formed by the dimerization of two flavonoid units, are a focal point of phytochemical research due to their wide-ranging pharmacological activities, including potent anti-tumor and anti-inflammatory properties.[2][3]

2,3-Dihydroamentoflavone 7,4'-dimethyl ether belongs to the amentoflavone subclass of biflavonoids. Its structure is characterized by two apigenin moieties linked by a C-C bond, with one of the flavonoid units having a saturated C2-C3 bond, classifying it as a flavanone-flavone type biflavonoid. The methylation at the 7 and 4' positions significantly influences its lipophilicity and, consequently, its biological activity.

Isolation and Purification of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

The isolation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether from the aerial parts of S. delicatula is a multi-step process involving solvent extraction and chromatographic separation. The causality behind this workflow is the sequential separation of compounds based on their polarity.

Extraction Workflow

ExtractionWorkflow plant_material Dried Aerial Parts of S. delicatula (5.1 kg) extraction Cold Methanol Extraction plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Partitioning between CHCl3 and H2O concentration->partitioning chcl3_fraction CHCl3-soluble Fraction (Fr. A, 90 g) partitioning->chcl3_fraction Yields target compounds h2o_fraction H2O-soluble Fraction partitioning->h2o_fraction

Chromatographic Purification Protocol

The chloroform-soluble fraction, rich in biflavonoids, is subjected to a series of chromatographic steps to isolate the target compound. This process relies on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase.

Step 1: Initial Silica Gel Column Chromatography of Fraction A

  • Stationary Phase: Silica gel (70-230 mesh).

  • Elution: A gradient of n-hexane and ethyl acetate (EtOAc) is used to separate the fraction into multiple sub-fractions. This initial separation is crucial for reducing the complexity of the mixture.

Step 2: Further Fractionation and Isolation

  • Sub-fractions are further purified using silica gel column chromatography (230-400 mesh) with a refined gradient of n-hexane and EtOAc.

  • The fractions containing the target compound are identified by thin-layer chromatography (TLC).

  • Final purification is often achieved through preparative TLC using a solvent system such as n-hexane-chloroform to yield pure 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.[1]

PurificationWorkflow fr_A CHCl3-soluble Fraction (Fr. A) cc1 Silica Gel CC (70-230 mesh) Gradient: n-hexane-EtOAc fr_A->cc1 sub_fractions Multiple Sub-fractions cc1->sub_fractions cc2 Silica Gel CC (230-400 mesh) Refined Gradient: n-hexane-EtOAc sub_fractions->cc2 TLC Monitoring prep_tlc Preparative TLC (e.g., n-hexane-CHCl3) cc2->prep_tlc pure_compound Pure 2,3-Dihydroamentoflavone 7,4'-dimethyl ether prep_tlc->pure_compound

Structural Elucidation and Characterization

The structure of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data
Technique Observed Characteristics
Mass Spectrometry (MS) Provides the molecular weight and elemental composition.
¹H NMR Reveals the proton environment in the molecule, including aromatic and aliphatic protons, and their coupling patterns.
¹³C NMR Shows the number and types of carbon atoms present.
2D NMR (COSY, HMQC, HMBC) Establishes the connectivity between protons and carbons, confirming the overall structure and the linkage between the two flavonoid units.
Key ¹H and ¹³C NMR Spectral Data

The following table summarizes the key NMR spectral data for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, which are critical for its unambiguous identification.[1][4]

Position δC (ppm) δH (ppm, J in Hz)
C-2 79.55.40 (dd, J = 12.8, 3.2 Hz)
C-3 42.83.15 (dd, J = 17.2, 12.8 Hz), 2.85 (dd, J = 17.2, 3.2 Hz)
C-4 196.8-
C-5 164.2-
C-6 99.26.45 (d, J = 2.0 Hz)
C-7 167.4-
C-8 95.66.20 (d, J = 2.0 Hz)
C-9 162.0-
C-10 102.8-
C-1' 128.5-
C-2' 128.07.42 (d, J = 8.4 Hz)
C-3' 121.8-
C-4' 161.8-
C-5' 112.07.05 (d, J = 2.0 Hz)
C-6' 130.87.45 (dd, J = 8.4, 2.0 Hz)
C-2'' 163.8-
C-3'' 103.26.75 (s)
C-4'' 182.1-
C-5'' 161.2-
C-6'' 98.56.35 (s)
C-7'' 165.1-
C-8'' 105.1-
C-9'' 157.5-
C-10'' 104.2-
C-1''' 121.1-
C-2''' 128.27.35 (d, J = 8.8 Hz)
C-3''' 114.56.90 (d, J = 8.8 Hz)
C-4''' 160.5-
C-5''' 114.56.90 (d, J = 8.8 Hz)
C-6''' 128.27.35 (d, J = 8.8 Hz)
7-OMe 55.83.85 (s)
4'-OMe 55.63.80 (s)

Cytotoxic Activity and Potential Mechanisms of Action

2,3-Dihydroamentoflavone 7,4'-dimethyl ether has demonstrated notable cytotoxic effects against specific cancer cell lines.[1]

In Vitro Cytotoxicity Data
Cell Line Description ED₅₀ (µg/mL)
P-388 Murine lymphocytic leukemia3.50
HT-29 Human colon adenocarcinoma5.25

Data sourced from Chen et al., 2005.[1]

The ED₅₀ values below 4 µg/mL against the P-388 cell line indicate significant cytotoxic potential.[1]

Postulated Mechanisms of Cytotoxicity

While the precise molecular mechanisms of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are yet to be fully elucidated, the broader activities of related biflavonoids in cancer cells provide a strong basis for hypothesizing its mode of action.

Induction of Apoptosis: Flavonoids, including biflavonoids, are well-documented inducers of apoptosis in cancer cells.[5] This programmed cell death is often initiated through the modulation of key signaling pathways. For instance, in HT-29 colon cancer cells, other flavonoids have been shown to induce apoptosis by:

  • Decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[5]

  • Inactivating the prosurvival PI3K/Akt signaling pathway.[5][6]

  • Inducing cell cycle arrest at the G1 and G2/M phases by inhibiting cyclin-dependent kinases (CDKs).[7]

Inhibition of Key Signaling Pathways: The anti-tumor effects of biflavonoids from Selaginella are often attributed to their ability to inhibit critical signaling pathways that drive cancer cell proliferation and survival.[2] It is plausible that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether exerts its cytotoxic effects by targeting pathways such as:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism for many anti-cancer agents.[6]

  • Wnt/β-catenin Pathway: Aberrant Wnt signaling is a hallmark of colorectal cancers like HT-29. Flavonoids have been shown to downregulate β-catenin and its downstream targets.[8]

  • NF-κB Pathway: This pathway is crucial for inflammation-driven cancer progression, and its inhibition can lead to decreased cancer cell survival.[3]

SignalingPathway compound 2,3-Dihydroamentoflavone 7,4'-dimethyl ether pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits wnt Wnt/β-catenin Pathway compound->wnt Inhibits nfkb NF-κB Pathway compound->nfkb Inhibits apoptosis Apoptosis compound->apoptosis Induces proliferation Cell Proliferation & Survival pi3k_akt->proliferation Promotes wnt->proliferation Promotes nfkb->proliferation Promotes

Future Directions and Drug Development Potential

The potent in vitro cytotoxicity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether positions it as a promising lead compound for the development of novel anti-cancer therapeutics. Future research should focus on:

  • Comprehensive Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in P-388 and HT-29 cells.

  • In Vivo Efficacy: Evaluating its anti-tumor activity in preclinical animal models of leukemia and colon cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and potential toxicity in vivo.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties.

Conclusion

2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a naturally occurring biflavonoid from Selaginella delicatula, demonstrates significant cytotoxic activity against leukemia and colon cancer cell lines. Its isolation and characterization provide a solid foundation for further investigation into its therapeutic potential. The insights into its likely mechanisms of action, based on the broader family of biflavonoids, suggest a multi-targeted approach to inhibiting cancer cell growth. This technical guide serves as a foundational resource for researchers aiming to harness the therapeutic promise of this compelling natural product.

References

  • Gao, Y., et al. (2023). Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella. International Journal of Molecular Sciences, 24(9), 7731. Available at: [Link]

  • Kuo, P.-L., et al. (2011). Antitumor actions of baicalein and wogonin in HT-29 human colorectal cancer cells. Molecular Medicine Reports, 4(4), 763-767. Available at: [Link]

  • Zheng, M., et al. (2011). Protective effect of 3',8''-linked biflavonoids from Selaginella uncinata (Desv.) Spring against anoxia in PC12 cells. Fitoterapia, 82(4), 650-657. (Note: While this reference is for a related compound, it provides representative NMR data for the dihydroamentoflavone scaffold).
  • Choi, E. J., & Kim, G.-H. (2009). Kaempferol Induces Cell Cycle Arrest in HT-29 Human Colon Cancer Cells. Journal of Cancer Prevention, 14(3), 211-215. Available at: [Link]

  • Laishram, S., et al. (2015). Bioactivity guided isolation and characterization of antidiabetic constituents from the fruits of Cycas pectinata Griff. Journal of Ethnopharmacology, 169, 165-172.
  • Park, C.-H., et al. (2011). A plant flavonoid fisetin induces apoptosis in colon cancer cells by inhibition of COX2 and Wnt/EGFR/NF-κB-signaling pathways. Carcinogenesis, 32(11), 1612-1619. Available at: [Link]

  • Anwar, A., et al. (2018). A Natural Flavonoid Lawsonaringenin Induces Cell Cycle Arrest and Apoptosis in HT-29 Colorectal Cancer Cells by Targeting Multiple Signalling Pathways. Molecular Biology Reports, 45(5), 1339-1348. Available at: [Link]

  • Zheng, C., et al. (2011). Comparison of cytotoxic activities of extracts from Selaginella species. Pharmacognosy Magazine, 7(25), 33. Available at: [Link]

  • Lee, Y.-S., & Kim, J. (2007). Fisetin inhibits the activities of cyclin-dependent kinases leading to cell cycle arrest in HT-29 human colon cancer cells. The Journal of Nutrition, 137(10), 2241-2245. Available at: [Link]

  • Guruvayoorappan, C., & Kuttan, G. (2007). Amentoflavone, a biflavonoid from Biophytum sensitivum augments lymphocyte proliferation, natural killer cell and antibody dependent cellular cytotoxicity through enhanced production of IL-2 and IFN-gamma and restrains serum sialic acid and gamma glutamyl transpeptidase production in tumor - bearing animals. Journal of Experimental & Therapeutic Oncology, 6(4), 285-295.
  • Adhikari, A., et al. (2018). Amentoflavone and Kaempferol Glycosides from the Aerial Parts of Cissampelos pareira. Journal of Nepal Chemical Society, 39, 1-6.
  • de Oliveira, R. G., et al. (2025). Cytotoxic effects of amentoflavone from Ouratea fieldingiana on HCT-116, SNB-19, and pC-3 cells with structural insights from molecular docking.
  • Lin, L. C., & Chou, C. J. (2000). Three new biflavonoids from Selaginella delicatula. Journal of Natural Products, 63(5), 627-630. Available at: [Link]

  • Zhang, Z., et al. (2021). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology, 12, 768629. Available at: [Link]

  • Lin, L. C., Kuo, Y. C., & Chou, C. J. (2000). Cytotoxic Biflavonoids from Selaginella delicatula.
  • Lin, L. C., Kuo, Y. C., & Chou, C. J. (2000). Cytotoxic biflavonoids from Selaginella delicatula.
  • Sun, L., et al. (2022). Chemical structure and synthetic preview of amentoflavone. Journal of Cellular and Molecular Medicine, 26(18), 4767-4780.
  • Lee, E., et al. (2012). Cytotoxic activities of amentoflavone against human breast and cervical cancers are mediated by increasing of PTEN expression levels due to peroxisomes proliferate-activated receptor γ activation. Bulletin of the Korean Chemical Society, 33(7), 2219-2223.
  • Jung, M., & Park, M. (2005). Complete assignment of 1H and 13C NMR data of some flavonol derivatives. Magnetic Resonance in Chemistry, 43(9), 751-754.
  • Chen, J. J., Duh, C. Y., & Chen, J. F. (2005).
  • Baltrushes, N. (2006). Medical Ethnobotany, Phytochemistry, and Bioactivity of the Ferns of Moorea, French Polynesia. Senior Honors Theses, 114.
  • Cheng, A. L., et al. (2005). The global dimension of hepatocellular carcinoma: recent advances and ongoing challenges. Gastroenterology, 128(5), 1356-1370.
  • Chen, J. J., et al. (2005). A New Cytotoxic Amide from the Stem Wood of Hibiscus tiliaceus. Planta Medica, 71(08), 772-774.

Sources

Exploratory

Preliminary Anticancer Screening of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether: A Technical Guide for Preclinical Research

Abstract: Natural products remain a cornerstone of oncology drug discovery. Biflavonoids, a subclass of flavonoids, have garnered significant attention for their diverse pharmacological activities, including potent antic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Natural products remain a cornerstone of oncology drug discovery. Biflavonoids, a subclass of flavonoids, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This technical guide provides a comprehensive framework for the preliminary in vitro anticancer screening of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a biflavonoid isolated from Selaginella delicatula. This document is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded workflow from initial cytotoxicity assessment to preliminary mechanistic evaluation. The protocols and rationale presented herein are designed to ensure scientific integrity and generate robust, reproducible data, thereby facilitating the evaluation of this compound as a potential anticancer therapeutic agent.

Introduction and Scientific Rationale

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid that has demonstrated initial signs of cytotoxic activity against P-388 (murine leukemia) and HT-29 (human colon carcinoma) cell lines.[1][2] Its parent compound, amentoflavone, and other related biflavonoids have been reported to exert anticancer effects through the modulation of critical cellular signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB, which are frequently dysregulated in cancer.[3][4][5] These pathways govern essential cellular processes such as proliferation, survival, apoptosis, and cell cycle progression.[3][6][7] The structural characteristics of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether suggest it may share or possess enhanced anticancer properties compared to its parent compounds, making it a compelling candidate for further investigation.

This guide outlines a multi-stage screening process designed to first establish the breadth and potency of the compound's cytotoxic effects across a diverse panel of human cancer cell lines, and then to elucidate the primary mechanisms of cell death and growth inhibition.

A Phased Approach to Preliminary Screening

A logical and resource-efficient screening cascade is paramount. We propose a three-phase approach, beginning with a broad cytotoxicity screen, followed by a more focused investigation into the mode of action, and culminating in a preliminary analysis of the molecular pathways involved.

G cluster_0 Phase 1: Broad-Spectrum Cytotoxicity Screening cluster_1 Phase 2: Mode of Action Assessment cluster_2 Phase 3: Mechanistic Pathway Investigation p1_1 Compound Acquisition & QC p1_2 NCI-60 Cell Line Panel (Representative Subset) p1_1->p1_2 p1_3 MTT/SRB Cytotoxicity Assay p1_2->p1_3 p1_4 IC50 Determination & Selectivity Analysis p1_3->p1_4 p2_1 Select Sensitive Cell Lines p1_4->p2_1 Identify Hits p2_2 Apoptosis Assay (Annexin V/PI) p2_1->p2_2 p2_3 Cell Cycle Analysis (Propidium Iodide) p2_1->p2_3 p3_1 Hypothesis Generation p2_2->p3_1 Confirm Apoptosis p2_3->p3_1 Identify Arrest Phase p3_2 Western Blot Analysis (PI3K/Akt, MAPK/ERK) p3_1->p3_2 p3_3 Caspase Activation Assay p3_1->p3_3

Figure 1: Phased experimental workflow for anticancer screening.

Phase 1: Broad-Spectrum Cytotoxicity Screening

The initial objective is to determine the compound's inhibitory concentration (IC50) across a diverse panel of human cancer cell lines. This provides a broad view of its potency and potential tumor-type selectivity.

Rationale for Cell Line Selection

The National Cancer Institute's 60 human tumor cell line panel (NCI-60) is a well-characterized and widely used resource for anticancer drug screening.[8][9][10] These cell lines represent a variety of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[11] For a preliminary screen, a representative subset of this panel should be selected to cover a range of tissue origins and known molecular characteristics (e.g., mutational status of key oncogenes and tumor suppressors).[12][13]

Table 1: Representative Subset of NCI-60 Cell Lines for Initial Screening

Cell LineCancer TypeRationale for Inclusion
MCF-7 Breast CancerEstrogen receptor-positive, well-characterized.
MDA-MB-231 Breast CancerTriple-negative, aggressive phenotype.
HT-29 Colon CancerKnown sensitivity to 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
HCT-116 Colon Cancerp53 wild-type, model for apoptosis studies.
A549 Non-Small Cell LungCommon model for lung cancer research.
PC-3 Prostate CancerAndrogen-independent, aggressive.
U87-MG GlioblastomaRepresents central nervous system tumors.
OVCAR-3 Ovarian CancerRepresents a common gynecological malignancy.
K-562 LeukemiaSuspension cell line, represents hematological malignancy.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability based on mitochondrial metabolic activity.[14][15][16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether (e.g., from 0.1 to 100 µM) in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Elucidation of the Mode of Action

Once sensitive cell lines are identified, the next step is to determine whether the compound induces cell death via apoptosis and/or affects cell cycle progression.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][18][19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[20]

Step-by-Step Methodology:

  • Cell Treatment: Seed selected sensitive cell lines in 6-well plates and treat with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][21] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[22]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[7][23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear mode.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in each phase.

Table 2: Hypothetical Data from Mode of Action Assays

Cell LineTreatment (IC50)% Early Apoptosis% Late Apoptosis% G2/M Arrest
HT-29 Vehicle3.2 ± 0.52.1 ± 0.315.4 ± 1.8
Compound (24h)25.8 ± 2.110.5 ± 1.545.2 ± 3.5
A549 Vehicle2.5 ± 0.41.8 ± 0.218.1 ± 2.0
Compound (24h)30.1 ± 2.512.3 ± 1.952.7 ± 4.1

Phase 3: Preliminary Mechanistic Investigation

Based on the known activities of related biflavonoids, a logical next step is to investigate the effect of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether on key cancer-related signaling pathways.[3]

Rationale for Pathway Selection
  • PI3K/Akt Pathway: This is a central regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature of many cancers. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.[6][24]

  • MAPK/ERK Pathway: This pathway transduces extracellular signals to regulate cell proliferation, differentiation, and survival.[7][25] Its dysregulation is a key driver in many malignancies.

  • Apoptosis-Related Proteins: Investigating key proteins in the apoptotic cascade, such as the executioner caspase-3 and members of the Bcl-2 family (e.g., the anti-apoptotic Bcl-2 and the pro-apoptotic Bax), can confirm the induction of apoptosis and provide insight into whether the intrinsic (mitochondrial) pathway is involved.[8][18][21]

G cluster_0 Upstream Signaling cluster_1 Key Kinase Cascades cluster_2 Downstream Effects RTK Growth Factor Receptors (RTKs) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Compound 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Compound->PI3K Inhibition? Compound->RAF Inhibition?

Figure 2: Potential signaling pathways modulated by the compound.
Experimental Protocol: Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for assessing changes in protein expression and phosphorylation status (a key indicator of pathway activation).

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat sensitive cell lines with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

    • Recommended Primary Antibodies:

      • Phospho-Akt (Ser473), Total Akt[14]

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Total p44/42 MAPK (Erk1/2)[19][25]

      • Cleaved Caspase-3, Total Caspase-3[10]

      • Bcl-2, Bax[8][20][21][22]

      • β-actin or GAPDH (as a loading control)

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This guide provides a systematic and robust framework for the preliminary in vitro anticancer screening of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. The proposed workflow, from broad cytotoxicity screening to initial mechanistic studies, is designed to generate a comprehensive preliminary dataset. Positive results from this screening cascade, such as potent and selective cytotoxicity, induction of apoptosis, and modulation of key cancer-related signaling pathways, would provide a strong rationale for advancing this compound to more detailed preclinical studies, including in vivo efficacy models and further target validation.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Anti-ERK/MAPK Antibody. PhosphoSolutions. [Link]

  • Weinstein, J. N. (2006). Spotlight on molecular profiling: "Integromic" analysis of the NCI-60 cancer cell lines. Molecular Cancer Therapeutics, 5(11), 2601-2605.
  • Krushkal, J., et al. (2021). Molecular genomic features associated with in vitro response of the NCI-60 cancer cell line panel to natural products. PLoS ONE, 16(5), e0251436.
  • Ross, D. T., et al. (2000). Systematic variation in gene expression patterns in human cancer cell lines.
  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Propidium Iodide Cell Cycle Staining Protocol. protocols.io. [Link]

  • p44/42 MAPK (Erk1/2) Antibody 9102S from Cell Signaling Technology. Biocompare. [Link]

  • Silva, G. L., et al. (1995). Cytotoxic biflavonoids from Selaginella willdenowii. Phytochemistry, 40(1), 129-134.
  • PI3K/AKT Cell Signaling Pathway. Bio-Rad. [Link]

  • Guruvayoorappan, C., & Kuttan, G. (2008). Amentoflavone, a biflavonoid from Biophytum sensitivum, induces apoptosis in B16F-10 melanoma cells, inhibits angiogenesis, and metastasis. Journal of Experimental Therapeutics & Oncology, 7(3), 207-218.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 21(5), 3121-3126.
  • Li, Y., et al. (2019). Amentoflavone induces apoptosis and inhibits metastasis in human non-small cell lung cancer cells by suppressing the NF-κB signaling pathway. Oncology Reports, 41(4), 2247-2256.
  • Silva, G. L., et al. (1995). Cytotoxic biflavonoids from Selaginella willdenowii. Phytochemistry, 40(1), 129-134.
  • Lee, S., et al. (2018).
  • Putt, K. S., et al. (2006). Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3. Journal of Medicinal Chemistry, 49(17), 5063-5073.
  • Lee, H. J., et al. (2020). Anticancer Efficacy and Mechanism of Amentoflavone for Sensitizing Oral Squamous Cell Carcinoma to Cisplatin. Anticancer Research, 40(12), 6723-6732.
  • Lee, S., et al. (2018). Three new biflavonoids from Selaginella delicatula.
  • Target identification of anticancer natural products using a chemical proteomics approach. RSC Chemical Biology, 2(4), 1039-1053.
  • Faster workflows boost drug discovery in natural product-based screening. Frederick National Laboratory. [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Cancers, 13(16), 4099.
  • Smalley, K. S. M., et al. (2007). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 393, 121-137.
  • Creating and screening natural product libraries. SLAS Discovery, 24(1), 1-20.
  • Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. ResearchGate. [Link]

  • Chen, J. J., et al. (2005).

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Executive Summary: The Biflavonoid Challenge 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid found in plant species such as Selaginella delicatula and Podocarpus macrophyllus.[1][2][3] A...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Biflavonoid Challenge

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid found in plant species such as Selaginella delicatula and Podocarpus macrophyllus.[1][2][3] As a member of the flavonoid class, it possesses a complex polyphenolic structure that imparts significant biological activity, including cytotoxic effects against cancer cell lines.[3] However, the very structural complexity that drives its therapeutic potential also presents a formidable challenge in drug development: solubility. Poor solubility can severely limit oral bioavailability, complicate formulation, and produce unreliable data in preclinical assays.[4]

This technical guide provides a comprehensive analysis of the predicted solubility profile of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. In the absence of direct, published quantitative data for this specific molecule, this document synthesizes information from its parent compound, amentoflavone, general flavonoid chemistry, and established pharmaceutical principles to construct a predictive framework. Crucially, this guide details the authoritative, step-by-step experimental protocols required to definitively characterize its thermodynamic and kinetic solubility, providing researchers with a practical roadmap for preclinical assessment.

Physicochemical Properties & Structural Analysis

To understand the solubility of a compound, one must first understand its structure. The key physicochemical properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are detailed below.

PropertyValueSource
Chemical Formula C₃₂H₂₄O₁₀[2][5]
Molecular Weight 568.5 g/mol [2]
IUPAC Name 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-4H-chromen-4-one[6]
Appearance Likely a yellow powder, typical for flavonoids.[7]

Structural Causality of Predicted Low Solubility:

The structure of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is large and relatively rigid, composed of two flavonoid units linked together. Several features strongly suggest poor aqueous solubility:

  • Large Hydrophobic Core: The molecule is dominated by four aromatic rings, creating a significant nonpolar surface area.

  • Hydrogen Bonding: While the structure contains multiple hydroxyl (-OH) groups capable of acting as hydrogen bond donors and acceptors, their contribution to water solubility is likely outweighed by the molecule's overall hydrophobicity. These groups may also participate in strong intermolecular hydrogen bonds in the solid state, increasing the energy required to dissolve the crystal lattice.

  • Comparison to Amentoflavone: The parent compound, amentoflavone, is known to be poorly soluble in water.[7] The addition of two methyl ether groups in 2,3-Dihydroamentoflavone 7,4'-dimethyl ether replaces two polar hydroxyl groups with less polar methoxy groups. This modification typically decreases aqueous solubility while increasing lipophilicity. The reduction of the C2-C3 double bond (the "dihydro" feature) slightly increases flexibility but is unlikely to significantly enhance water solubility.

Predicted Solubility Profile

Based on structural analysis and data from commercial suppliers, the following solubility profile is predicted.

  • Aqueous Solubility: Predicted to be very low (likely in the low µg/mL or µM range). The molecule possesses several phenolic hydroxyl groups, suggesting that its solubility will be pH-dependent. At higher pH values (above the pKa of the hydroxyl groups), the molecule will deprotonate to form a more soluble phenolate salt. A full pH-solubility profile is essential for characterization.

  • Organic Solvent Solubility: The compound is qualitatively reported to be soluble in polar aprotic solvents like DMSO, acetone, and ethyl acetate , as well as non-polar solvents like chloroform and dichloromethane .[2] This is consistent with its large, hydrophobic structure containing hydrogen bond accepting groups (carbonyls and ethers). It is expected to have lower solubility in polar protic solvents like ethanol and methanol compared to DMSO, and negligible solubility in non-polar aliphatic hydrocarbons like hexane.

Biopharmaceutical Classification System (BCS) Framework

The Biopharmaceutical Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key determinants of oral absorption.[8][9][10]

  • High Solubility: The highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.0 to 6.8.[10]

  • High Permeability: The extent of intestinal absorption is ≥ 85% of the administered dose.[10]

Based on these criteria, drugs are divided into four classes, which dictates the formulation strategy required to achieve adequate bioavailability.[11]

BCS_Classification cluster_axes ClassI Class I High Solubility High Permeability ClassII Class II Low Solubility High Permeability ClassIII Class III High Solubility Low Permeability ClassIV Class IV Low Solubility Low Permeability Sol_High High Solubility Sol_Low Low Solubility Sol_Axis Solubility Perm_High High Permeability Perm_Low Low Permeability Perm_Axis Permeability

Caption: The Biopharmaceutical Classification System (BCS).

Predicted BCS Class for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether:

Given its predicted very low aqueous solubility and the generally high lipophilicity of flavonoids (which often correlates with high membrane permeability), 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is most likely a BCS Class II or BCS Class IV compound.[8][12]

  • If BCS Class II (Low Solubility, High Permeability): The rate-limiting step for absorption will be dissolution. Formulation strategies should focus on enhancing solubility, such as micronization, salt formation, or amorphous solid dispersions.[12]

  • If BCS Class IV (Low Solubility, Low Permeability): The compound faces significant challenges for oral delivery. Advanced formulation strategies, such as lipid-based systems or the use of permeation enhancers, would be necessary.

Definitive classification requires experimental determination of both solubility and permeability.

Experimental Protocols for Solubility Determination

To move beyond prediction, rigorous experimental measurement is mandatory. The following protocols describe the gold-standard methods for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, often called the "shake-flask" method, measures the true equilibrium solubility of the crystalline compound and is critical for pre-formulation and understanding fundamental physicochemical properties.[4][13]

Thermo_Solubility_Workflow start_end start_end process process analysis analysis decision decision start Start step1 Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) start->step1 step2 Equilibrate on shaker (e.g., 24-48h at 25°C or 37°C) step1->step2 step3 Separate solid from supernatant (Centrifugation or Filtration) step2->step3 step5 Quantify supernatant & standards via HPLC-UV step3->step5 step4 Prepare standard solutions of known concentrations step4->step5 step6 Calculate concentration from standard curve step5->step6 end_node End: Thermodynamic Solubility Value (µg/mL or µM) step6->end_node

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8 for BCS assessment, and pH 7.4 for physiological buffer).

  • Addition of Compound: Add an excess amount of solid 2,3-Dihydroamentoflavone 7,4'-dimethyl ether to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, until the concentration of the dissolved compound in the liquid phase remains constant.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by high-speed centrifugation followed by careful removal of the supernatant, or by filtering the solution through a low-binding 0.22 µm syringe filter.[13][14]

  • Quantification (HPLC-UV):

    • Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at known concentrations.

    • Dilute the saturated supernatant with the same solvent to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated reverse-phase HPLC method with UV detection at the compound's λmax.[14]

  • Calculation: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the linear regression equation to determine the concentration of the compound in the diluted supernatant, then account for the dilution factor to calculate the final thermodynamic solubility in µg/mL or µM.[15]

Protocol 2: Kinetic Solubility Determination

This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated DMSO stock. It is highly relevant for predicting behavior in in vitro biological assays that use a similar dosing method.[16][17]

Kinetic_Solubility_Workflow start_end start_end process process analysis analysis start Start step1 Prepare concentrated stock solution in DMSO (e.g., 10 mM) start->step1 step2 Dispense small volume of stock into aqueous buffer in a microplate step1->step2 step3 Incubate with shaking (e.g., 1-2h at 25°C) step2->step3 step4 Measure turbidity via Nephelometry (light scattering) step3->step4 step5 Identify concentration at which precipitation occurs (breakpoint) step4->step5 end_node End: Kinetic Solubility Value (µM) step5->end_node

Caption: Workflow for Kinetic Solubility Assay (Nephelometry).

Step-by-Step Methodology (Nephelometry):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Preparation: In a 96- or 384-well microplate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., add 2 µL of stock to 198 µL of buffer to achieve a 1% DMSO concentration).[16]

  • Incubation: Seal the plate and place it on a plate shaker for a defined period, typically 1 to 2 hours, at a controlled temperature (e.g., 25°C).[16]

  • Measurement: Place the microtiter plate into a nephelometer, which measures the scattering of light by undissolved particles (precipitate).[14][18]

  • Data Analysis: The instrument reports turbidity in Nephelometric Turbidity Units (NTU). The kinetic solubility is defined as the concentration at which a significant increase in NTU is observed compared to background, indicating the onset of precipitation.[14]

Conclusion and Forward-Looking Strategy

While direct experimental data for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is not yet publicly available, a robust, scientifically-grounded solubility profile can be predicted based on its chemical structure and the behavior of related flavonoids. The compound is anticipated to be a poorly water-soluble molecule, likely falling into BCS Class II or IV, with good solubility in polar aprotic organic solvents like DMSO.

This predictive analysis serves as a critical first step. For any meaningful progression in drug development, this profile must be confirmed experimentally. The detailed protocols provided in this guide for determining both thermodynamic and kinetic solubility represent the industry-standard approach to generating the definitive data required to guide formulation strategies, ensure the integrity of biological assays, and enable the successful advancement of this promising natural product.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Hilaris Publisher. The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Journal of Pharmaceutics & Drug Delivery Research. Available from: [Link]

  • GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Wikipedia. Biopharmaceutics Classification System. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Biopharmaceutics Classification System (BCS) - An Overview. Available from: [Link]

  • Whites Science Journal. The Use of Biopharmaceutic Classification of Drugs in Drug Discovery and Development. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Science Alert. Review on Chemistry and Pharmacological Potential of Amentoflavone. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • PubChem. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Available from: [Link]

  • PhytoBank. Showing 2,3-dihydroamentoflavone 7,4'-dimethyl ether (PHY0079914). Available from: [Link]

  • Emerald Cloud Lab. ExperimentNephelometryKinetics Documentation. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • NIH. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. Available from: [Link]

Sources

Exploratory

physical and chemical properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Introduction 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid, a class of polyphenolic compounds characterized by a dimeric flavonoid structure. This compound has been isolated from plant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid, a class of polyphenolic compounds characterized by a dimeric flavonoid structure. This compound has been isolated from plant sources such as the heartwoods of Podocarpus macrophyllus and the aerial parts of Selaginella delicatula.[1] As a member of the flavonoid family, it is of significant interest to researchers in medicinal chemistry and drug development due to its potential biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, its biological activity, and methodologies relevant to its study.

Chemical and Physical Properties

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid composed of two flavonoid units linked by a C-C bond. The presence of two methoxy groups and a dihydroflavonoid moiety contributes to its specific physicochemical characteristics.

PropertyValueSource(s)
CAS Number 873999-88-3[2][3]
Molecular Formula C₃₂H₂₄O₁₀[2][4]
Molecular Weight 568.527 g/mol [4]
Appearance Powder[1][2]
Melting Point >300°C (methanol)[4]
Boiling Point 867.4 ± 65.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]
Storage Desiccate at -20°C[2]
Structural Elucidation: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the flavonoid backbone, including aromatic protons on the A, B, and E rings, as well as signals for the dihydropyran ring of the dihydroflavonoid moiety. The presence of two methoxy groups would be confirmed by sharp singlets typically in the range of δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all 32 carbon atoms in the molecule, including the carbonyl carbons of the flavonoid skeletons, the carbons of the aromatic rings, and the aliphatic carbons of the dihydropyran ring. The methoxy group carbons would appear around δ 55-60 ppm. For comparison, the ¹³C NMR data for the structurally similar compound, 2,3-dihydroamentoflavone 7,4',7''-trimethyl ether, is available and can serve as a reference for the expected chemical shifts.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₃₂H₂₄O₁₀). The fragmentation pattern in tandem MS (MS/MS) would provide valuable information about the connectivity of the two flavonoid units and the location of the methoxy groups.

Biological Activity and Potential Applications

2,3-Dihydroamentoflavone 7,4'-dimethyl ether has demonstrated notable cytotoxic activity against murine leukemia (P-388) and human colon adenocarcinoma (HT-29) cell lines, with ED₅₀ values below 4 µg/mL.[1][2] This suggests its potential as a lead compound for the development of novel anticancer agents. The cytotoxic mechanism of biflavonoids often involves the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.

Postulated Cytotoxic Mechanism of Action

Based on studies of structurally related biflavonoids, the cytotoxic effects of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are likely mediated through multiple signaling pathways.

Cytotoxic_Mechanism cluster_cell Cancer Cell Biflavonoid Biflavonoid ROS ↑ Reactive Oxygen Species (ROS) Biflavonoid->ROS Mitochondria Mitochondria Biflavonoid->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Biflavonoid->Cell_Cycle_Arrest ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated cytotoxic signaling pathway of biflavonoids in cancer cells.

  • Induction of Apoptosis: Biflavonoids are known to trigger programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspases (e.g., caspase-9 and caspase-3).

  • Cell Cycle Arrest: Many flavonoids, including biflavonoids, can interfere with the normal progression of the cell cycle in cancer cells. This often leads to an accumulation of cells in the G1/S or G2/M phases of the cell cycle, ultimately preventing cell division and proliferation.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Experimental Protocols

Isolation from Natural Sources

The following is a generalized protocol for the isolation of biflavonoids from plant material, based on methodologies reported for Selaginella and Podocarpus species.

Isolation_Workflow start Dried Plant Material (e.g., S. delicatula) extraction Extraction with Organic Solvent (e.g., Methanol) start->extraction partition Solvent-Solvent Partitioning (e.g., with Chloroform and Water) extraction->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction column_chromatography Column Chromatography (Silica Gel) chloroform_fraction->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection purification Further Purification (e.g., Preparative HPLC) fraction_collection->purification isolated_compound Isolated 2,3-Dihydroamentoflavone 7,4'-dimethyl ether purification->isolated_compound

Caption: A general workflow for the isolation of biflavonoids from plant sources.

Step-by-Step Methodology:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. For biflavonoids, a common scheme involves partitioning between chloroform and water. The chloroform-soluble fraction typically contains the less polar biflavonoids.

  • Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions enriched with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are combined and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid with demonstrated cytotoxic activity, making it a compound of interest for further investigation in the context of cancer drug discovery. This guide has summarized its key physical and chemical properties, along with a postulated mechanism for its biological activity based on related compounds. The provided experimental framework for its isolation offers a starting point for researchers aiming to study this and similar natural products. Future studies should focus on obtaining detailed spectroscopic data, exploring its synthesis, and elucidating the specific molecular mechanisms underlying its cytotoxic effects.

References

  • BioCrick. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3 | Flavonoids | High Purity. [Link]

  • MySkinRecipes. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. [Link]

  • PubChem. 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. [Link]

  • SpectraBase. 2,3-DIHYDROAMENTOFLAVONE_7,4',7''-TRIMETHYL_ETHER - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Table 1 . 1 H-and 13 C-NMR spectral data of compound 1 (recorded at... [Link]

  • ResearchGate. Structure of amentoflavone ( 1 ) and 2,3-dihydroamentoflavone ( 2 ). [Link]

  • MDPI. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • Pan-Asia synergy lift. CAS No : 873999-88-3 | Chemical Name : 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. [Link]

  • PubMed. Flavonolignan 2,3-dehydroderivatives: Preparation, antiradical and cytoprotective activity. [Link]

  • Era's Journal of Medical Research. BIOLOGICAL ACTIVITY FLAVANOIDS: A REVIEW ON CHEMISTRY AND VERSATILE. [Link]

  • PubMed. NMR Chemical Shifts of Common Flavonoids. [Link]

  • PubMed. 3"-hydroxyamentoflavone and its 7-O-methyl ether, two new biflavonoids from Aristolochia contorta. [Link]

  • National Institute of Standards and Technology. Dimethyl ether - the NIST WebBook. [Link]

  • PubMed Central. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. [Link]

  • PubChem. 5-Hydroxy-7,4'-dimethoxyflavone. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Experimental Design of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Biflavonoid 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid, a class of p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Biflavonoid

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid, a class of polyphenolic compounds formed by the dimerization of two flavonoid units. It has been isolated from plant species such as Selaginella delicatula and Podocarpus macrophyllus.[1][2] Initial research has identified its potential as a cytotoxic agent, showing efficacy against P-388 murine leukemia and HT-29 human colon adenocarcinoma cell lines.[1][2]

Biflavonoids as a chemical class are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects.[3][4][5] The structural parent, amentoflavone, is well-studied for these properties.[6][7] This suggests that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether may possess a broader therapeutic potential beyond its currently known cytotoxic effects.

This guide provides a comprehensive experimental framework designed for researchers to systematically investigate the multifaceted pharmacological profile of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. The protocols herein are structured to facilitate a logical progression from fundamental characterization and broad bioactivity screening to targeted mechanistic studies and preliminary in vivo validation, ensuring a robust and efficient evaluation of its drug development potential.

Section 1: Physicochemical Characterization and Handling

A precise understanding of the compound's physical and chemical properties is the foundation of reproducible experimental design. Proper handling and solubilization are critical for accurate downstream biological assays.

Table 1: Physicochemical Properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

PropertyValueSource(s)
Molecular Formula C₃₂H₂₄O₁₀[8]
Molecular Weight 568.5 g/mol [8]
CAS Number 873999-88-3[2]
Appearance Pale yellow powder (Assumed)N/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Sparingly soluble in water[2]
Protocol 1.1: Preparation of High-Concentration Stock Solutions

Causality and Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its high solubilizing capacity for a wide range of organic molecules, including biflavonoids, and its miscibility with aqueous cell culture media.[2] Preparing a concentrated stock (e.g., 10-50 mM) minimizes the final concentration of DMSO in working solutions, thereby reducing the risk of solvent-induced artifacts in biological assays. It is standard practice to keep the final DMSO concentration in assays below 0.5% to avoid impacting cellular health and function.

Methodology:

  • Accurately weigh the desired amount of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether powder using a calibrated analytical balance.

  • In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the target concentration (e.g., for a 20 mM stock, dissolve 5.69 mg in 500 µL of DMSO).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Centrifuge the tube briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Section 2: In Vitro Bioactivity Screening - A Tiered Approach

Rationale for a Tiered Workflow: A tiered, or hierarchical, screening approach is an efficient strategy in early-stage drug discovery. It begins with broad, cost-effective assays to identify primary biological activities (Tier 1). Positive "hits" from this stage then advance to more complex, resource-intensive cellular and mechanistic assays (Tier 2) to validate the initial findings and elucidate the mode of action. This workflow maximizes the discovery potential while conserving resources.

G cluster_0 Tier 1: Foundational Bioactivity cluster_1 Tier 2: Mechanistic Exploration antioxidant Antioxidant Potential (DPPH, FRAP, ORAC) anti_inflammatory Anti-inflammatory Activity (LPS-stimulated Macrophages) antioxidant->anti_inflammatory If Positive neuroprotection Neuroprotective Potential (H₂O₂-stressed Neuronal Cells) antioxidant->neuroprotection If Positive cytotoxicity Cytotoxicity Profiling (MTT Assay - Cancer & Normal Cell Panel) apoptosis Apoptosis Induction (Annexin V/PI Staining) cytotoxicity->apoptosis If Selective Cytotoxicity

Caption: A tiered workflow for in vitro screening of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Tier 1: Foundational Bioactivity Assessment

Expertise & Experience: Oxidative stress is implicated in the pathophysiology of cancer, inflammation, and neurodegeneration. Therefore, evaluating a compound's antioxidant capacity is a crucial first step. Antioxidant activity can occur via two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[9] No single assay can fully capture the total antioxidant capacity. A panel of assays is recommended:

  • DPPH Assay (SET-predominant): Measures the ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical. It is a rapid and simple method.[10]

  • FRAP Assay (SET): Measures the ferric reducing antioxidant power of a compound.[11][12]

  • ORAC Assay (HAT): Measures the oxygen radical absorbance capacity, which is particularly relevant to biological systems as it uses a peroxyl radical source.[10][11]

Protocol 2.1.1: DPPH Radical Scavenging Assay

Methodology:

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Prepare serial dilutions of the test compound (from the DMSO stock) in methanol. A typical concentration range to test is 1-200 µg/mL. Use Ascorbic acid or Trolox as a positive control.

  • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

  • Add 100 µL of the 0.1 mM DPPH solution to all wells.

  • For the control (100% activity), add 100 µL of methanol instead of the compound. For the blank, add 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

Table 2: Example Data Presentation for Antioxidant Assays

AssayTest Compound (IC₅₀ in µM)Positive Control (IC₅₀ in µM)
DPPH Scavenging Experimental ValueTrolox: Value
FRAP Experimental Value (µM Fe(II) equiv.)Trolox: Value
ORAC Experimental Value (µM Trolox equiv.)Trolox: Value

Expertise & Experience: While initial data shows cytotoxicity in P-388 and HT-29 cells, a broader screening is necessary to understand the compound's spectrum of activity and its therapeutic index (selectivity for cancer cells over normal cells). The MTT assay is a colorimetric method that measures mitochondrial reductase activity, which is an indicator of cell viability.[13][14] We recommend a panel including:

  • Colon Cancer: HT-29 (known sensitive)

  • Breast Cancer: MCF-7 (ER-positive)[14]

  • Ovarian Cancer: SKOV3[15]

  • Non-cancerous control: HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast) to assess general cytotoxicity.

Protocol 2.1.2: MTT Cell Viability Assay

Methodology:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The next day, treat the cells with serial dilutions of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include untreated and vehicle (DMSO) controls. Doxorubicin can be used as a positive control.

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value (concentration that inhibits 50% of cell growth/viability).

Tier 2: Mechanistic Exploration of Promising Activities

Expertise & Experience: Inflammation is a key process in many diseases. Flavonoids often exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and reducing the production of inflammatory mediators.[16] A robust and widely used in vitro model involves stimulating RAW 264.7 murine macrophages with lipopolysaccharide (LPS), which mimics bacterial infection and induces a strong inflammatory response, including the production of nitric oxide (NO).[17]

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition NFkB_n NF-κB Genes_n Pro-inflammatory Genes NFkB_n->Genes_n Induces Transcription

Caption: Simplified NF-κB signaling pathway, a key target for anti-inflammatory compounds.

Protocol 2.2.1: Nitric Oxide (NO) Inhibition Assay

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control), cells + LPS (positive control), and cells + compound only (to check for inherent cytotoxicity).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the LPS-only control.

  • Concurrently, perform an MTT assay on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.

Expertise & Experience: The potential of biflavonoids to cross the blood-brain barrier and exert central nervous system effects makes them interesting candidates for neurodegenerative diseases.[18][19] A common in vitro approach is to induce oxidative stress-mediated cell death in a neuronal-like cell line, such as the human neuroblastoma SH-SY5Y line, and assess the compound's ability to prevent this damage. Hydrogen peroxide (H₂O₂) is a simple and effective inducer of oxidative stress and apoptosis.[20]

Protocol 2.2.2: Neuroprotection Against H₂O₂-Induced Cytotoxicity

Methodology:

  • Seed SH-SY5Y cells in a 96-well plate. If desired, differentiate the cells (e.g., with retinoic acid) to obtain a more mature neuronal phenotype.

  • Pre-treat the cells with various concentrations of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether for 2-4 hours.

  • Induce neurotoxicity by adding H₂O₂ to the media at a pre-determined toxic concentration (e.g., 100-300 µM, to be optimized for the specific cell line) for 24 hours.

  • Include appropriate controls: untreated cells, cells treated with H₂O₂ only, and cells treated with the compound only.

  • After the incubation period, assess cell viability using the MTT assay as described in Protocol 2.1.2.

  • An increase in viability in the compound + H₂O₂ treated wells compared to the H₂O₂ only wells indicates a neuroprotective effect.

Section 3: In Vivo Proof-of-Concept Studies

Rationale for In Vivo Transition: Positive and compelling in vitro data provides the justification for advancing a compound to in vivo studies. These experiments are essential to understand how the compound behaves in a complex biological system, providing initial data on its efficacy, safety, and pharmacokinetic profile.

G start Positive In Vitro Data (e.g., Anti-inflammatory) pk_study Pharmacokinetic (PK) & Safety Study start->pk_study efficacy_model In Vivo Efficacy Model (e.g., Carrageenan Paw Edema) pk_study->efficacy_model Determine Dose & Route analysis Data Analysis: - Paw Volume - Histopathology - Biomarkers efficacy_model->analysis decision Go/No-Go Decision for Further Development analysis->decision

Sources

Application

Probing the Bioactivity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether: In Vitro Application Notes and Protocols

Introduction: Unveiling a Promising Biflavonoid 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid isolated from plants such as Selaginella delicatula.[1][2] Biflavonoids, which are dimers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Biflavonoid

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid isolated from plants such as Selaginella delicatula.[1][2] Biflavonoids, which are dimers of flavonoid units, are a significant class of polyphenolic compounds known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antiprotozoal properties.[3] Structurally, this compound features two flavonoid skeletons linked together, a modification that often enhances its biological potency and stability.[4][5]

Initial research has demonstrated that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether possesses notable cytotoxic activity against P-388 murine leukemia cells and HT-29 human colon adenocarcinoma cells, with reported median effective dose (ED50) values of 3.50 and 5.25 µg/mL, respectively.[1][2] Furthermore, related compounds like amentoflavone and 2,3-dihydroamentoflavone have shown a diverse range of effects, including neuroprotection against anoxic conditions, antidiabetic activity through enzyme inhibition, and broad antiviral capabilities.[6][7]

This guide provides a comprehensive framework of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to further elucidate the bioactivity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. The protocols are structured to validate its known cytotoxic effects and to explore its potential anti-inflammatory and neuroprotective properties, which are logical extensions based on the profile of its chemical class.

Application Note 1: Assessment of Cytotoxic Activity

Scientific Rationale: The primary and empirically validated activity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is its cytotoxicity against cancer cell lines.[1][2] Therefore, the foundational step in characterizing this compound is to quantify its dose-dependent effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely adopted colorimetric method for this purpose.[8][9] The assay's principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases present in metabolically active, viable cells. This reaction produces purple formazan crystals, the quantity of which is directly proportional to the number of living cells.[9] By measuring the absorbance of the dissolved formazan, we can accurately determine the concentration at which the compound inhibits cell viability by 50% (IC50).

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells (e.g., HT-29) in 96-well plates incubation_24h 2. Incubate for 24h (37°C, 5% CO₂) cell_seeding->incubation_24h compound_prep 3. Prepare Serial Dilutions of Test Compound incubation_24h->compound_prep treatment 4. Treat Cells with Compound (Include Vehicle & Positive Controls) compound_prep->treatment incubation_48h 5. Incubate for 48-72h treatment->incubation_48h mtt_add 6. Add MTT Reagent (Incubate 2-4h) incubation_48h->mtt_add solubilize 7. Add Solubilization Solution (e.g., DMSO) mtt_add->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs analysis 9. Calculate % Viability & Determine IC50 read_abs->analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: Cell Viability via MTT Assay

Objective: To determine the IC50 value of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in a selected cancer cell line (e.g., HT-29).

Materials:

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether (stock solution in DMSO)

  • HT-29 human colon adenocarcinoma cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count HT-29 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared serial dilutions of the compound to the respective wells. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis to determine the IC50 value.

Data Presentation: Cytotoxicity Results
Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control (0)1.2540.085100.0%
11.1020.07187.9%
50.7580.05560.4%
100.4110.03932.8%
250.1550.02112.4%
500.0890.0157.1%
Calculated IC50 ~7.5 µM

Application Note 2: Evaluation of Anti-Inflammatory Potential

Scientific Rationale: Flavonoids are renowned for their anti-inflammatory properties, which they exert by modulating key inflammatory pathways.[11][12] A common mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in immune cells.[11] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (e.g., RAW 264.7 cells), triggering inflammatory signaling cascades, primarily through the NF-κB pathway.[11] Measuring the inhibition of NO production in LPS-stimulated macrophages is a standard and reliable cell-based assay to screen for anti-inflammatory activity. The Griess assay provides a simple colorimetric method to quantify nitrite, a stable breakdown product of NO.

Signaling Pathway: Macrophage-Mediated Inflammation

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene Induces Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Produces Flavonoid 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Flavonoid->IKK Potential Inhibition Flavonoid->NFkB Potential Inhibition Neuroprotection_Diagram cluster_stress Oxidative Stress cluster_protection Neuroprotective Action Stressor H₂O₂ / Glutamate ROS Increased ROS Stressor->ROS Damage Mitochondrial Damage & Apoptosis ROS->Damage CellDeath Neuronal Cell Death Damage->CellDeath CellSurvival Neuronal Survival Flavonoid Test Compound Scavenging Direct ROS Scavenging Flavonoid->Scavenging Signaling Upregulation of Antioxidant Enzymes Flavonoid->Signaling Scavenging->ROS Neutralizes Signaling->Damage Prevents

Caption: Potential mechanisms of flavonoid-mediated neuroprotection against oxidative stress.

Protocol 3: Neuroprotection Against H₂O₂-Induced Cytotoxicity

Objective: To evaluate the protective effect of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether against hydrogen peroxide (H₂O₂)-induced cell death in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete DMEM/F12 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT assay reagents (as in Protocol 1)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1.5 x 10⁴ cells/well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours.

  • Compound Pre-treatment: Prepare non-toxic concentrations of the test compound (determined from a preliminary cytotoxicity screen on SH-SY5Y cells). Remove the medium and add 100 µL of medium containing the test compound. Incubate for 24 hours.

  • Oxidative Insult: Prepare a fresh dilution of H₂O₂ in serum-free medium to a final concentration that induces ~50% cell death (this concentration, e.g., 100-300 µM, must be optimized beforehand). Remove the compound-containing medium and add 100 µL of the H₂O₂ solution. Incubate for 4-6 hours.

  • Recovery: Remove the H₂O₂-containing medium and replace it with 100 µL of fresh, complete culture medium. Incubate for an additional 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis:

    • Set the viability of untreated, healthy cells to 100% and the viability of cells treated with H₂O₂ alone as the baseline for damage.

    • Calculate the percentage of neuroprotection (or % increase in viability) for each compound concentration relative to the H₂O₂-only control.

Data Presentation: Neuroprotection Assay Results
Treatment GroupCompound Conc. (µM)% Cell Viability
Control (Untreated)0100.0 ± 5.2%
H₂O₂ Only048.5 ± 4.1%
Compound + H₂O₂159.2 ± 3.8%
Compound + H₂O₂575.6 ± 4.5%
Compound + H₂O₂1088.1 ± 5.0%

References

  • Maistrelli, T., Tzemalai, A., & Matsia, S. (2025). In vitro evaluation of flavonoids anti-inflammatory activity. Multidisciplinary Conference on Sustainable Development. [Link]

  • Loizzo, M. R., et al. (2016). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Food and Chemical Toxicology, 97, 193-199. [Link]

  • Setyaningsih, Y. S. H. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Indonesian Journal of Cancer Chemoprevention, 13(3), 279-290. [Link]

  • Kavitha, T., & Deepa, M. (2022). In-Vitro Anti-Inflammatory Studies of Flavonoids from Hibiscus Rosa-Sinensis Linn. Journal of Pharmaceutical Negative Results, 13(S01). [Link]

  • Permatasari, E. A. D., et al. (2023). Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Journal of Applied Pharmaceutical Science, 13(12), 1-11. [Link]

  • Nabavi, S. F., et al. (2020). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Current Drug Targets, 21(1), 1-15. [Link]

  • Gonzalez, D., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2055. [Link]

  • Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Molecules, 24(18), 3290. [Link]

  • Sharma, R., et al. (2025). Neuroprotective potential of flavonoids against alzheimer's disease: in silico and in vitro study. ResearchGate. [Link]

  • Afroz, R., et al. (2020). In vitro anti-inflammatory properties of honey flavonoids: A review. Journal of Food Biochemistry, 44(8), e13238. [Link]

  • Dajas, F., et al. (2003). Neuroprotection by flavonoids. Brazilian Journal of Medical and Biological Research, 36(12), 1613-1620. [Link]

  • Spencer, J. P. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Genes & Nutrition, 3(3-4), 141-152. [Link]

  • ResearchGate. (n.d.). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Hermawan, A., et al. (2020). Toxicity test of flavonoid compounds from the leaves of Dendrophthoe pentandra (L.) Miq. using in vitro culture cell models. Veterinary World, 13(1), 164-169. [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). The qualitative tests for detection of phenolics in plant samples are given below. [Link]

  • De Martino, L., et al. (2012). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. International Journal of Molecular Sciences, 13(5), 5406-5419. [Link]

  • Kundu, A., et al. (2024). Phytocompounds and Regulation of Flavonoids in In Vitro-Grown Safflower Plant Tissue by Abiotic Elicitor CdCl2. Plants, 13(4), 549. [Link]

  • ResearchGate. (2012). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. [Link]

  • Laishram, S., et al. (2015). Bioactivity guided isolation and characterization of antidiabetic constituents from the fruits of Cycas pectinata Griff. Journal of Ethnopharmacology, 169, 155-161. [Link]

  • PubMed. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. [Link]

  • PubMed. (2015). 7-hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid. [Link]

  • ResearchGate. (2017). Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review. [Link]

  • PubMed Central. (2021). Phytochemical and In Vitro Genotoxicity Studies of Standardized Ficus deltoidea var. kunstleri Aqueous Extract. [Link]

  • PubMed Central. (2019). Isolation of Various Flavonoids with TRAIL Resistance-Overcoming Activity from Blumea lacera. [Link]

  • PubMed. (1993). 3"-hydroxyamentoflavone and its 7-O-methyl ether, two new biflavonoids from Aristolochia contorta. [Link]

Sources

Method

MTT assay protocol for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether cytotoxicity

Application Note & Protocol Topic: High-Throughput Cytotoxicity Screening of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether using the MTT Colorimetric Assay Audience: This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Cytotoxicity Screening of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether using the MTT Colorimetric Assay

Audience: This guide is designed for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.

Abstract & Scientific Context

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery and toxicological screening.[1] 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a biflavonoid isolated from sources like Selaginella delicatula, has demonstrated cytotoxic effects against various cancer cell lines, including P-388 and HT-29.[2][3] This necessitates a robust, reproducible, and scalable method to quantify its impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[4] This application note provides an in-depth protocol for determining the cytotoxicity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, focusing on the underlying principles, critical experimental parameters, and rigorous data interpretation.

The Principle of the MTT Assay: A Measure of Metabolic Vigor

The MTT assay does not directly count living or dead cells. Instead, it measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability.[5] The core of the assay is the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][7]

Causality of the Reaction: This reduction occurs primarily within the mitochondria of metabolically active cells. NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, transfer electrons to MTT, cleaving its tetrazolium ring to form formazan crystals.[4][8][9] Therefore, the quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[1][10] When cells die or their metabolic function is compromised by a cytotoxic agent like 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, their ability to reduce MTT diminishes, resulting in a weaker colorimetric signal.

Caption: Biochemical principle of the MTT assay within a viable cell.

Essential Materials & Reagent Preparation

Materials
  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette (8- or 12-channel)

  • Sterile pipette tips

  • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO₂)

  • Orbital shaker

  • Laminar flow hood for sterile cell culture work

Reagents
  • Test Compound: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade. The target compound is soluble in DMSO.[3][11]

  • Cell Line: Appropriate cell line for the study (e.g., HT-29, P-388, or another relevant line). Ensure cells are healthy and in the logarithmic growth phase.[12]

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent (5 mg/mL Stock):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS).

    • Vortex or sonicate until fully dissolved.[1]

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Aliquot into light-protected tubes and store at -20°C for up to 6 months.[1][8] Expert Tip: Avoid repeated freeze-thaw cycles as this can degrade the reagent.

  • Solubilization Solution:

    • Option 1 (Standard): 100% DMSO.[7]

    • Option 2 (Enhanced): 10% SDS in 0.01 N HCl. This can improve formazan crystal dissolution and reduce issues with media removal.[13]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

Caption: The four-phase experimental workflow for the MTT cytotoxicity assay.

Step 1: Cell Seeding
  • Harvest cells that are in their exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Dilute the cell suspension in fresh culture medium to achieve the desired seeding density. Expert Tip: The optimal seeding density depends on the cell line's growth rate and should be determined empirically. A starting range of 5,000 to 10,000 cells per well (in 100 µL) is common for a 24-hour treatment period.[12]

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To mitigate the "edge effect" (evaporation and temperature fluctuations in outer wells), fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[14]

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.[15]

Step 2: Compound Treatment
  • Stock Solution: Prepare a concentrated stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in DMSO.

  • Serial Dilutions: Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. Since the compound has known ED50 values around 3-6 µg/mL, a suggested starting range could be 0.1, 1, 5, 10, 25, 50, and 100 µg/mL.[2]

  • Plate Layout & Controls (Crucial for Trustworthiness):

    • Untreated Control (100% Viability): Wells with cells treated only with culture medium.

    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the serial dilutions (e.g., 0.5%). This is critical to ensure the solvent itself is not causing cytotoxicity.[12]

    • Test Compound: Wells with cells treated with the various concentrations of the compound.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working.

    • Blank Control (0% Viability/Background): Wells containing only culture medium (no cells). This value will be subtracted from all other readings.[8]

  • Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment medium to each well.

  • Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).

Step 3: MTT Assay Execution
  • Following the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[16] Expert Tip: For this step, it is sometimes recommended to use a serum-free medium to avoid interference from serum components.[6][8]

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of DMSO to each well.

    • Place the plate on an orbital shaker and mix for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[8]

Step 4: Absorbance Measurement
  • Ensure all formazan crystals are fully dissolved and the purple color is uniform within each well.

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[7][9] A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis & Interpretation

Data Processing
  • Correct for Background: Subtract the average OD of the blank control wells from the OD of all other wells.[8]

  • Calculate Percent Viability: Use the corrected OD values to calculate the percentage of cell viability for each treatment concentration using the following formula:

    % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100

Sample Data Table
Compound Conc. (µg/mL)Mean Corrected OD (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.2540.088100%
0.11.2310.09198.2%
1.01.1590.07592.4%
5.00.7650.05461.0%
10.00.4880.04138.9%
25.00.1990.02315.9%
50.00.0810.0156.5%
100.00.0550.0114.4%
Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the corresponding % Viability on the y-axis.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit the data.[17]

  • Software such as GraphPad Prism or specialized Excel add-ins can accurately calculate the IC₅₀ value from this curve.[18][19]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance Microbial contamination; Phenol red interference; MTT degradation.Visually inspect plates for contamination. Use phenol red-free medium during MTT incubation. Prepare fresh MTT solution.[6][12]
Low Absorbance Signal Insufficient cell number; Incomplete formazan solubilization; Short MTT incubation time.Optimize initial cell seeding density. Increase shaking time or gently pipette to mix after adding DMSO. Extend MTT incubation to 3-4 hours.[12]
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate for experimental samples.[14]
Compound Interference The test compound is colored or has reducing properties.Run a control with the compound in medium without cells. If it produces a signal, the MTT assay may be unsuitable. Consider an alternative assay like LDH release.[6][20]

Safety & Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.[21]

  • MTT Handling: MTT is a potential mutagen; handle with care.[21]

  • DMSO Handling: DMSO is readily absorbed through the skin; wear appropriate gloves.[21]

  • Waste Disposal: MTT assay waste is considered hazardous chemical and biohazardous waste. Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[22][23] Follow your institution's specific guidelines for hazardous waste disposal.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(17), 8847. [Link]

  • Galaxy.ai. (2024). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Galaxy.ai. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results?. ResearchGate. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay?. ResearchGate. [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. [Link]

  • East Carolina University. (n.d.). Excerpt from a University's Procedure for Preparing Chemical Hygiene Plans. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. ResearchGate. [Link]

  • Reddit. (2023). struggling with MTT assay. Reddit. [Link]

  • XCellR8. (n.d.). Cytotoxicity. XCellR8. [Link]

  • BioCrick. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. [Link]

Sources

Application

Application Notes &amp; Protocols for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Abstract 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid isolated from plants such as Selaginella delicatula[1][2]. As a member of the biflavonoid class, which are essentially dimers of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid isolated from plants such as Selaginella delicatula[1][2]. As a member of the biflavonoid class, which are essentially dimers of flavonoid units, this compound is an subject of significant interest for its potent biological activities[3][4]. Structurally related compounds, such as ginkgetin and isoginkgetin, have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties[5][6][7][8]. Published data specifically identifies 2,3-Dihydroamentoflavone 7,4'-dimethyl ether as a cytotoxic agent against murine leukemia (P-388) and human colon adenocarcinoma (HT-29) cell lines[1][2]. This document provides a comprehensive guide for researchers, synthesizing the known activities of this compound and its close analogs to propose key cell culture applications. Detailed, field-proven protocols are provided to enable the investigation of its therapeutic potential in oncology and inflammation research.

Compound Profile & Characteristics

This biflavonoid's distinct structure underpins its biological activity. The dimeric nature and specific methylation pattern likely influence its stability, bioavailability, and interaction with cellular targets[9].

CharacteristicDataSource(s)
Compound Name 2,3-Dihydroamentoflavone 7,4'-dimethyl ether[1][2]
Synonyms N/A
CAS Number 873999-88-3[2]
Molecular Formula C₃₂H₂₄O₁₀[10]
Molecular Weight 568.5 g/mol [10]
Class Biflavonoid[1]
Natural Source Aerial parts of Selaginella delicatula[1][2]

Postulated Mechanisms of Action

While the precise molecular targets of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are still under investigation, the extensive research on closely related biflavonoids provides a strong foundation for hypothesizing its mechanisms. These compounds are known to be multi-targeted agents[5][11].

  • Cytotoxicity and Anticancer Activity: The most directly observed effect is cytotoxicity against cancer cell lines[1][2]. This is a hallmark of many biflavonoids, which can interfere with multiple cancer-related pathways[3][12].

    • Proteasome Inhibition: The structurally similar biflavonoid, isoginkgetin, is a known inhibitor of the 20S proteasome. This disrupts protein homeostasis, leading to an accumulation of polyubiquitinated proteins and triggering apoptosis, particularly in cancer cells like multiple myeloma[13][14].

    • Inhibition of Pre-mRNA Splicing: Isoginkgetin also acts as a general inhibitor of the spliceosome, preventing the stable recruitment of the U4/U5/U6 tri-snRNP. This arrests the splicing process, leading to the accumulation of unspliced pre-mRNA and is considered a primary mechanism for its antitumor activity[15][16].

    • Induction of Apoptosis: Biflavonoids frequently induce apoptosis through the intrinsic (mitochondrial) pathway. This involves upregulating the pro-apoptotic protein Bax, downregulating the anti-apoptotic protein Bcl-2, and activating executioner caspases like caspase-3[12][17][18].

    • Cell Cycle Arrest: Treatment with biflavonoids can lead to cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation[17][18].

  • Anti-inflammatory Activity: A common feature of flavonoids is their ability to suppress inflammatory responses[19][20][21][22].

    • NF-κB Pathway Inhibition: A central mechanism is the inhibition of the NF-κB signaling pathway. Biflavonoids like ginkgetin and amentoflavone can prevent the degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This suppresses the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme COX-2[7][23].

    • MAPK Pathway Modulation: These compounds can also inhibit the phosphorylation of key proteins in the MAPK signaling cascade (p38, ERK, JNK), which is crucial for the inflammatory response[6][7].

    • STING Pathway Inhibition: Ginkgetin has been identified as a direct inhibitor of the STING protein, blocking its activation and downstream signaling, which plays a critical role in innate immunity and inflammation[24][25].

  • Neuroprotective Properties: Flavonoids are widely studied for their neuroprotective effects, which are often linked to their antioxidant and anti-inflammatory capabilities[8][26][27]. By suppressing neuroinflammation and oxidative stress, they can protect neurons from injury and death in models of neurodegenerative diseases[8][28].

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 cluster_3 Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) p65 NF-κB (p65/p50) IkBa->p65 Inhibits p65_nuc NF-κB (p65/p50) p65->p65_nuc Translocation p50 DAF 2,3-Dihydroamentoflavone 7,4'-dimethyl ether DAF->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p65_nuc->Genes Induces Transcription

Caption: Postulated inhibition of the NF-κB pathway.

Key Cell Culture Applications & Protocols

Based on its demonstrated cytotoxicity and the known functions of related biflavonoids, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a prime candidate for several in vitro research applications.

Application 1: Anticancer Drug Screening and Mechanistic Studies

The primary application is in oncology research to assess its potency and mechanism as a cytotoxic agent.

Table 1: Reported Cytotoxic Activity

Cell Line Cell Type ED₅₀ (Median Effective Dose) Reference
P-388 Murine Leukemia 3.50 µg/mL [1]

| HT-29 | Human Colon Adenocarcinoma | 5.25 µg/mL |[1][2] |

G cluster_0 Primary Screening cluster_1 Mechanistic Follow-up start Prepare Stock Solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether viability Cell Viability Assay (e.g., MTT on HT-29, P-388) start->viability calc_ic50 Calculate IC50/ED50 viability->calc_ic50 apoptosis Apoptosis Assay (Annexin V/PI) calc_ic50->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide) calc_ic50->cell_cycle If cytotoxic western_blot Western Blot (Caspase-3, Bax/Bcl-2, p-p65) calc_ic50->western_blot If cytotoxic

Sources

Method

Determining the ED50 of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in P-388 Murine Leukemia Cells: An Application Note and Protocol

Introduction: Unveiling the Cytotoxic Potential of a Novel Biflavonoid 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid that has been isolated from plant species such as Selaginella delic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Biflavonoid

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid that has been isolated from plant species such as Selaginella delicatula and the heartwoods of Podocarpus macrophyllus.[1][2][3][4] Preliminary studies have demonstrated its cytotoxic activities against various cancer cell lines, including P-388 murine leukemia cells, with reported median effective dose (ED50) values in the low microgram per milliliter range.[1][2][3] This inherent cytotoxicity positions 2,3-Dihydroamentoflavone 7,4'-dimethyl ether as a compound of interest for further investigation in oncology drug discovery.

The P-388 murine leukemia cell line, derived from a lymphoid neoplasm in a DBA/2 mouse, is a classical and widely utilized model in cancer research.[5][6][7] These suspension cells are characterized by their rapid proliferation and high sensitivity to chemotherapeutic agents, making them a valuable tool for the initial screening and evaluation of the efficacy of novel anti-cancer compounds.[5][7]

This application note provides a detailed, step-by-step protocol for determining the ED50 of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in P-388 cells. The described methodologies are designed to ensure scientific integrity, reproducibility, and provide researchers with a robust framework for assessing the cytotoxic potential of this and other similar compounds.

Core Principle: The Sulforhodamine B (SRB) Assay

For determining cytotoxicity in suspension cell lines like P-388, the Sulforhodamine B (SRB) assay is a highly suitable and cost-effective method.[8][9] This colorimetric assay relies on the ability of the bright pink aminoxanthene dye, SRB, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, correlates with the number of viable cells.[9]

While the MTT assay is also a common method for assessing cell viability, it measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[11][12] For suspension cells, the multiple washing and centrifugation steps required in the MTT assay can lead to cell loss and increased variability. The SRB assay, with its cell fixation step prior to staining, minimizes this issue, offering a more robust and reproducible endpoint for suspension cell cultures.

Experimental Workflow: From Cell Culture to Data Analysis

The overall experimental process for determining the ED50 of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in P-388 cells can be broken down into four key stages:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P388_Culture P-388 Cell Culture & Maintenance Cell_Seeding Cell Seeding in 96-Well Plate P388_Culture->Cell_Seeding Compound_Prep Compound Serial Dilution Preparation Drug_Treatment Drug Treatment (48-72h Incubation) Compound_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Cell_Fixation Cell Fixation (TCA) Drug_Treatment->Cell_Fixation SRB_Staining SRB Staining & Washing Cell_Fixation->SRB_Staining Dye_Solubilization Dye Solubilization (Tris Buffer) SRB_Staining->Dye_Solubilization Abs_Reading Absorbance Reading (540 nm) Dye_Solubilization->Abs_Reading Data_Processing Data Processing & % Inhibition Calculation Abs_Reading->Data_Processing Dose_Response Dose-Response Curve Generation Data_Processing->Dose_Response ED50_Calc ED50 Calculation (Non-linear Regression) Dose_Response->ED50_Calc

Caption: Experimental workflow for ED50 determination.

Detailed Protocols

P-388 Cell Culture and Maintenance

Materials:

  • P-388 murine leukemia cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete Growth Medium).[13]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Humidified incubator at 37°C with 5% CO2[13]

Protocol:

  • Thawing of Cryopreserved Cells: Rapidly thaw the vial of P-388 cells in a 37°C water bath.[5] Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Cell Pellet Collection: Centrifuge the cell suspension at 300 x g for 5 minutes.[13] Discard the supernatant.

  • Cell Resuspension: Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium and transfer to a T-25 or T-75 culture flask.

  • Cell Maintenance: Maintain the P-388 cell culture in a humidified incubator at 37°C with 5% CO2.[13]

  • Subculturing: The doubling time of P-388 cells is approximately 24 hours.[5] Monitor the cell density and subculture every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL. To subculture, simply dilute the cell suspension with fresh complete growth medium to the desired seeding density.

  • Cell Viability Check: Before each experiment, perform a cell count and assess viability using the trypan blue exclusion method. Ensure cell viability is >95%.[13]

Preparation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Materials:

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete Growth Medium

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether (e.g., 10 mg/mL) in DMSO. This compound is soluble in DMSO.[3][4]

  • Working Solutions: Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations for the assay. Given the reported ED50 of approximately 3.5 µg/mL, a suggested concentration range to test would be 0.1, 0.5, 1, 2.5, 5, 10, and 25 µg/mL.[1][2]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

SRB Cytotoxicity Assay

Materials:

  • P-388 cell suspension

  • 96-well flat-bottom microtiter plates

  • Prepared working solutions of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 540 nm)

Protocol:

  • Cell Seeding: Seed 100 µL of P-388 cell suspension into each well of a 96-well plate at a density of 5,000 - 10,000 cells/well.[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell recovery and adherence (for adherent cells) or stabilization (for suspension cells).

  • Compound Treatment: Add 100 µL of the prepared serial dilutions of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether to the respective wells. Include wells for vehicle control and untreated control (medium only).

  • Exposure Incubation: Incubate the plate for 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10]

  • Washing: Carefully remove the supernatant and wash the plates five times with tap water.[14] Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air-dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][14]

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[9]

  • Air Drying: Allow the plates to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 540 nm using a microplate reader.[10]

Data Analysis and ED50 Determination

The process of calculating the ED50 involves converting the raw absorbance data into percent inhibition, plotting this against the compound concentration, and then using non-linear regression to determine the concentration that elicits a 50% response.[15][16]

data_analysis_pipeline Raw_Data Raw Absorbance Data (OD540) Blank_Subtraction Blank Subtraction (Media Only) Raw_Data->Blank_Subtraction Percent_Inhibition Calculate % Inhibition: ((Control - Treated) / Control) * 100 Blank_Subtraction->Percent_Inhibition Plot_Data Plot % Inhibition vs. Log Concentration Percent_Inhibition->Plot_Data Log_Concentration Log Transform Compound Concentrations Log_Concentration->Plot_Data Nonlinear_Regression Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Nonlinear_Regression ED50_Value Determine ED50 Value Nonlinear_Regression->ED50_Value

Caption: Data analysis pipeline for ED50 calculation.

Calculation of Percent Inhibition
  • Average the Replicates: Calculate the average absorbance for each concentration and the controls.

  • Blank Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other average absorbance values.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100

Dose-Response Curve and ED50 Calculation
  • Data Plotting: Plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to fit the data to a sigmoidal dose-response curve (variable slope) model.[15][17] The equation for this model is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogED50 - X) * HillSlope))

  • ED50 Determination: The software will calculate the ED50 value, which is the concentration of the compound that produces 50% of the maximal response.[18][19]

Parameter Description
Top The maximum percent inhibition plateau.
Bottom The minimum percent inhibition plateau.
LogED50 The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus.
HillSlope The steepness of the curve.
ED50 The concentration of the compound that causes a 50% reduction in cell viability.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained ED50 value, the following controls and validation steps are essential:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's sensitivity and the responsiveness of the P-388 cells.

  • Vehicle Control: This is crucial to account for any potential effects of the solvent (DMSO) on cell viability.

  • Untreated Control: Represents 100% cell viability.

  • Blank Control: Contains only culture medium to determine the background absorbance.

  • Replicates: Perform each concentration in triplicate or quadruplicate to assess the variability and ensure the precision of the results.

  • Repeatability: The entire experiment should be repeated at least two to three times to confirm the reproducibility of the ED50 value.

Conclusion

This application note provides a comprehensive and robust protocol for determining the ED50 of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in P-388 murine leukemia cells using the SRB assay. By following these detailed steps, from cell culture to data analysis, researchers can obtain reliable and reproducible data on the cytotoxic potential of this promising natural compound. The principles and methodologies outlined here are also broadly applicable for the evaluation of other novel chemical entities in suspension cell lines, thereby supporting early-stage drug discovery and development efforts in oncology.

References

  • Cytion. (n.d.). P388 Cells.
  • MedChemExpress. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
  • PubMed. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories.
  • MedChemExpress. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
  • AcceGen. (n.d.). P388 cell line.
  • BioCrick. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • PubMed. (n.d.). [Characteristics of anthracycline-resistant strains of P388 leukemia].
  • BenchChem. (2025). Application Notes and Protocols: SRB Assay for Tsaokoarylone Cytotoxicity.
  • BenchChem. (2025). Application Notes and Protocols: Neothramycin A in Leukemia P388 Mouse Models.
  • NCI. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure].
  • Cytion. (n.d.). P388 Cells.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit.
  • NIH. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.
  • GraphPad. (n.d.). How to Perform a Dose-Response Analysis.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • CymitQuimica. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
  • AmBeed. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
  • ATCC. (n.d.). P388D1 [P388 D1] - CCL-46.
  • ResearchGate. (2015). Use of murine L1210 and P388 lymphocytic leukemia cells in cytotoxic studies of flavonoids.
  • Abcam. (n.d.). MTT assay protocol.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • ResearchGate. (2012). Dose response curves and other nonlinear curves in Weed Science and Ecotoxicology with the add-on package drc in R.
  • SAS Support. (n.d.). SUGI 25: Linear and Non-linear Modeling of a Dose-Response.
  • PLOS. (2015). Dose-Response Analysis Using R.
  • Biosynth. (n.d.). Amentoflavone-7”,4”'-dimethyl ether.
  • BenchChem. (2025). Application Notes and Protocols for Chartreusin Treatment of Murine Leukemia L1210 and P388 Cells.
  • ChemFaces. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
  • NIH. (n.d.). ED50 - StatPearls.
  • ResearchGate. (n.d.). Calculation of the 50% effective dose (ED50).
  • ResearchGate. (2016). How can i calculate ED50 for a specific chemical on cells?.
  • ResearchGate. (n.d.). Structure of amentoflavone ( 1 ) and 2,3-dihydroamentoflavone ( 2 ).
  • AAT Bioquest. (2025). ED50 Calculator.
  • Taylor & Francis. (n.d.). ED50 – Knowledge and References.
  • PubChem. (n.d.). 5-Hydroxy-7,4'-dimethoxyflavone.

Sources

Application

Application Notes and Protocols for the Quantification of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Abstract This comprehensive guide provides detailed analytical techniques for the accurate and precise quantification of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a significant biflavonoid with potential cytotoxic ac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical techniques for the accurate and precise quantification of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a significant biflavonoid with potential cytotoxic activities.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products and active pharmaceutical ingredients. We present two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity and high-selectivity quantification in complex matrices. The protocols herein are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory standards.

Introduction: The Significance of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Quantification

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid that has demonstrated notable cytotoxic effects against various cancer cell lines, making it a compound of interest in oncological research and drug discovery.[1] Found in medicinal plants such as Selaginella delicatula, its accurate quantification is paramount for a multitude of applications, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Quality Control of Herbal Medicines: To ensure the consistency and potency of botanical extracts and formulations.

  • Drug Development and Formulation: To establish stability, and dosage, and to meet regulatory requirements.

This guide provides the foundational methodologies to establish robust and reliable quantitative analyses of this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₃₂H₂₄O₁₀[2][3]
Molecular Weight 568.53 g/mol [1][2]
Appearance Powder[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2]
Storage Desiccate at -20°C[2]

Core Principles of Analytical Method Selection

The choice between HPLC-UV and UPLC-MS/MS is dictated by the specific requirements of the analytical task.

  • HPLC-UV is a widely accessible and robust technique suitable for the quantification of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in purified samples, extracts with high concentrations of the analyte, and for routine quality control where high sensitivity is not the primary concern.

  • UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies (e.g., plasma, urine, tissue samples) and for the quantification of trace levels of the analyte in complex matrices like crude plant extracts.

Sample Preparation: A Critical Step for Accurate Quantification

The journey to accurate quantification begins with meticulous sample preparation. The primary goal is to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for the chosen analytical technique.

Extraction from Plant Material

This protocol is adapted from established methods for the extraction of biflavonoids from plant matrices.[4][5][6][7]

Materials:

  • Dried and finely powdered plant material

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm syringe filters (PTFE or Nylon)

Protocol:

  • Accurately weigh approximately 1.0 g of the powdered plant material into a suitable flask.

  • Add 20 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the suspension at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more on the remaining plant pellet to ensure exhaustive extraction.

  • Combine all the supernatants.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for HPLC or UPLC analysis.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

Diagram of Plant Material Extraction Workflow:

ExtractionWorkflow PlantMaterial Powdered Plant Material Methanol Add 80% Methanol PlantMaterial->Methanol Sonication Ultrasonic Extraction (3x) Methanol->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Rotary Evaporation Supernatant->Evaporation Combine Supernatants Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration Analysis HPLC/UPLC-MS/MS Analysis Filtration->Analysis ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Develop Develop Analytical Method (HPLC or UPLC-MS/MS) Specificity Specificity / Selectivity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Validated Validated Analytical Method Stability->Validated

Sources

Method

Application Notes &amp; Protocols: Elucidating the Mechanism of Action of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Introduction: A Profile of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid, a class of compounds characterized by two flavonoid units linked...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid, a class of compounds characterized by two flavonoid units linked together.[1][2] It has been isolated from plant species such as Selaginella delicatula.[1][3] Preliminary in vitro studies have established its biological activity, most notably its cytotoxicity against specific cancer cell lines, including murine P-388 lymphocytic leukemia and human HT-29 colon adenocarcinoma cells.[1][3] The median effective dose (ED50) values against these lines were reported as 3.50 and 5.25 µg/mL, respectively, highlighting its potential as a lead compound for anticancer drug discovery.[1]

Like many flavonoids, its broader pharmacological profile is hypothesized to include anti-inflammatory and antioxidant activities, which are common mechanisms contributing to the therapeutic effects of this chemical class.[4][5][6] This guide provides a comprehensive suite of protocols designed to systematically investigate the cytotoxic, anti-inflammatory, and antioxidant mechanisms of action of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. The experimental designs emphasize causality and include self-validating controls to ensure data integrity and reproducibility.

Part 1: Investigation of Cytotoxic and Antiproliferative Mechanisms

The primary reported activity of this compound is cytotoxicity. The following protocols are designed to dissect the specific cellular events leading to cancer cell death.

Foundational Protocol: Determining Potency and Selectivity

Scientific Rationale: Before exploring complex mechanisms, it is crucial to quantify the compound's cytotoxic potency (IC50) across a panel of cell lines. This includes the reported sensitive lines (HT-29, P-388) and, critically, a non-cancerous cell line (e.g., human fibroblasts or HEK293 cells) to assess cancer cell selectivity. A highly selective compound is a more promising therapeutic candidate.

Protocol 1.1.1: Cell Viability Assessment via MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare a 2-fold serial dilution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in complete culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO, typically <0.1%) and a positive control for cell death (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Comparative IC50 Values

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)¹
HT-29Human Colon CarcinomaExperimental ValueCalculated Value
P-388Murine LeukemiaExperimental ValueCalculated Value
HEK293Normal Human KidneyExperimental ValueN/A

¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Delving Deeper: Characterizing the Mode of Cell Death

Scientific Rationale: Cytotoxicity can be mediated by different cellular pathways, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these is a critical step in understanding the mechanism. Apoptosis is generally the preferred mechanism for anticancer agents as it does not typically elicit a strong inflammatory response.

Protocol 1.2.1: Apoptosis vs. Necrosis via Annexin V & Propidium Iodide (PI) Staining

  • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine for apoptosis).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-FITC: Detects phosphatidylserine externalization on apoptotic cells (Ex/Em ~494/521 nm).

    • PI: Enters cells with compromised membranes, indicating late apoptosis or necrosis (Ex/Em ~535/617 nm).

  • Data Interpretation:

    • Lower-Left (Annexin V-/PI-): Live cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells.

Visualization: Apoptosis Assay Workflow

G start Seed & Treat Cells (IC50, 2x IC50) harvest Harvest Adherent & Floating Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrants Quadrant Analysis: - Live - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrants

Caption: Workflow for distinguishing apoptosis from necrosis.

Probing Molecular Pathways

Scientific Rationale: Once a mode of cell death (e.g., apoptosis) is confirmed, the next step is to identify the upstream signaling pathways being modulated. Flavonoids are known to interact with multiple kinase signaling cascades, such as the PI3K/Akt and MAPK pathways, which are central regulators of cell survival, proliferation, and apoptosis.[4]

Protocol 1.3.1: Western Blot Analysis of Key Signaling Proteins

  • Protein Extraction: Treat cells with the compound at various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Suggested targets:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2.

      • PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR.

      • MAPK Pathway: p-p38, total p38, p-ERK, total ERK.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Use an ECL (enhanced chemiluminescence) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualization: Hypothesized PI3K/Akt Pathway Inhibition

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival Compound 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Compound->Akt Inhibition?

Caption: Potential inhibition of the pro-survival PI3K/Akt pathway.

Part 2: Investigation of Anti-inflammatory Mechanisms

Scientific Rationale: Amentoflavone, the parent biflavonoid, exhibits anti-inflammatory properties.[7][8] It is plausible that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether retains this activity. Inflammation is a key process in many diseases, including cancer. These protocols test the compound's ability to suppress key inflammatory mediators.

Protocol 2.1: Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages. Seed them in a 96-well plate.

  • Pre-treatment: Treat cells with non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS). Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., L-NAME).

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for 10 minutes.

    • Measure absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 2.2: Pro-inflammatory Cytokine Quantification by ELISA

  • Experiment Setup: Use the cell culture supernatants collected from the experiment described in Protocol 2.1.

  • ELISA: Use commercially available ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

  • Procedure: Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the colorimetric change.

  • Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit. A reduction in TNF-α and IL-1β levels in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Part 3: Assessment of Antioxidant Activity

Scientific Rationale: Flavonoids are renowned for their antioxidant properties, which involve scavenging free radicals and chelating metals.[5] This activity can contribute to both anticancer and anti-inflammatory effects by reducing oxidative stress.

Protocol 3.1: DPPH Free Radical Scavenging Assay (Cell-Free)

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox).

  • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the compound dilutions.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The purple DPPH radical is reduced to a yellow-colored product, causing a decrease in absorbance.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3.2: Cellular Antioxidant Activity (CAA) Assay

Scientific Rationale: Cell-free assays like DPPH do not account for bioavailability or metabolism. The CAA assay measures antioxidant activity within a cellular environment, providing a more biologically relevant result.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate.

  • Loading: Wash cells and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour. DCFH-DA is a cell-permeable probe that becomes fluorescent (DCF) upon oxidation by reactive oxygen species (ROS).

  • Treatment: Remove the probe solution and treat the cells with the compound and controls.

  • Oxidative Challenge: Add a ROS generator, such as 600 µM AAPH, to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated by comparing the AUC of the compound-treated wells to the control.

Data Presentation: Summary of Antioxidant Potential

AssayMetric2,3-Dihydroamentoflavone 7,4'-dimethyl etherPositive Control (Trolox)
DPPH ScavengingIC50 (µM)Experimental ValueReference Value
Cellular Antioxidant ActivityCAA ValueExperimental Value1.0

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Solubility of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in Cell Culture Media

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. As a hydrophobic biflavonoid, this compound presents a common yet critical challenge: ensuring its complete dissolution in aqueous cell culture media to achieve accurate and reproducible experimental results. This document provides in-depth, experience-based troubleshooting guides and protocols to address these solubility issues effectively.

Overview: The Challenge of Hydrophobic Compounds in Aqueous Media

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a promising cytotoxic agent against various cancer cell lines, but its utility is predicated on its successful delivery to cells in culture.[1][2][3] Its hydrophobic nature means it is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has negligible solubility in water-based solutions such as cell culture media.[1][2]

The primary issue researchers face is "crashing out," a phenomenon where the compound, upon being transferred from a concentrated organic stock solution into the bulk aqueous medium, immediately precipitates.[4][5] This occurs because the organic solvent disperses rapidly, leaving the hydrophobic compound molecules to agglomerate and fall out of solution. This guide will walk you through a systematic approach to prevent this and ensure your compound remains bioavailable to your cells.

Frequently Asked Questions (FAQs)
Q1: I dissolved my 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?

This is the most common issue and is a classic case of a compound exceeding its solubility limit in an aqueous environment.[4][5] When you add the highly concentrated DMSO stock to the media, the DMSO is diluted instantly. The compound is suddenly in a predominantly water-based environment where it is not soluble, causing it to precipitate or "crash out." Key contributing factors include:

  • Final concentration is too high: The target concentration in your media exceeds the compound's maximum aqueous solubility.

  • Rapid dilution: Adding the stock solution too quickly creates localized areas of high concentration, triggering precipitation.[4][5]

  • Temperature: Adding the compound to cold media can significantly reduce its solubility.[4][6]

Q2: What are the essential physicochemical properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether that I should be aware of?

Understanding the compound's basic properties is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₃₂H₂₄O₁₀[1][2][7]
Molecular Weight ~568.5 g/mol [1][2][8]
Appearance Powder[1][2]
Known Solvents DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1][2]
Biological Activity Cytotoxic against P-388 and HT-29 cell lines[1][2][3][9]
Q3: What is the best solvent to prepare my initial stock solution?

Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.[1][2] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[10] The goal is to create a highly concentrated stock (e.g., 10-50 mM) so that the volume of DMSO added to the final cell culture is minimal.[4][11]

Experimental Protocols and Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the foundational step of correctly preparing a concentrated stock solution. The accuracy of all subsequent experiments depends on this step.

Materials:

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Procedure:

  • Calculate the Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration. For example, for 1 mL of a 10 mM stock solution (MW = 568.5 g/mol ): Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 568.5 g/mol = 0.005685 g = 5.685 mg

  • Weigh the Compound: Accurately weigh the calculated mass of the powder and place it into a sterile tube or vial.

  • Add Solvent: Add the calculated volume of sterile DMSO.

  • Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Aid Dissolution (If Necessary): If particles remain, place the tube in a bath sonicator for 5-10 minutes.[12][13] Sonication uses sound energy to agitate particles and can significantly aid in dissolving stubborn compounds.[14][15] Avoid excessive heating, as it can degrade the compound.[16]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[17]

Workflow for Preparing and Using the Compound in Cell Culture

The following diagram outlines the critical decision-making process from stock preparation to final application.

G cluster_prep Part 1: Stock Preparation cluster_dilution Part 2: Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve check_dissolved Fully Dissolved? dissolve->check_dissolved check_dissolved->dissolve No, continue store 4. Store at -20°C / -80°C check_dissolved->store Yes warm_media 5. Pre-warm Media (37°C) store->warm_media Begin Experiment intermediate_dilution 6. Perform Intermediate Dilution (in small media volume) warm_media->intermediate_dilution final_dilution 7. Add to Final Media Volume (dropwise, while swirling) intermediate_dilution->final_dilution check_precipitate Precipitate Formed? final_dilution->check_precipitate add_to_cells 8. Add to Cells check_precipitate->add_to_cells No troubleshoot Go to Troubleshooting Guide check_precipitate->troubleshoot Yes G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitate Observed? cause1 Potential Causes: - High Final Concentration - Rapid Dilution - Cold Media - Serum-Free Media start->cause1 Yes, Immediately cause2 Potential Causes: - Media pH Shift - Media Evaporation - Compound Instability start->cause2 Yes, After Incubation solution1 Solutions: 1. Lower final concentration. 2. Use serial dilution. 3. Pre-warm media to 37°C. 4. Use serum-containing media. advanced If issues persist, consider Advanced Strategies (e.g., Cyclodextrins) solution1->advanced solution2 Solutions: 1. Use HEPES buffer / change media. 2. Ensure proper humidification. 3. Prepare fresh solutions. solution2->advanced

Caption: A decision tree for troubleshooting precipitation.

Advanced Solubilization Strategy: Cyclodextrins

For exceptionally difficult-to-dissolve compounds or when DMSO must be avoided, cyclodextrins offer a powerful alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner core. [18][19]

  • Mechanism: The hydrophobic 2,3-Dihydroamentoflavone 7,4'-dimethyl ether molecule can become encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble "inclusion complex." [18][19][20]This complex can then be readily dissolved in cell culture media.

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are derivatives commonly used in pharmaceutical formulations to enhance solubility. [20][21]* Consideration: This is an advanced formulation technique that requires optimization of the compound-to-cyclodextrin molar ratio. However, it can be an effective way to create a completely solvent-free aqueous stock solution. [18][22]

References
  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3 | Flavonoids | High Purity. BioCrick. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health. [Link]

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. PubChem. [Link]

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. MySkinRecipes. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. [Link]

  • Can culture media without FBS be used to dissolve hydrophobic drugs? ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • How do we choose a proper concentration for the stock solution? ResearchGate. [Link]

  • Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? Reddit. [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Complete Sonication Protocol for Cell Lysis | Step-by-Step Guide + Expert Tips. Bitesize Bio. [Link]

  • Sonication for Cell Lysis: Cell Disruption and Extraction. Hielscher. [Link]

  • How to dissolve chemical compound using ultrasonicator? ResearchGate. [Link]

  • Dissolving Plant Extract in 4% DMSO and Sonication? ResearchGate. [Link]

  • Breaking Up is (Not That) Hard to Do: Sonication for Cell Lysis. Bitesize Bio. [Link]

Sources

Optimization

Technical Support Center: Preventing Precipitation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in Aqueous Solutions

Welcome to the technical support center for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility and tendency to precipitate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and use of this promising biflavonoid in your experiments.

Understanding the Challenge: The Physicochemical Properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

2,3-Dihydroamentoflavone 7,4'-dimethyl ether, like its parent compound amentoflavone, is a hydrophobic molecule.[1] This inherent low water solubility is a primary hurdle in its formulation for in vitro and in vivo studies. While it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, and acetone, direct dilution of these stock solutions into aqueous buffers often leads to precipitation.[2][3] This can result in inaccurate experimental results and reduced bioavailability.

The key to preventing precipitation lies in understanding and manipulating the formulation to enhance the solubility of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in your aqueous system. This guide will walk you through a systematic approach to achieving a stable solution.

Troubleshooting Guide: Step-by-Step Solutions to Prevent Precipitation

This section is organized in a question-and-answer format to directly address the issues you may be encountering. We recommend starting with the simplest methods before proceeding to more complex formulation strategies.

Question 1: I'm dissolving my 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in DMSO and then diluting it in my aqueous buffer, but it's precipitating. What can I do?

This is a common issue known as "antisolvent precipitation." When the organic solvent containing your compound is introduced into the aqueous buffer (the antisolvent), the compound's solubility drastically decreases, causing it to crash out of solution. Here are some initial troubleshooting steps:

Protocol 1: Optimizing the Co-solvent Approach

  • Minimize the Organic Solvent Concentration: The first step is to use the lowest possible concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution. A general guideline is to keep the final concentration of the organic solvent below 1% (v/v) if possible, as higher concentrations can have unintended effects on your biological system.

  • Stepwise Dilution with Vortexing: Instead of adding the stock solution directly to the full volume of buffer, try a stepwise dilution. Add a small aliquot of the stock solution to a portion of the buffer while vortexing vigorously. Then, gradually add the remaining buffer to reach the final volume. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Pre-warming the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility. However, be mindful of the thermal stability of your compound and other components in your media.

  • Consider Alternative Co-solvents: If DMSO is causing issues, consider ethanol or dimethylformamide (DMF). For amentoflavone, the parent compound, solubility is approximately 1 mg/mL in ethanol, 10 mg/mL in DMSO, and 20 mg/mL in DMF.[4] A 1:4 solution of DMF:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.1 mg/mL for amentoflavone.[4]

Data Summary: Solubility of Amentoflavone in Organic Solvents

Organic SolventApproximate Solubility of Amentoflavone
Ethanol~1 mg/mL
DMSO~10 mg/mL
DMF~20 mg/mL

This data for the parent compound, amentoflavone, can serve as a useful starting point for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.[4]

Question 2: Adjusting the co-solvent concentration isn't enough. How does pH affect the solubility of my compound?

Protocol 2: pH Adjustment for Solubility Enhancement

  • Determine the pH of Your Final Solution: Measure the pH of your intended aqueous buffer.

  • Systematic pH Titration: Prepare a series of small-volume test solutions. To each, add your compound (from a minimal volume of organic stock) and then adjust the pH of the buffer incrementally (e.g., from pH 6.8 to 7.8) using dilute NaOH or HCl.

  • Visual and Spectroscopic Assessment: Visually inspect for any precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant using UV-Vis spectroscopy or HPLC.

  • Select the Optimal pH: Choose the pH that provides the best solubility without compromising the stability of the compound or the integrity of your experiment. For amentoflavone, a 1.56-fold higher solubility was observed in a neutral environment compared to pH 1.2.[5]

Question 3: I'm still observing precipitation. Are there any solubilizing agents I can add to my formulation?

If co-solvents and pH adjustments are insufficient, the use of solubilizing excipients is the next logical step. Surfactants and cyclodextrins are two of the most effective classes of solubilizing agents for poorly water-soluble compounds like flavonoids.[7][8]

Option A: Utilizing Surfactants for Micellar Solubilization

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.

Protocol 3: Formulation with Surfactants

  • Select a Biocompatible Surfactant: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Kolliphor® EL are commonly used in biological research due to their relatively low toxicity.

  • Prepare a Surfactant Stock Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer (e.g., 10% w/v).

  • Determine the Optimal Surfactant Concentration: Create a series of formulations with varying final surfactant concentrations (e.g., 0.1%, 0.5%, 1%, 2% w/v).

  • Incorporate the Compound: For each surfactant concentration, add the 2,3-Dihydroamentoflavone 7,4'-dimethyl ether stock solution. It is often beneficial to mix the compound stock with the surfactant solution before final dilution in the buffer.

  • Assess Solubility and Stability: Evaluate the clarity of the solutions and monitor for any precipitation over time. A study on amentoflavone demonstrated that a formulation containing 10% Ethanol, 10% Kolliphor® EL, and 1% DMSO in PBS was used for in vivo administration.[8]

Option B: Employing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[9][10][11]

Protocol 4: Formulation with Cyclodextrins

  • Choose a Suitable Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their higher solubility and safety profiles compared to native β-cyclodextrin.

  • Prepare a Cyclodextrin Stock Solution: Dissolve the cyclodextrin in your aqueous buffer to create a concentrated stock solution (e.g., 20-40% w/v).

  • Method of Complexation:

    • Kneading Method: Create a paste of the compound and a small amount of the cyclodextrin solution. Gradually add more of the cyclodextrin solution while triturating.

    • Co-evaporation Method: Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol). Then, evaporate the solvent under vacuum. The resulting solid can then be dissolved in the aqueous buffer.

    • Simple Mixing: For initial screening, you can add the compound's organic stock solution to the cyclodextrin-containing buffer with vigorous stirring or sonication.

  • Determine Optimal Ratio: Experiment with different molar ratios of the compound to cyclodextrin to find the most effective solubilizing concentration.

  • Evaluate the Formulation: Assess the clarity and stability of the resulting solution.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing the precipitation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Troubleshooting_Workflow start Precipitation Observed in Aqueous Solution q1 Is the final organic co-solvent concentration > 1% (v/v)? start->q1 a1_yes Reduce co-solvent concentration. Use stepwise dilution with vortexing. q1->a1_yes Yes a1_no Proceed to pH optimization. q1->a1_no No q2 Have you optimized the pH of the aqueous buffer? a1_yes->q2 a1_no->q2 a2_no Perform pH titration (e.g., pH 6.8-7.8). Assess solubility at different pH values. q2->a2_no No a2_yes Consider using solubilizing agents. q2->a2_yes Yes q3 Select a solubilization strategy a2_no->q3 a2_yes->q3 surfactant Option A: Surfactants (e.g., Tween® 80, Kolliphor® EL) q3->surfactant cyclodextrin Option B: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) q3->cyclodextrin protocol_surfactant Follow Protocol 3: Formulation with Surfactants surfactant->protocol_surfactant protocol_cyclodextrin Follow Protocol 4: Formulation with Cyclodextrins cyclodextrin->protocol_cyclodextrin end Stable Aqueous Solution Achieved protocol_surfactant->end protocol_cyclodextrin->end

Caption: A decision tree for troubleshooting the precipitation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for a stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in an organic solvent?

A1: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. For amentoflavone, stability of at least 4 years has been reported when stored as a crystalline solid at -20°C.[4]

Q2: How long can I store the aqueous formulation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether?

A2: Due to the potential for hydrolysis and degradation in aqueous media, it is strongly recommended to prepare aqueous formulations fresh for each experiment. For the parent compound amentoflavone, it is not recommended to store the aqueous solution for more than one day.[4] If storage is unavoidable, keep the solution at 2-8°C and protect it from light. Always perform a visual inspection for precipitation before use.

Q3: Can I use sonication to help dissolve the compound?

A3: Yes, sonication can be a useful tool to aid in the dissolution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, especially when preparing formulations with surfactants or cyclodextrins. However, use a bath sonicator and avoid prolonged sonication at high power, as this can generate heat and potentially lead to degradation of the compound.

Q4: Are there other advanced formulation strategies for this type of compound?

A4: For more advanced applications, particularly in drug development, strategies like the preparation of amorphous solid dispersions (ASDs) can significantly enhance solubility and bioavailability.[5][12] In an ASD, the compound is molecularly dispersed within a polymer matrix (e.g., PVP K-30), which prevents crystallization.[13] This approach has been successfully used for amentoflavone and other biflavonoids from Selaginella doederleinii.[5] Other advanced methods include the formation of nanomicelles and lipid-based formulations.[1][8][14]

Q5: Where can I find more information on the properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether?

A5: You can refer to chemical databases such as PubChem (CID 11613892) and supplier websites for basic physicochemical information.[2][3][15] For detailed formulation strategies, reviewing literature on the parent compound, amentoflavone, and other poorly soluble flavonoids is highly recommended.

We hope this technical support guide provides you with the necessary information and protocols to successfully work with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Should you have further questions, please do not hesitate to contact our scientific support team.

References

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Available from: [Link]

  • Wahyudi, S. T., Sari, D. A. P., & Rahmadi, A. (2021). Amentoflavone as an Ally in the Treatment of Cutaneous Leishmaniasis: Analysis of Its Antioxidant/Prooxidant Mechanisms. Frontiers in Pharmacology, 12, 668593. Available from: [Link]

  • Chen, X., et al. (2020). Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. Drug Delivery, 27(1), 309-322. Available from: [Link]

  • Wang, Y., et al. (2021). Evaluation on absorption risks of amentoflavone after oral administration in rats. Journal of Biochemical and Molecular Toxicology, 35(12), e22919. Available from: [Link]

  • ResearchGate. (n.d.). Different formulations to improve amentoflavone. Available from: [Link]

  • Yu, S., et al. (2021). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology, 12, 768629. Available from: [Link]

  • BioCrick. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Available from: [Link]

  • ResearchGate. (2020). Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion. Available from: [Link]

  • Zhang, Y., et al. (2019). Facile Fabrication of an Amentoflavone-Loaded Micelle System for Oral Delivery To Improve Bioavailability and Hypoglycemic Effects in KKAy Mice. Molecular Pharmaceutics, 16(5), 2293-2303. Available from: [Link]

  • PhytoBank. (2015). 2,3-dihydroamentoflavone 7,4'-dimethyl ether (PHY0079914). Available from: [https://phytobank.broadinstitute.org/phytobank/ sustancia/PHY0079914]([Link] sustancia/PHY0079914)

  • Hilaris Publisher. (2015). Total Synthesis of Amentoflavone. Available from: [Link]

  • Putra, O. N. A., et al. (2021). In silico study of medicinal plants with cyclodextrin inclusion complex as the potential inhibitors against SARS-CoV-2 main protease (Mpro) and spike (S) receptor. Journal of Biomolecular Structure and Dynamics, 39(17), 6527-6543. Available from: [Link]

  • Hanrahan, J. R., et al. (2003). Semisynthetic preparation of amentoflavone: a negative modulator at GABAA receptors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2281-2284. Available from: [Link]

  • dos Santos, L. B., et al. (2019). inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. Phytochemistry Reviews, 18(5), 1337-1359. Available from: [Link]

  • Dell'Aica, I., et al. (2009). The Biflavonoid Amentoflavone Inhibits Neovascularization Preventing the Activity of Proangiogenic Vascular Endothelial Growth Factors. The Journal of Biological Chemistry, 284(28), 18563-18571. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Amentoflavone. PubChem Compound Database. Available from: [Link]

  • de Miranda, J. C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(6), 1599. Available from: [Link]

  • ResearchGate. (2019). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review. Available from: [Link]

  • Wang, B., et al. (2020). Transport and metabolic profiling studies of amentoflavone in Caco-2 cells by UHPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 189, 113441. Available from: [Link]

  • Yu, S., et al. (2017). A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. Molecules, 22(2), 299. Available from: [Link]

  • Ghosh, R., et al. (2022). Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology. Molecular Diversity, 27(2), 857-871. Available from: [Link]

  • Ghosh, R., et al. (2023). Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology. Molecular Diversity, 27(2), 857-871. Available from: [Link]

  • ResearchGate. (2023). Amentoflavone derivatives against SARS-CoV-2 main protease (MPRO): An in silico study. Available from: [Link]

  • BioBioPha. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether CAS NO.873999-88-3. Available from: [Link]

Sources

Troubleshooting

stability of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in solution over time

A Guide to Ensuring Solution Stability in Experimental Settings Welcome to the technical support center for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this biflavonoid in solution over time. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Q1: What is 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and what are its key characteristics?

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid, a class of compounds known for their diverse pharmacological activities.[1][2] It has been isolated from plants like Selaginella delicatula and has demonstrated cytotoxic activities against cancer cell lines such as P-388 and HT-29 in vitro.[1][3] Its structure, featuring two linked flavonoid units, contributes to its biochemical properties.[4]

Key Physicochemical Properties:

Property Value Source
CAS Number 873999-88-3 [5]
Molecular Formula C₃₂H₂₄O₁₀ [2][5]
Molecular Weight 568.5 g/mol [4][5]
Appearance Powder [5]

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. |[3][5] |

Q2: What are the primary factors that can cause the degradation of this compound in solution?

Like many flavonoids, the stability of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in solution is not absolute. Several environmental factors can initiate degradation, altering its structure and potentially its biological activity. The primary culprits are:

  • pH: Flavonoids are generally more stable in acidic to neutral conditions and tend to degrade in alkaline environments.[6][7]

  • Temperature: Thermal processing can have both positive and negative effects on flavonoid stability and bioactivity.[8] Generally, higher temperatures accelerate degradation.[9]

  • Light: Exposure to light, particularly UV radiation, can cause significant photodegradation.[10][11][12] The degradation pathways induced by light can differ from those caused by heat.[13][14]

  • Oxidation: The presence of oxygen and metal ions, such as copper, can catalyze the oxidative degradation of flavonoids.[11][15]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Key environmental factors leading to the degradation of flavonoids in solution.

Q3: What are the recommended storage conditions for stock solutions?

To ensure the long-term stability of your 2,3-Dihydroamentoflavone 7,4'-dimethyl ether stock solutions, proper storage is critical.

  • Temperature: Store stock solutions at -20°C or below.[5] This minimizes the rate of chemical degradation.

  • Light Protection: Use amber-colored vials or wrap vials in aluminum foil to protect the solution from light exposure, which can cause photodegradation.[16]

  • Solvent Choice: Prepare stock solutions in a high-quality, anhydrous solvent in which the compound is readily soluble, such as DMSO.[3][5]

  • Aliquotting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound over time.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My experimental results are inconsistent or show a loss of compound activity.
  • Probable Cause: This is the most common symptom of compound degradation. If the concentration of the active compound decreases over the course of an experiment or between experiments, it will lead to variable results.

  • Solution & Causality:

    • Prepare Fresh Solutions: The most reliable practice is to prepare fresh dilutions from a frozen stock solution for each experiment.[17] Supplier datasheets often recommend preparing and using the solution on the same day.[5]

    • Verify Stock Solution Integrity: If you suspect your main stock solution has degraded, compare its performance to a freshly prepared solution from a new vial of the powdered compound.

    • Assess Stability in Assay Media: The compound may be unstable in your specific aqueous assay buffer or cell culture medium. Many flavonoids exhibit poor stability in aqueous solutions, especially at physiological pH (~7.4) and 37°C.[18]

    • Action: Perform a time-course stability study. Incubate the compound in your assay medium under experimental conditions (e.g., 37°C, 5% CO₂) and quantify the remaining compound at different time points (e.g., 0, 2, 6, 24 hours) using HPLC. This will determine the compound's half-life in your specific experimental environment.

Problem: The compound is precipitating out of my aqueous working solution.
  • Probable Cause: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether has low aqueous solubility. When a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out if its solubility limit is exceeded.

  • Solution & Causality:

    • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as high as your experimental system can tolerate (typically <0.5% for cell-based assays) to help keep the compound in solution.

    • Use a Staged Dilution: Instead of a single large dilution, perform serial dilutions. Prepare an intermediate dilution in a mix of organic solvent and aqueous buffer before making the final dilution.

    • Warm the Solution Gently: For some compounds, gently warming the tube to 37°C and using an ultrasonic bath for a short period can help improve solubility.[5] However, be mindful that prolonged heat can cause degradation.[8][19]

Problem: I see new peaks appearing in my HPLC or LC-MS analysis over time.
  • Probable Cause: The appearance of new peaks that are not present in a freshly prepared sample is a clear indication of chemical degradation.[17]

  • Solution & Causality:

    • Identify Degradation Products: Use LC-MS/MS to analyze the solution. By examining the mass-to-charge ratio (m/z) of the new peaks, you can often identify the degradation products (e.g., through oxidation or hydrolysis) and understand the degradation pathway.[10][20]

    • Review Handling and Storage Procedures: This is a definitive sign that your current protocol is insufficient to maintain stability. Immediately implement the stricter storage and handling procedures outlined in the FAQ section and the protocols below. Investigate potential sources of contamination, light exposure, or temperature fluctuations.

Troubleshooting_Workflow

Experimental Protocols

These protocols provide a validated framework for preparing solutions and assessing their stability.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a stable, high-concentration stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether for long-term storage.

  • Rationale: Using an anhydrous organic solvent like DMSO minimizes hydrolysis, and storing at -20°C in aliquots prevents degradation from freeze-thaw cycles and contamination.

  • Methodology:

    • Pre-analysis: Bring the vial of powdered 2,3-Dihydroamentoflavone 7,4'-dimethyl ether to room temperature before opening to prevent moisture condensation.

    • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Dissolution: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Solubilization: Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath to ensure complete dissolution.

    • Aliquoting: Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in amber-colored, tightly sealed microcentrifuge tubes or cryovials.

    • Storage: Store the aliquots at -20°C or -80°C, protected from light.[5][16]

Protocol 2: HPLC-UV Method for Stability Assessment
  • Objective: To quantify the percentage of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether remaining in a solution over time.

  • Rationale: This protocol uses HPLC with UV detection, a robust and common analytical technique, to separate the parent compound from its degradation products.[21][22] By comparing the peak area of the compound at different time points to a T=0 control, stability can be accurately assessed.

  • Materials:

    • HPLC system with UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid)

    • Mobile Phase B: Acetonitrile (or Methanol)

    • Test solution (compound in desired solvent/medium)

  • Methodology:

    • Initial Sample (T=0): Immediately after preparing your test solution (e.g., compound in cell culture media), take an aliquot, dilute it if necessary with the mobile phase, and inject it into the HPLC system. This serves as your 100% reference.

    • Incubation: Store the remaining test solution under the conditions you wish to evaluate (e.g., 37°C incubator, room temperature on a benchtop, etc.).

    • Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from the test solution.

    • HPLC Analysis:

      • Gradient Elution: Run a gradient method to ensure separation of the parent peak from potential degradation products. A typical gradient might be:

        • 0-5 min: 20% B

        • 5-25 min: 20% to 80% B

        • 25-30 min: 80% B

        • 30-35 min: 80% to 20% B (return to initial conditions)

      • Flow Rate: 1.0 mL/min

      • Detection: Set the UV detector to the λmax of the compound. If unknown, perform a UV scan; for flavonoids, this is typically in the 250-380 nm range.

      • Injection Volume: 10-20 µL

    • Data Analysis:

      • Identify the peak corresponding to 2,3-Dihydroamentoflavone 7,4'-dimethyl ether based on the retention time from the T=0 sample.

      • Integrate the peak area for each time point.

      • Calculate the percentage of compound remaining: % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

References

  • Adv Food Nutr Res. (2024). Impact of thermal processing on dietary flavonoids.
  • MDPI. (2017). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids.
  • ACS Publications. (2012). The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution.
  • ResearchGate. (n.d.). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity Running title.
  • PubMed. (2012). The UVA and aqueous stability of flavonoids is dependent on B-ring substitution.
  • Wiley Online Library. (2017). Effect of heat processing on thermal stability and antioxidant activity of six flavonoids.
  • MDPI. (2022).
  • PubMed. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers.
  • ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds.
  • ResearchGate. (2025). (PDF) Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids.
  • ResearchGate. (n.d.). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity | Request PDF.
  • ResearchGate. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity.
  • BioCrick. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3.
  • MedChemExpress. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | Anticancer Agent.
  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
  • ChemFaces. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • NIH. (2020).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | C32H24O10 | CID 11613892.
  • CymitQuimica. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
  • PubMed. (n.d.). The biflavonoid, amentoflavone degrades DNA in the presence of copper ions.
  • Benchchem. (n.d.). Stability of 7,4'-Dimethoxy-3-hydroxyflavone in different solvents.

Sources

Optimization

Technical Support Center: Photostability of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Guide Overview: This technical guide addresses the photostability of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. As a specialized biflavonoid, direct photostability data is not extensively published.

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This technical guide addresses the photostability of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. As a specialized biflavonoid, direct photostability data is not extensively published. Therefore, this document serves as both a troubleshooting guide based on the photochemistry of related flavonoid classes (flavanones, biflavonoids) and a procedural manual for researchers to rigorously characterize the photostability of this compound under laboratory conditions. The principles and protocols outlined here are grounded in established ICH (International Council for Harmonisation) guidelines to ensure regulatory and scientific robustness.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the handling, storage, and experimental use of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, particularly concerning its sensitivity to light.

Q1: My quantified concentration of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is lower than expected after routine handling on the benchtop. Could light be the cause?

A1: Yes, this is a plausible scenario. Flavonoids as a class are known to be susceptible to photodegradation, especially when in solution.[1][2] The energy absorbed from ambient laboratory light, particularly UV wavelengths, can induce chemical changes.[3] 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, as a biflavonoid, possesses a complex chromophore system that can absorb light.

Troubleshooting Steps:

  • Minimize Exposure: Always work with the compound under subdued light. Use amber glassware or foil-wrapped containers for solutions.

  • Run a Control: Prepare a solution and immediately quantify it. Prepare a second aliquot from the same stock, leave it on the benchtop for a typical sample preparation duration, and quantify it. A significant difference suggests photodegradation.

  • Solvent Check: Photodegradation rates can be solvent-dependent. Polar solvents may facilitate certain degradation pathways.[4] If you observe instability, consider if a less polar solvent is compatible with your experiment.

Q2: I'm conducting a forced degradation study and observe rapid degradation under my UV lamp. What are the likely chemical changes occurring?

A2: Based on the known photochemistry of related flavonoids, several degradation pathways are possible:

  • C-Ring Cleavage: The heterocyclic C-ring in flavonoids is often a site of instability.[5] For flavanones (the "2,3-Dihydro" structure), this can lead to the formation of simpler phenolic compounds like benzoic acid derivatives.[4]

  • Oxidation: Photo-oxidation is a primary degradation mechanism.[4] The presence of phenolic hydroxyl groups and the polycyclic structure make flavonoids susceptible to reaction with oxygen, a process accelerated by light. This can lead to the formation of quinone-like structures or further cleavage products.

  • Dimerization/Polymerization: While less common, high-energy light can sometimes induce polymerization reactions, which would be observed as a loss of the parent compound and potentially the appearance of high molecular weight products or baseline noise in a chromatogram.

Expert Insight: The presence of two methyl ether groups at the 7 and 4' positions may offer some protection against oxidation compared to the free hydroxyl parent compound, amentoflavone.[6] However, the core biflavonoid structure remains susceptible. Identifying degradation products via LC-MS/MS is crucial to confirm the pathway (see Protocol in Section 3).

Q3: My dark control sample is also showing degradation in my photostability study. What does this indicate?

A3: Degradation in a dark control (a sample protected from light, e.g., wrapped in aluminum foil, but kept under the same temperature conditions) points to other forms of instability.[7]

Potential Causes & Solutions:

  • Thermal Instability: The heat generated by the light source in your photostability chamber may be degrading the compound. Flavonoids can be sensitive to thermal degradation.[5][8]

    • Solution: Ensure your photostability chamber has adequate temperature control. Always record the temperature for both light-exposed and dark control samples.

  • Oxidative Instability: The compound may be inherently unstable in the presence of oxygen, even without light.

    • Solution: Prepare samples in de-gassed solvents and consider running a parallel experiment under an inert atmosphere (e.g., nitrogen or argon) to isolate the effects of photo-oxidation vs. auto-oxidation.

  • Solvent/pH Instability: The compound may be reacting with the solvent or be unstable at the solution's pH.

    • Solution: Verify the stability of the compound in your chosen solvent over time. Assess stability in different buffered solutions if pH is a suspected factor.

Q4: I see multiple new peaks in my HPLC chromatogram after light exposure. How do I approach their identification?

A4: The appearance of multiple peaks is expected in a forced degradation study. A systematic approach is required for identification.

  • Method Validation: Ensure your HPLC method is "stability-indicating." This means it should be able to resolve the parent peak from all major degradation products without co-elution. This is typically achieved through experimentation with different columns, mobile phases, and gradients.

  • Mass Spectrometry (LC-MS): This is the most powerful tool for this task. By obtaining the mass-to-charge ratio (m/z) of each new peak, you can determine its molecular weight.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the degradation product ions in the mass spectrometer (MS/MS) provides structural clues. By comparing the fragmentation pattern to that of the parent compound, you can infer which parts of the molecule have been modified.[5]

  • UV-Vis Spectroscopy (DAD/PDA): A Diode Array Detector (DAD) or Photodiode Array (PDA) in your HPLC system provides the UV-Vis spectrum for each peak. A significant change in the spectrum (e.g., a shift in λmax) compared to the parent compound indicates a modification of the chromophore, a key piece of evidence in structural elucidation.

Section 2: Understanding the Structural Basis of Photostability

The photostability of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is influenced by several key structural features. Understanding these provides a predictive framework for its behavior.

Structural FeatureClassPotential Impact on PhotostabilityRationale
Biflavonoid Backbone Amentoflavone TypeIncreased Photosensitivity The extended π-conjugated system across two flavonoid units creates a large chromophore capable of absorbing a wide range of light, increasing the probability of photo-excitation.
2,3-Single Bond FlavanoneAlters Degradation Pathway Unlike flavones, the C-ring is not aromatic. This saturated bond is a potential site for ring-opening reactions upon photo-excitation, a common degradation pathway for flavanones.[1]
7,4'-Dimethyl Ether Methylated FlavonoidPotential Stabilizing Effect Methylation of phenolic hydroxyl groups can protect them from direct photo-oxidation, potentially increasing stability compared to the unmethylated parent compound, amentoflavone.[6]
Free Hydroxyl Groups PolyphenolSites of Reactivity The remaining free hydroxyl groups are primary sites for hydrogen atom abstraction and reaction with reactive oxygen species, which can initiate degradation cascades.[3]
Potential Photodegradation Pathway (Hypothetical)

The following diagram illustrates a hypothetical degradation pathway based on general flavonoid photochemistry. Experimental validation using LC-MS/MS is required to confirm this for the specific molecule.

G parent 2,3-Dihydroamentoflavone 7,4'-dimethyl ether (Absorbs hν) excited Excited State Molecule* parent->excited Light (hν) path1 C-Ring Opening excited->path1 path2 Oxidation excited->path2 degradant1 Benzoic Acid Derivatives + Phloroglucinol Derivatives path1->degradant1 degradant2 Quinone-type Products path2->degradant2 G cluster_prep 1. Sample Preparation cluster_expose 2. Controlled Exposure (ICH Q1B) cluster_analysis 3. Analysis & Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_samples Aliquot into 3 Sets of Vials (e.g., 100 µg/mL) prep_stock->prep_samples set1 Set 1: Light Exposed (Transparent Vials) set2 Set 2: Dark Control (Foil-wrapped Vials) set3 Set 3: T=0 Control (Analyze Immediately) chamber Place Sets 1 & 2 in Photostability Chamber set1->chamber hplc Analyze all samples by Stability-Indicating HPLC-PDA set1->hplc set2->chamber set2->hplc set3->hplc expose_cond Expose to ≥ 1.2 million lux hours & ≥ 200 watt hours/m² UV chamber->expose_cond quantify Quantify Parent Peak Calculate % Degradation hplc->quantify lcms Identify Degradants by LC-MS/MS quantify->lcms If degradation > 10% report Compile Report: Degradation kinetics, pathways quantify->report lcms->report

Caption: Workflow for ICH Q1B compliant photostability testing.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol).

    • From this stock, prepare working solutions (e.g., 100 µg/mL) in chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).

  • Sample Sets:

    • Light-Exposed Samples: A set of samples to be exposed to light.

    • Dark Control Samples: A corresponding set of samples, wrapped completely in aluminum foil to protect them from light. These will be placed alongside the light-exposed samples to assess thermal degradation. [7]

    • T=0 Control: An aliquot of the working solution that is analyzed immediately to establish the initial concentration.

  • Exposure Conditions (ICH Q1B Confirmatory Study):

    • Place the "Light-Exposed" and "Dark Control" samples in a calibrated photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt hours per square meter. [7][9]

    • The duration of the study can be controlled using calibrated radiometers/lux meters within the chamber. [10][11]

    • It is recommended to pull samples at intermediate time points to establish a degradation kinetic profile.

  • Analysis:

    • At each time point, withdraw aliquots from all sample sets.

    • Analyze immediately using a validated, stability-indicating HPLC-PDA method.

    • Quantification: Calculate the percentage of the remaining parent compound relative to the T=0 control. The degradation in the dark control should be subtracted from the degradation in the light-exposed sample to isolate the effect of light.

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound at each time point.

    • Identification: For samples showing significant degradation, perform analysis by LC-MS/MS to obtain molecular weights and fragmentation data for the new peaks. [12]

  • Data Interpretation:

    • Plot the percentage of remaining 2,3-Dihydroamentoflavone 7,4'-dimethyl ether against light exposure (or time).

    • Propose structures for the major degradation products based on MS and MS/MS data.

    • Conclude on the intrinsic photostability of the compound under the tested conditions.

References

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

  • Chaaban, H., Ioannou, I., Paris, C., Charbonnel, C., & Ghoul, M. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH Harmonised Tripartite Guideline. Retrieved from [Link]

  • Jansen, M. A. K., & Urban, L. (2018). Photo-stability of a flavonoid dye in presence of aluminium ions. ResearchGate. Retrieved from [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. Retrieved from [Link]

  • Kim, J., et al. (2020). Amentoflavone: A Bifunctional Metal Chelator that Controls the Formation of Neurotoxic Soluble Aβ42 Oligomers. ACS Chemical Neuroscience. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • van der Sman, R. G. M., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Retrieved from [Link]

  • Wang, Y., et al. (2020). Systematic Strategy for Metabolites of Amentoflavone In Vivo and In Vitro Based on UHPLC-Q-TOF-MS/MS Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Liu, X., et al. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry. Retrieved from [Link]

  • Walle, T. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences. Retrieved from [Link]

  • Jo, H., et al. (2021). Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells. Molecules. Retrieved from [Link]

  • Brglez Mojzer, E., et al. (2016). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Plant Science. Retrieved from [Link]

  • BioCrick. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Retrieved from [Link]

  • Klán, P., et al. (2019). Multimodal Carbon Monoxide Photorelease from Flavonoids. Journal of the American Chemical Society. Retrieved from [Link]

  • da Silva, J. R., et al. (2016). Effect of the Methyl Group on the Stability and Twisting of Flavonoids. Revista Processos Químicos. Retrieved from [Link]

  • Shah, H., et al. (2024). Global Trends and Innovations in Anti-Inflammatory Functional Beverages: A Bibliometric and Consumer Insights Analysis (2006–2025). Beverages. Retrieved from [Link]

  • Hadi, S. M., et al. (2004). The biflavonoid, amentoflavone degrades DNA in the presence of copper ions. Toxicology in Vitro. Retrieved from [Link]

  • Vrbovska, S., et al. (2021). The effects of flavonoids, green tea polyphenols and coffee on DMBA induced LINE-1 DNA hypomethylation. Nutrition & Metabolism. Retrieved from [Link]

  • Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Pharmazie. Retrieved from [Link]

  • D'Andrea, S., et al. (2012). The Photodegradation of Quercetin: Relation to Oxidation. Molecules. Retrieved from [Link]

  • Kim, H. J., et al. (2010). Amentoflavone inhibits UVB-induced matrix metalloproteinase-1 expression through the modulation of AP-1 components in normal human fibroblasts. Journal of Dermatological Science. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Retrieved from [Link]

  • Chaaban, H., et al. (2017). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry. Retrieved from [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

  • San-Miguel, B., et al. (2022). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants. Retrieved from [Link]

  • Rsoch, C., & Pabel, U. (2020). Role of Flavonoids as Epigenetic Modulators in Cancer Prevention and Therapy. Frontiers in Oncology. Retrieved from [Link]

  • BioBioPha. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether CAS NO.873999-88-3. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2,3-Dihydroamentoflavone 7,4'-dimethyl ether for Cytotoxicity Assays

Introduction Welcome to the technical support guide for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. As a biflavonoid compound isolated from sources like Selaginella delicatula, it has demonstrated notable cytotoxic eff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. As a biflavonoid compound isolated from sources like Selaginella delicatula, it has demonstrated notable cytotoxic effects against various cancer cell lines, making it a compound of significant interest in oncological research.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in cytotoxicity assays. Our goal is to move beyond simple protocols to explain the causality behind experimental choices, ensuring you can generate robust, reproducible, and meaningful data.

Section 1: Compound Characteristics & Initial Handling (FAQs)

This section addresses the most common preliminary questions regarding the handling and preparation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether for cell-based assays.

Q1: What is 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, and what are its known cytotoxic properties?

A1: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid, a class of polyphenolic compounds known for various biological activities.[1] Published studies have confirmed its cytotoxic potential, reporting median effective dose (ED50) values of 3.50 µg/mL against P-388 (murine leukemia) cells and 5.25 µg/mL against HT-29 (human colorectal adenocarcinoma) cells.[1][3] These values correspond to approximately 6.16 µM and 9.23 µM , respectively, providing a critical starting point for designing your dose-response experiments.

Q2: How should I prepare a stock solution of this compound? What is the best solvent?

A2: Proper solubilization is the cornerstone of an accurate cytotoxicity assay. Due to its flavonoid structure, this compound has limited aqueous solubility.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions.[2][3] The compound is also soluble in acetone, chloroform, and ethyl acetate, but these are generally not compatible with live-cell assays.[3]

  • Protocol for Stock Solution (e.g., 10 mM):

    • Calculate the mass of the compound needed for your desired volume and concentration (Molecular Weight: 568.5 g/mol ).[3]

    • Add the appropriate volume of high-purity, sterile DMSO to the vial containing the compound.

    • To ensure complete dissolution, gently warm the vial to 37°C and vortex or sonicate in an ultrasonic bath for a few minutes.[3] Visually inspect the solution to confirm no particulates are present.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C, where it can remain stable for several months.[3]

Q3: What is the maximum final solvent concentration I can use in my cell culture without inducing artifacts?

A3: This is a critical parameter that must be validated for your specific cell line and assay. While DMSO is an excellent solvent, it is also cytotoxic at higher concentrations.

  • General Guideline: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% , with many sensitive assays requiring it to be ≤0.1% .[4][5]

  • Self-Validation (Trustworthiness): You MUST perform a vehicle control experiment. This involves treating your cells with the highest concentration of DMSO that will be present in your compound-treated wells. Cell viability in the vehicle control should be compared to the untreated (media-only) control. If there is a significant drop in viability (e.g., >5-10%), you must reduce the final DMSO concentration by either lowering the concentration of your working solutions or adjusting your dilution scheme.[5]

Final DMSO Concentration Typical Effect on Most Cell Lines Recommendation
> 1.0%Often causes significant cytotoxicityAvoid
0.5% - 1.0%May cause stress or cytotoxic effects in sensitive cell linesProceed with caution; validation is essential
0.1% - 0.5%Generally considered safe for most cell linesRecommended Range
< 0.1%Minimal to no effectIdeal for highly sensitive assays

Section 2: Assay Development & Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental inconsistencies.

Issue 1: Establishing an Effective Dose Range
  • Question: I am starting my first experiment. What concentration range of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether should I test?

  • Cause and Solution: Selecting an appropriate concentration range is vital to generating a complete dose-response curve with defined upper and lower plateaus. Testing a range that is too narrow may miss the IC50 entirely, while a range that is too broad may waste resources.

    Causality: A logarithmic or semi-logarithmic dilution series is the most efficient method to span several orders of magnitude and capture the full dynamic range of the compound's effect.[5] Based on the known ED50 values (6-10 µM), a preliminary range-finding experiment should bracket this value widely.

    Recommended Workflow:

    • Prepare Working Solutions: Perform serial dilutions from your high-concentration DMSO stock into complete culture medium to prepare your working solutions.

    • Select Initial Range: A broad range from 100 µM down to 0.1 µM is an excellent starting point for a novel compound or cell line.[5]

    • Perform the Assay: Treat cells with 7 to 10 different concentrations within this range.

    • Analyze Data: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine an approximate IC50.

    • Refine for Subsequent Assays: Once the approximate IC50 is known, you can perform subsequent experiments using a narrower range of concentrations centered around the estimated IC50 to improve accuracy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_work Create Serial Dilutions in Culture Medium prep_stock->prep_work add_compound Add Compound Dilutions (e.g., 0.1 µM to 100 µM) prep_work->add_compound seed_cells Seed Cells in 96-Well Plate seed_cells->add_compound incubate Incubate for Desired Time (24-72h) add_compound->incubate run_assay Perform Viability Assay (MTT, XTT, or LDH) incubate->run_assay read_plate Read Absorbance on Plate Reader run_assay->read_plate plot_curve Plot Dose-Response Curve (% Viability vs. Log[Conc]) read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for an initial dose-range finding experiment.

Issue 2: High Variability in Replicate Wells
  • Question: My IC50 values are inconsistent between experiments and even within the same plate. Why?

  • Cause and Solution: High variability is a common issue in cell-based assays that undermines data confidence. The primary causes are typically technical, not biological.

    Causality & Troubleshooting Steps:

    • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of error.[6]

      • Solution: Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension flask or tube frequently. Use a multichannel pipette carefully, ensuring all tips dispense equal volumes. After plating, let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow cells to settle evenly.[5]

    • Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, altering media concentration and affecting cell growth.[6]

      • Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to act as a humidity barrier.

    • Pipetting Errors: Inaccurate pipetting of the compound, cells, or assay reagents introduces significant variability.

      • Solution: Ensure pipettes are regularly calibrated. For serial dilutions, mix thoroughly between each step. Use reverse pipetting techniques for viscous solutions.

Issue 3: Unexpectedly Low or No Cytotoxicity
  • Question: The compound is showing a much higher IC50 than expected, or no effect at all. What's wrong?

  • Cause and Solution: This issue can arise from problems with the compound itself, the cells, or the assay protocol.

    Causality & Troubleshooting Steps:

    • Compound Precipitation: Although soluble in DMSO, the compound may precipitate when diluted into aqueous culture medium, especially at high concentrations. This reduces the effective concentration available to the cells.

      • Solution: Visually inspect your highest concentration wells under a microscope for precipitates. If observed, you may need to lower the top concentration or investigate alternative formulation strategies (though this is complex). Prepare fresh dilutions for each experiment.[5]

    • Suboptimal Cell Density: If cells are too dense, they may become confluent and enter a stationary growth phase, making them less susceptible to cytotoxic agents.[4] If too sparse, the signal may be too low to detect a significant change.[7]

      • Solution: Perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase throughout the assay duration.[8]

    • Cell Health and Passage Number: High-passage cells can undergo phenotypic changes, including altered drug sensitivity.[6] Mycoplasma contamination can also dramatically alter cellular responses.

      • Solution: Use low-passage cells from a validated cell bank for all experiments. Regularly test for mycoplasma contamination.

G start Low/No Cytotoxicity Observed q1 Inspect wells for precipitate? start->q1 q2 Is cell density optimal? q1->q2 No sol1 Lower max concentration. Prepare fresh dilutions. q1->sol1 Yes q3 Are cells low passage & mycoplasma-free? q2->q3 Yes sol2 Perform cell titration assay to optimize seeding density. q2->sol2 No q4 Is compound stock degraded? q3->q4 Yes sol3 Use new, low-passage cells. Test for mycoplasma. q3->sol3 No sol4 Prepare fresh stock solution from powder. q4->sol4 Yes end Problem Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: A decision tree for troubleshooting low compound potency.

Section 3: Detailed Experimental Protocols

These protocols provide a general framework. It is critical to optimize parameters such as cell seeding density and incubation times for your specific cell line.

Protocol 1: Determining Optimal Cell Seeding Density

Rationale: To ensure cells are in an exponential growth phase and the assay signal is within the linear range of the plate reader.[5][8]

  • Prepare a cell suspension and perform a cell count.

  • Create a two-fold serial dilution of the cell suspension in a 96-well plate, ranging from approximately 100,000 cells/well down to 1,000 cells/well. Plate at least three replicates for each density.

  • Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 48 hours).

  • Perform your chosen viability assay (e.g., MTT, XTT).

  • Plot the absorbance values against the number of cells seeded.

  • Select a seeding density that falls within the linear portion of the resulting curve for all subsequent experiments.[9]

Protocol 2: General MTT Cytotoxicity Assay

Rationale: Measures cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases.[4]

  • Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Include vehicle and untreated controls. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).[5]

  • Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker to ensure complete solubilization.

  • Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[10]

Protocol 3: General XTT Cytotoxicity Assay

Rationale: Similar to MTT, but the resulting formazan product is water-soluble, simplifying the protocol by removing the solubilization step.

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent with the electron-coupling reagent, according to the manufacturer's instructions.[12][13]

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The optimal time depends on the metabolic rate of your cell line.[12]

  • Measurement: Shake the plate gently and measure the absorbance at 450 nm, using a reference wavelength of ~660 nm to correct for background.[12]

Protocol 4: General LDH Release Assay

Rationale: Measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[14]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is recommended to use a medium with low serum (e.g., 1%) during treatment, as serum contains LDH that can increase background.[15]

  • Prepare Controls: On the same plate, set up the following controls:

    • Untreated Control (Spontaneous Release): Cells in medium only.

    • Vehicle Control: Cells treated with the solvent.

    • Maximum Release Control: Cells treated with a lysis buffer (provided in most kits) 30-45 minutes before the end of the experiment.

    • Background Control: Medium only, no cells.

  • Sample Collection: At the end of the incubation, centrifuge the plate at ~250 x g for 10 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Add 50-100 µL of the LDH reaction mix (as per the kit manufacturer's protocol) to each well of the new plate.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Stop the reaction if required by the kit protocol and measure the absorbance at ~490 nm.[14]

  • Calculation: Determine the percentage of cytotoxicity by subtracting background and normalizing the sample values to the spontaneous and maximum release controls.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • MedChemExpress. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Compound X Concentration for Cytotoxicity Assays.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting ADC Cytotoxicity Assays.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • BioCrick. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • YouTube. (2024). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION.
  • Sandiego. (n.d.). XTT Proliferation Assay Protocol.
  • ATCC. (n.d.). XTT Cell Proliferation Assay Kit.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.
  • Abcam. (2020). ab65393 LDH-Cytotoxicity Assay Kit II.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • MedchemExpress. (n.d.). Cytotoxicity LDH Assay Kit.
  • ChemFaces. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).

Sources

Optimization

troubleshooting inconsistent results with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Introduction Welcome to the technical support center for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this biflavo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this biflavonoid in their experiments. As with many natural products, achieving consistent and reproducible results can be challenging. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the knowledge to diagnose problems, optimize your experimental protocols, and ensure the integrity of your data.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems that can lead to inconsistent results.

I. Issues Related to Compound Handling and Preparation

Question 1: I'm observing precipitation of the compound in my aqueous cell culture medium after dilution from a DMSO stock. How can I resolve this?

This is a frequent issue with hydrophobic compounds like biflavonoids. Precipitation will lead to a lower effective concentration of the compound in your assay, resulting in reduced activity and high variability.

Causality: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is soluble in organic solvents like DMSO, chloroform, and acetone, but has poor aqueous solubility.[1][2] When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution.

Troubleshooting Workflow:

A Start: Precipitation Observed B Visually inspect for turbidity/crystals. Centrifuge a sample and check for a pellet. A->B C Is precipitation confirmed? B->C D Yes C->D Confirmed E No C->E Not Confirmed G Decrease final DMSO concentration. Is it <0.5%? D->G F Issue may be downstream. Proceed to Assay-Related Troubleshooting. E->F H Yes G->H Yes I No G->I No J Lower the final concentration of the biflavonoid. H->J I->G Adjust stock concentration to achieve lower DMSO% L Test solubility in a cell-free version of your final assay medium. J->L K Consider using a solubilizing agent (e.g., Pluronic F-68, BSA) in the medium. K->L M Still precipitates? L->M N Yes M->N Confirmed O No M->O Not Confirmed N->K P Re-evaluate the required concentration. The compound may not be suitable for this assay at this concentration. N->P Q Proceed with the optimized preparation method. O->Q

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol: Solubility Assessment in Cell Culture Medium

  • Prepare a high-concentration stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in 100% DMSO (e.g., 10 mM).

  • Warm your cell culture medium to the experimental temperature (typically 37°C).

  • Make serial dilutions of your DMSO stock into the pre-warmed medium to achieve your desired final concentrations. Ensure the final DMSO concentration remains consistent across all samples and is typically below 0.5% to avoid solvent-induced artifacts.[3]

  • Visually inspect each dilution immediately and after incubation at 37°C for a period equivalent to your experiment's duration. Look for any signs of cloudiness, precipitation, or crystallization.

  • For a more quantitative assessment, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes. A visible pellet indicates precipitation.

  • If precipitation occurs, consider lowering the final compound concentration or incorporating a biocompatible solubilizing agent.

Question 2: My results are inconsistent from one experiment to the next, even when using the same batch of the compound. What could be the cause?

Inconsistent results with the same batch often point to issues with storage, handling, or the stability of the compound in solution.

Causality: Flavonoids can be sensitive to degradation from factors like repeated freeze-thaw cycles, exposure to light, and pH shifts in the medium.[4][5] Methylation, as in 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, can enhance chemical stability, but degradation can still occur.[6][7]

Troubleshooting Steps:

  • Aliquot Stock Solutions: Upon receiving the compound, dissolve it in a suitable solvent like DMSO to a high concentration and create single-use aliquots. Store these at -20°C or -80°C and protect them from light.[8] This minimizes freeze-thaw cycles.

  • Freshly Prepare Working Solutions: Prepare your final working dilutions immediately before each experiment from a fresh aliquot. Do not store diluted aqueous solutions of the compound.

  • Check for Contamination: Ensure that your solvent (e.g., DMSO) is anhydrous and of high purity. Water in DMSO can compromise the stability of the compound.

  • Evaluate Compound Stability: Perform a stability study by incubating the compound in your assay medium for the duration of your experiment. Analyze the supernatant at different time points using HPLC to check for degradation products.

II. Issues Related to Assay Performance and Data Interpretation

Question 3: I'm seeing cytotoxicity in my control cells treated with the vehicle (DMSO) alone. How do I address this?

Vehicle-induced toxicity can mask the true effect of your compound. It's crucial to establish a non-toxic concentration of your solvent.

Causality: DMSO can be toxic to cells, especially at concentrations above 1%. The sensitivity to DMSO can vary significantly between different cell lines.

Troubleshooting Steps:

  • Determine the DMSO Tolerance of Your Cell Line: Run a dose-response experiment with your cell line using only DMSO, ranging from 0.1% to 2.0% (or higher if necessary).

  • Use a Viability Assay: Measure cell viability using a reliable method (e.g., Trypan Blue exclusion, CellTiter-Glo®).

  • Establish a Maximum Non-Toxic Concentration: Identify the highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control. This should be the maximum concentration of DMSO used in your experiments.

Question 4: My viability assay (e.g., MTT, Alamar Blue) is giving inconsistent or unexpected results. Could the compound be interfering with the assay itself?

Yes, this is a well-documented phenomenon with flavonoids and other natural products. These compounds can chemically interact with assay reagents, leading to false-positive or false-negative results.[9]

Causality: Flavonoids are known to have redox properties and can directly reduce colorimetric dyes like MTT or resazurin (the active component of Alamar Blue) in the absence of cells.[9] This leads to an overestimation of cell viability.

Troubleshooting Workflow:

A Start: Inconsistent Viability Data B Run a cell-free assay control. Incubate compound with assay reagent in medium (no cells). A->B C Is there a color/fluorescence change? B->C D Yes C->D Change Observed E No C->E No Change F Compound is interfering with the assay. D->F G Issue is likely biological. Review experimental parameters (cell density, incubation time, etc.). E->G H Switch to a non-interference-prone assay. Examples: Crystal Violet staining (DNA), CellTiter-Glo® (ATP), or direct cell counting. F->H I Validate the new assay with your compound in a cell-free control. H->I J No interference? I->J K Yes J->K Confirmed L No J->L Not Confirmed M Proceed with the validated, non-interfering assay. K->M N Try another assay method or consult literature for compatible assays with flavonoids. L->N

Caption: Workflow to diagnose and resolve assay interference.

Recommended Viability Assays for Flavonoids:

Assay TypePrinciplePotential for Interference
MTT/XTT/WST Mitochondrial reductase activityHigh
Resazurin (Alamar Blue) Mitochondrial reductase activityHigh
Crystal Violet Stains DNA of adherent cellsLow [9]
ATP Quantification (e.g., CellTiter-Glo®) Measures cellular ATP levelsLow
Trypan Blue Exclusion Direct cell counting (membrane integrity)Very Low

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid 2,3-Dihydroamentoflavone 7,4'-dimethyl ether? A: The solid compound should be stored at room temperature in the continental US, but this may vary elsewhere.[10] For long-term storage, it is advisable to keep it in a cool, dry, and dark place. Always refer to the Certificate of Analysis provided by the supplier for specific recommendations.[10]

Q2: What is the purity I should expect for this compound, and how is it verified? A: Commercially available 2,3-Dihydroamentoflavone 7,4'-dimethyl ether typically has a purity of 98% or higher.[11] The purity is generally verified by methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and/or Thin-Layer Chromatography (TLC).[11] Always request the analytical data from your supplier to ensure the quality of the batch you are using.

Q3: What are the known biological activities of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether? A: It is a biflavonoid that has been shown to exhibit cytotoxic activities against P-388 and HT-29 cancer cell lines, with reported ED50 values of 3.50 and 5.25 µg/mL, respectively.[1][2][10] Research into its anti-inflammatory, antioxidant, and other potential therapeutic properties is ongoing.[6]

Q4: Can I use this compound for in vivo studies? A: While it has shown in vitro activity, its use in vivo would require further investigation into its pharmacokinetics, bioavailability, and potential toxicity. The poor aqueous solubility may present challenges for formulation. It is crucial to consult relevant literature and conduct preliminary studies before proceeding with in vivo experiments.

Q5: Are there any known Pan-Assay Interference Compounds (PAINS) related to this structure? A: While this specific compound is not explicitly listed as a PAIN in many databases, flavonoids as a class are known to be frequent hitters in biological assays.[12] Their ability to chelate metals, act as redox agents, and aggregate can lead to non-specific assay interference. It is always good practice to perform counter-screens and control experiments to rule out such artifacts.[12]

References

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3. BioCrick. [Link]

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether CAS NO.873999-88-3. BioBioPha Co., Ltd. [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ACS Omega. [Link]

  • Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. National Institutes of Health. [Link]

  • 4 Factors Affecting Data Reproducibility. Kosheeka. [Link]

  • 5 Steps to Follow for Troubleshooting Experiments. Edvotek. [Link]

  • How to Troubleshoot Experiments that Just Aren't Working. ZAGENO. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. MySkinRecipes. [Link]

  • Structure of amentoflavone ( 1 ) and 2,3-dihydroamentoflavone ( 2 ). ResearchGate. [Link]

  • Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. PMC - PubMed Central. [Link]

  • 3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification. PMC - PubMed Central. [Link]

  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology. [Link]

  • The effect of storage temperature and thermal processing on catechins, procyanidins and total flavonoid stability in commercially available cocoa powders. ResearchGate. [Link]

  • How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview. PMC - NIH. [Link]

  • The influence of postharvest processing and storage of foodstuffs on the bioavailability of flavonoids and phenolic acids. PubMed. [Link]

  • Identification of a New Biflavonoid (I) from Selaginella doederleinii Hieron. ResearchGate. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC - PubMed Central. [Link]

  • Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review. ResearchGate. [Link]

  • 3"-hydroxyamentoflavone and its 7-O-methyl ether, two new biflavonoids from Aristolochia contorta. PubMed. [Link]

  • 5-Hydroxy-7,4'-dimethoxyflavone. PubChem. [Link]

  • Flavones from the leaves of Ficus gomelleira. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Investigating 2,3-Dihydroamentoflavone 7,4'-dimethyl ether In Vitro

Introduction: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid isolated from Selaginella delicatula that has demonstrated cytotoxic effects against various cancer cell lines, including P-388 and HT-29.[1] As...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid isolated from Selaginella delicatula that has demonstrated cytotoxic effects against various cancer cell lines, including P-388 and HT-29.[1] As with many natural products, particularly those belonging to the flavonoid class, its journey from a promising hit to a well-characterized lead compound can be fraught with experimental challenges. This technical support guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential off-target effects and experimental artifacts during the in vitro evaluation of this compound. Our goal is to ensure the generation of robust, reproducible, and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether?

A1: For long-term stability, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether should be stored as a solid at -20°C, desiccated, and protected from light. For experimental use, prepare a concentrated stock solution in a suitable organic solvent such as DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: My experimental results with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are inconsistent. What are the initial checks I should perform?

A2: Inconsistent results are a common challenge in cell-based assays.[3][4] Begin by systematically reviewing your experimental setup:

  • Compound Integrity: Confirm the purity and integrity of your compound stock. If possible, verify its identity and purity using analytical techniques like LC-MS or NMR. Ensure that the DMSO stock has not precipitated.

  • Cell Culture Health: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Visually inspect for any signs of contamination.

  • Assay Conditions: Double-check all experimental parameters, including cell seeding density, compound concentration, incubation times, and the final concentration of the vehicle (e.g., DMSO), which should typically be below 0.5%.[5]

Q3: I am observing cytotoxicity at concentrations that seem inconsistent with published data for similar biflavonoids. What could be the cause?

A3: Apparent cytotoxicity can sometimes be an artifact of the assay itself. Consider the following possibilities:

  • Compound Precipitation: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, like many flavonoids, may have limited aqueous solubility. Precipitation of the compound in your culture medium can lead to light scattering that interferes with absorbance or fluorescence readings in viability assays. Visually inspect the wells for any precipitate.

  • Assay Interference: Polyphenolic compounds are known to interfere with common cell viability readouts.[6] For example, they can directly reduce tetrazolium salts (e.g., MTT, XTT), leading to a false signal of viability, or they can interfere with luciferase-based assays.

  • Non-Specific Effects: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to a specific target, such as membrane disruption or general metabolic stress.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides detailed troubleshooting for common issues encountered during in vitro assays with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and other biflavonoids.

Issue 1: Suspected Compound Autofluorescence

Many flavonoids exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays (e.g., flow cytometry, fluorescent microscopy, some viability assays).[7][8]

Troubleshooting Steps:

  • Perform a Compound-Only Control: Prepare a plate with serial dilutions of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in your assay buffer, without cells or other reagents.

  • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze: A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under your experimental conditions.

Mitigation Strategies:

  • Switch to a Non-Fluorescent Assay: If possible, use an orthogonal assay with a different readout, such as a colorimetric or luminescence-based method.

  • Use Red-Shifted Dyes: Cellular autofluorescence is often more pronounced in the blue-green spectrum.[9] Switching to red or far-red fluorescent probes can help minimize interference.

  • Spectral Unmixing: For microscopy applications, if your instrument has the capability, use spectral unmixing to separate the compound's fluorescence from your probe's signal.

Issue 2: Potential for Compound Aggregation

Small molecules, particularly those with planar aromatic structures like flavonoids, can form colloidal aggregates in aqueous solutions. These aggregates can non-specifically sequester proteins, leading to false-positive inhibition in enzymatic assays.[10]

Troubleshooting Steps:

  • Visual Inspection: High concentrations of aggregating compounds may cause visible turbidity in the assay buffer.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the formation of aggregates in solution by measuring particle size.[11][12][13] An increase in particle size with increasing compound concentration is indicative of aggregation.

  • Detergent Test: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it is likely due to aggregation-based inhibition.

Mitigation Strategies:

  • Lower Compound Concentration: Work with concentrations below the critical aggregation concentration (CAC).

  • Include Detergents: The inclusion of a non-ionic detergent in the assay buffer can often prevent the formation of aggregates.

  • Modify Compound Structure: If aggregation is a persistent issue during lead optimization, medicinal chemistry efforts can be directed towards improving solubility and reducing the propensity for aggregation.

Issue 3: Non-Specific Binding and Enzyme Inhibition

Flavonoids can bind non-specifically to proteins through hydrophobic interactions and hydrogen bonding.[14] This can lead to the inhibition of a wide range of enzymes, a phenomenon often referred to as "promiscuous inhibition." Flavonoids have also been shown to inhibit enzymes like cytochrome P450s (e.g., CYP3A4), which could be an unintended off-target effect.[8][15][16][17]

Troubleshooting Steps:

  • Counter-Screening: Test the compound against a panel of unrelated enzymes to assess its selectivity.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that can confirm direct target engagement in a cellular context.[14][18][19][20] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. A thermal shift provides strong evidence of a direct interaction.

  • Kinase Profiling: Since many signaling pathways involve kinases, profiling your compound against a broad panel of kinases can identify potential off-target kinase inhibition.[21][22][23]

Mitigation Strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the compound's structure to improve selectivity for the intended target while reducing off-target activity.

  • Orthogonal Assays: Confirm hits from the primary screen using a different assay format that is less susceptible to the suspected interference.[20] For example, if the primary assay is a fluorescence-based enzyme assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR).

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Assessment

Objective: To determine if 2,3-Dihydroamentoflavone 7,4'-dimethyl ether forms aggregates in solution at concentrations used in in vitro assays.

Materials:

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (the same buffer used in your primary assay)

  • DLS instrument and compatible cuvettes

Procedure:

  • Prepare a series of dilutions of the compound in the assay buffer, ranging from your highest experimental concentration down to a low concentration (e.g., 100 µM to 0.1 µM). Include a vehicle-only (DMSO) control.

  • Ensure the final DMSO concentration is consistent across all samples and matches your assay conditions.

  • Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.

  • Transfer the samples to the appropriate DLS cuvettes.

  • Equilibrate the samples to the desired temperature in the DLS instrument.

  • Acquire DLS measurements for each sample, collecting data on particle size distribution and polydispersity index (PDI).

Data Interpretation:

  • A significant increase in the average particle size (hydrodynamic radius) and PDI with increasing compound concentration suggests the formation of aggregates.

  • The presence of a bimodal or multimodal size distribution can also indicate aggregation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether to its intended intracellular target.

Materials:

  • Cells expressing the target protein

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

  • Vehicle (DMSO)

  • PBS and lysis buffer

  • Thermocycler

  • Western blotting reagents (SDS-PAGE gels, transfer membranes, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Compound Treatment: Treat cells with the compound at a saturating concentration (e.g., 10x the IC50 from a cell-based assay) or with the vehicle control. Incubate under normal culture conditions for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots for a set time (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler. Include an unheated control.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the normalized intensity versus temperature to generate a melting curve for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct engagement.

Visualizations

Workflow for Troubleshooting In Vitro Assay Interference

Interference_Workflow start Inconsistent or Unexpected In Vitro Results check_basics Initial Checks: - Compound Integrity - Cell Health - Assay Parameters start->check_basics is_fluorescence Is the assay fluorescence-based? check_basics->is_fluorescence autofluorescence_test Protocol: Autofluorescence Check (Compound-only control) is_fluorescence->autofluorescence_test Yes is_aggregating Is aggregation suspected? is_fluorescence->is_aggregating No autofluorescence_test->is_aggregating dls_test Protocol: DLS Assay (Assess particle size) is_aggregating->dls_test Yes is_non_specific Is non-specific binding a concern? is_aggregating->is_non_specific No dls_test->is_non_specific cetsa_test Protocol: CETSA (Confirm target engagement) is_non_specific->cetsa_test Yes orthogonal_assay Perform Orthogonal Assay (Different detection method) is_non_specific->orthogonal_assay No cetsa_test->orthogonal_assay end Data Interpretation and Further Experiments orthogonal_assay->end

Caption: A workflow for diagnosing and mitigating potential off-target effects and assay interference.

Potential Off-Target Signaling Pathways for Biflavonoids

Biflavonoid_Pathways cluster_compound Biflavonoids cluster_pathways Potential Off-Target Pathways cluster_outcomes Cellular Outcomes compound 2,3-Dihydroamentoflavone 7,4'-dimethyl ether NFkB NF-κB Pathway compound->NFkB Potential Inhibition STAT3 JAK/STAT3 Pathway compound->STAT3 Potential Inhibition Wnt Wnt/β-catenin Pathway compound->Wnt Potential Inhibition Kinases Various Kinases (e.g., CDKs, MAPKs) compound->Kinases Potential Inhibition CYP Cytochrome P450 (e.g., CYP3A4) compound->CYP Potential Inhibition Inflammation Modulation of Inflammation NFkB->Inflammation Proliferation Altered Cell Proliferation STAT3->Proliferation Wnt->Proliferation Kinases->Proliferation Apoptosis Induction of Apoptosis Kinases->Apoptosis Metabolism Altered Drug Metabolism CYP->Metabolism

Caption: Potential signaling pathways that may be affected by biflavonoids, leading to off-target effects.

Summary of Potential Off-Target Effects and Mitigation Strategies

Potential Off-Target EffectKey Indicator(s)Recommended Troubleshooting/Validation ProtocolMitigation Strategy
Autofluorescence High background signal in fluorescence assays; signal in compound-only wells.Fluorescence Interference AssaySwitch to non-fluorescent assay; use red-shifted probes.
Aggregation Loss of activity with detergent; high PDI in DLS.Dynamic Light Scattering (DLS)Lower compound concentration; include non-ionic detergents.
Non-Specific Protein Binding Activity against multiple, unrelated targets.Counter-screening; Cellular Thermal Shift Assay (CETSA)SAR studies to improve selectivity; use of orthogonal assays.
Enzyme Inhibition Inhibition of metabolic enzymes (e.g., CYPs) or off-target kinases.Kinase Profiling; CYP Inhibition AssaysCharacterize inhibitory profile; SAR to enhance selectivity.

References

  • BioCrick. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]

  • Dahlin, J. L., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. The Assay Guidance Manual. [Link]

  • Doak, B. C., et al. (2014). Colloidal aggregation and the in vitro activity of traditional Chinese medicines. ACS chemical biology, 9(10), 2245–2253.
  • Mukai, R., et al. (2009). Cellular uptake of various flavonoids visualized by fluorescence microscopy.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Laishram, S., et al. (2015). Bioactivity guided isolation of α-glucosidase and α-amylase inhibitors from Cycas pectinata Griff. fruit. RSC Advances, 5(118), 97298-97305.
  • Liu, Y., et al. (2023). A Comparative Study of Binding Interactions between Proteins and Flavonoids in Angelica Keiskei: Stability, α-Glucosidase Inhibition and Interaction Mechanisms. Foods, 12(7), 1488.
  • Lomenick, B., et al. (2009). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of biomolecular screening, 14(6), 635–645.
  • Lu, Y., et al. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of agricultural and food chemistry, 62(23), 5327–5332.
  • Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' Binding. The Problem, and a Solution. The Biochemical journal, 228(1), 269–272.
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • Quinn, R. J., et al. (2013). Natural product libraries: assembly, maintenance, and screening. Planta medica, 79(13), 1145–1155.
  • Šarić-Mustapić, L., et al. (2018). The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. Molecules (Basel, Switzerland), 23(10), 2581.
  • Kondža, M., et al. (2021). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Molecules (Basel, Switzerland), 26(10), 2975.
  • Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • U.S. Pharmacist. (2023). Flavonoids as CYP3A4 Inhibitors In Vitro. [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • Lorber, B. (2004). Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. American Laboratory. [Link]

  • Xiao, J., et al. (2013). Structures Required of Flavonoids for Inhibiting Digestive Enzymes. Critical reviews in food science and nutrition, 53(11), 1151–1161.
  • Chad's Blog. (2021). Building diagrams using graphviz. [Link]

  • TheHappieCat. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Vera, J., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 6, 2.
  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular pharmacology, 151, 107468.
  • Stack Overflow. (2012). Drawing a signal-flow diagram as in SICP - graphviz. [Link]

  • Lankatillake, C., et al. (2021). Interference with Fluorescence and Absorbance. Methods in molecular biology (Clifton, N.J.), 2269, 149–165.
  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular pharmacology, 151, 107468.
  • Al-Mohaimeed, A. M., et al. (2022). The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. Molecules (Basel, Switzerland), 27(3), 856.
  • Ruiz-de-la-Torre, M., et al. (2022). Fluorescent enzymatic assay for direct total polyphenol determination in food-related samples. Food chemistry, 388, 133010.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Veríssimo, D., et al. (2011). Cytotoxicity of cashew flavonoids towards malignant cell lines.

Sources

Optimization

Technical Support Center: Minimizing Solvent Toxicity in 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Experiments

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This document provides practical, in-depth gu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This document provides practical, in-depth guidance on a critical and often overlooked aspect of experimental design: the selection and use of solvents. The choice of solvent can significantly impact not only the solubility and stability of the compound but also the biological validity of your results by introducing unintended toxicity.

This guide is structured to provide a comprehensive resource, from frequently asked questions for quick reference to detailed troubleshooting protocols for more complex issues. Our goal is to equip you with the knowledge to make informed decisions that enhance the scientific integrity of your work while prioritizing safety and minimizing experimental artifacts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding solvent selection for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Q1: What are the known solubility properties of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether?

A1: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid compound.[1] Based on its chemical structure (a methylated biflavonoid), it is expected to be sparingly soluble in water and more soluble in organic solvents. Available data indicates that it is soluble in Dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2][3] The polarity of the solvent plays a significant role, with less polar flavonoids like this one showing better solubility in organic solvents compared to highly polar solvents like water.[4][5]

Q2: I am using DMSO to dissolve the compound for my cell-based assays. What is the maximum concentration of DMSO I can safely use?

A2: This is a critical question, as DMSO itself can have biological effects. While widely used, DMSO has been shown to induce cellular differentiation, modulate receptor activity, and even cause cytotoxic effects at higher concentrations.[6] For most cell-based assays, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to minimize these off-target effects.[6] Some studies have shown cytotoxic effects on cell lines like HeLa at concentrations above 2% and inhibitory effects on cell growth at concentrations below 1%.[7] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO as your experimental wells) in all experiments to account for any solvent-induced effects.[7][8]

Q3: Are there any "greener" or less toxic alternatives to DMSO for my experiments?

A3: Yes, the field of green chemistry offers several alternatives.[9][10] For flavonoid extraction and in vitro studies, ethanol is a commonly used and less toxic alternative.[11][12] Aqueous mixtures of ethanol are often effective for dissolving flavonoids.[11] Other emerging alternatives include Cyrene™ (dihydrolevoglucosenone), which has shown comparable solvation properties to DMSO with lower toxicity in some applications.[13] Additionally, zwitterionic liquids (ZILs) have been proposed as a biocompatible alternative to DMSO, exhibiting lower toxicity and less impact on cell behavior.[14][15] The choice of an alternative will depend on the specific requirements of your experiment, including the required concentration of the compound and the sensitivity of your assay system.

Q4: My compound is precipitating out of solution when I add it to my aqueous cell culture medium. What can I do?

A4: Precipitation is a common issue when adding a compound dissolved in an organic solvent to an aqueous buffer or medium. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound if your experimental design allows.

  • Increase the solvent concentration (with caution): You can try slightly increasing the final concentration of your organic solvent (e.g., from 0.1% to 0.5% DMSO), but be mindful of the potential for increased solvent toxicity.

  • Use a different solvent: Some "greener" solvents or solvent mixtures may offer better solubility in aqueous solutions. For example, a mixture of ethanol and water can sometimes be more effective than pure ethanol or DMSO.[11]

  • Sonication: Gentle sonication of the final solution can sometimes help to redissolve small amounts of precipitate.

  • Serial dilutions: Prepare a high-concentration stock solution in your chosen organic solvent and then perform serial dilutions in the culture medium. This gradual decrease in solvent concentration can sometimes prevent precipitation.

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental challenges related to solvent toxicity.

Guide 1: Distinguishing Compound-Induced Cytotoxicity from Solvent-Induced Cytotoxicity

A common pitfall in in vitro toxicology studies is misinterpreting solvent-induced cell death as a true effect of the test compound. This guide provides a systematic approach to de-convolute these effects.

Protocol 1: Solvent Toxicity Titration

  • Cell Seeding: Plate your cells of interest at the desired density in a multi-well plate and allow them to adhere overnight.

  • Solvent Dilution Series: Prepare a dilution series of your chosen solvent (e.g., DMSO, ethanol) in your cell culture medium. A typical range to test would be from 0.01% to 5% (v/v).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the solvent. Be sure to include a "no solvent" control.

  • Incubation: Incubate the cells for the same duration as your planned experiment with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, PrestoBlue, or a live/dead staining assay).

  • Data Analysis: Plot cell viability as a function of solvent concentration. This will give you a dose-response curve for the solvent's toxicity on your specific cell line. The highest concentration of solvent that does not cause a significant decrease in cell viability is your maximum safe solvent concentration.

Diagram 1: Workflow for Determining Maximum Safe Solvent Concentration

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in multi-well plate prep_solvent Prepare solvent dilution series treat_cells Treat cells with solvent dilutions prep_solvent->treat_cells incubate Incubate for experimental duration treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay data_analysis Plot viability vs. concentration viability_assay->data_analysis determine_max_conc Determine max safe concentration data_analysis->determine_max_conc

Caption: Workflow for determining the maximum safe solvent concentration for a cell-based assay.

Guide 2: Selecting and Validating a Less Toxic Alternative Solvent

If your initial solvent proves to be too toxic or interferes with your assay, this guide will help you select and validate an alternative.

Step 1: Candidate Solvent Selection

Based on the principles of green chemistry and the known properties of flavonoids, consider the following alternatives to traditional solvents like DMSO:

  • Ethanol: Generally less toxic than DMSO and effective for many flavonoids.[11][12]

  • Ethanol/Water Mixtures: Can improve the solubility of some flavonoids compared to pure ethanol.[11]

  • Glycerol: A non-toxic, viscous solvent that can be a good choice for some applications, although it may be more difficult to work with.

  • Cyrene™: A bio-based solvent with properties similar to DMSO but with a better safety profile in some contexts.[13]

  • Zwitterionic Liquids (ZILs): A newer class of solvents with low toxicity and good biocompatibility.[14][15]

Step 2: Solubility Testing

Before committing to a new solvent, perform small-scale solubility tests with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

  • Weigh out a small, known amount of the compound into several vials.

  • Add a measured volume of each candidate solvent to a separate vial.

  • Vortex and/or sonicate the vials to aid dissolution.

  • Visually inspect for complete dissolution. You can also use a spectrophotometer to quantify the concentration of the dissolved compound.

Step 3: Toxicity and Assay Interference Testing

Once you have identified a solvent that can dissolve the compound at the desired concentration, you must validate it for your specific assay.

  • Perform a solvent toxicity titration as described in Protocol 1 with the new solvent.

  • Run a control experiment to ensure the new solvent does not interfere with your assay's readout. For example, if you are measuring fluorescence, ensure the solvent itself is not fluorescent at the wavelengths you are using.

Table 1: Comparison of Common Solvents for In Vitro Experiments

SolventICH Class[16][17][18][19]Common Max Concentration in Cell CultureAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO)Class 3< 0.5%Excellent solubilizing power for many compounds.Can have biological effects, cytotoxic at higher concentrations.[6][7]
EthanolClass 3< 1%Less toxic than DMSO, readily available, "green" solvent.[11][12]May not be as effective at solubilizing highly non-polar compounds.
MethanolClass 2Not recommended for routine cell cultureGood solubilizing power.More toxic than ethanol.[11]
AcetoneClass 3Not commonly usedGood solubilizing power for non-polar compounds.[20]Volatile, can be cytotoxic.
GlycerolN/AVariableNon-toxic.High viscosity can make it difficult to handle.

ICH Class refers to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use guidelines on residual solvents. Class 3 solvents are considered to have low toxic potential.[16][17][18][19]

Part 3: Advanced Considerations and Best Practices

Minimizing Solvent Exposure Time

Even at "safe" concentrations, prolonged exposure to solvents can stress cells. Whenever possible, design your experiments to minimize the time cells are in contact with the solvent. For shorter-term experiments, this may be less of a concern. However, for long-term studies (e.g., > 24 hours), consider replacing the treatment medium with fresh, solvent-free medium after an initial exposure period if the experimental design allows.

The Importance of Vehicle Controls

It cannot be overstated: every experiment involving a solvent must include a vehicle control. This is a sample that is treated with the exact same concentration of the solvent as your experimental samples but without the test compound. This allows you to subtract any background effects of the solvent from your results, ensuring that the effects you observe are truly due to 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Diagram 2: Decision Tree for Solvent Selection and Troubleshooting

start Start: Need to dissolve 2,3-Dihydroamentoflavone 7,4'-dimethyl ether solubility_check Is the compound soluble in a low-toxicity solvent (e.g., Ethanol)? start->solubility_check use_low_tox_solvent Use the low-toxicity solvent. Validate for assay compatibility. solubility_check->use_low_tox_solvent Yes try_dmso Try DMSO at the lowest effective concentration. solubility_check->try_dmso No end End: Optimized experimental protocol use_low_tox_solvent->end toxicity_check Is the final DMSO concentration < 0.5% and non-toxic to cells? try_dmso->toxicity_check proceed_with_dmso Proceed with DMSO. Always include a vehicle control. toxicity_check->proceed_with_dmso Yes troubleshoot Troubleshoot: Consider alternative green solvents (Cyrene™, ZILs) or reformulate. toxicity_check->troubleshoot No proceed_with_dmso->end troubleshoot->end

Caption: A decision-making flowchart for selecting and troubleshooting solvents.

By carefully considering the impact of your chosen solvent and following the guidelines and protocols outlined in this document, you can significantly improve the quality and reliability of your experimental data when working with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • Tanneberger, K., Rico-Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(13), 5146–5152. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Kuroda, K., Komori, T., Ishibashi, K., Uto, T., Kobayashi, I., Kadokawa, R., ... & Hirata, E. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3(1), 642. Retrieved from [Link]

  • Sharan, P., & Singh, P. (2020). Applications of green solvents in extraction of phytochemicals from medicinal plants: A review. ResearchGate. Retrieved from [Link]

  • Tanneberger, K., Rico-Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5146-5152. Retrieved from [Link]

  • Kuroda, K., Komori, T., Ishibashi, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3, 642. Retrieved from [Link]

  • Brglez Mojzer, E., Knez Hrnčič, M., Škerget, M., Knez, Ž., & Bren, U. (2016). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Molecules, 21(11), 1491. Retrieved from [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Applications of green solvents in extraction of phytochemicals from medicinal plants: A review. Retrieved from [Link]

  • Sherwood, J. R., Clark, J. H., Fairweather, J. L., Grinham, C. J., & Murray, J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 110-117. Retrieved from [Link]

  • ResearchGate. (2021). What is the best solvent to prepare phenol and flavonoid extracts? Retrieved from [Link]

  • Kildegaard, K. R., Jørgensen, H. L., & Nielsen, C. H. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 883–886. Retrieved from [Link]

  • Frontiers in Plant Science. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]

  • The Cell Culture Dish. (n.d.). What do you think about alternatives to DMSO for cell therapy applications? Retrieved from [Link]

  • Tanneberger, K., Rico-Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. Retrieved from [Link]

  • Chemat, F., Vian, M. A., & Cravotto, G. (2012). Green extraction of natural products: concept and principles. International Journal of Molecular Sciences, 13(7), 8615–8627. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Hunt, A. J. (2015). Alternative Solvents for Green Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Do, Q. D., Angkawijaya, A. E., Tran-Nguyen, P. L., Huynh, L. H., Soetaredjo, F. E., Ismadji, S., & Ju, Y. H. (2014). Effect of extraction solvent on total phenol content, total flavonoid content, and antioxidant activity of Limnophila aromatica. Journal of Food and Drug Analysis, 22(3), 296–302. Retrieved from [Link]

  • Tzanova, M., Atanasov, V., Yaneva, Z., & Ivanova, D. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Processes, 8(10), 1222. Retrieved from [Link]

  • BioCrick. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Quantification of Flavonoids. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • BioBioPha Co., Ltd. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether CAS NO.873999-88-3. Retrieved from [Link]

  • Li, Y., Li, S., Wang, Z., & Li, Y. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 13(4), 594. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Working with Hydrophobic Biflavonoids in Cell Culture

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenges encountered when...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenges encountered when working with hydrophobic biflavonoids in cell culture experiments. Biflavonoids, with their dimeric flavonoid structure, offer immense therapeutic potential but their inherent hydrophobicity often leads to experimental hurdles.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial queries and problems faced by researchers.

Q1: My biflavonoid powder won't dissolve in my aqueous cell culture medium. What should I do?

This is the most common challenge. Due to their polyphenol structure, biflavonoids are highly hydrophobic and have very low solubility in aqueous solutions like cell culture media.[2] You will need to use an organic solvent to create a concentrated stock solution first.

Q2: Which organic solvent is best for dissolving my biflavonoid?

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of hydrophobic compounds for cell culture.[3] It can dissolve a wide range of compounds, including biflavonoids like amentoflavone. For example, amentoflavone is soluble in DMSO at approximately 10 mg/mL.[3][4] Other options include ethanol and dimethylformamide (DMF).[3][4]

Q3: I've dissolved my biflavonoid in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I fix it?

This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-concentration organic environment to a predominantly aqueous one.[5][6] The key is to control the dilution process and not exceed the compound's solubility limit in the final medium.

Here are several strategies to prevent this:

  • Pre-warm your media: Always add your stock solution to cell culture media that has been pre-warmed to 37°C. Lower temperatures can decrease the solubility of your compound.[5][7]

  • Slow, dropwise addition with mixing: Add the stock solution slowly, drop by drop, while gently vortexing or swirling the media.[5] This allows for more gradual dispersion and reduces the chances of localized high concentrations that can trigger precipitation.

  • Use an intermediate dilution step: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of pre-warmed media.[6]

  • Lower the final concentration: Your intended final concentration may be too high. Perform a solubility test to determine the maximum concentration of your biflavonoid that remains soluble in your specific cell culture medium.[5]

Q4: What is the maximum concentration of DMSO I can safely use in my cell culture?

High concentrations of DMSO can be toxic to cells.[5] As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[6] Always include a vehicle control in your experiments (media with the same final concentration of DMSO but without the biflavonoid) to account for any effects of the solvent on the cells.

Q5: My biflavonoid solution is clear initially, but I see a precipitate forming in the incubator after a few hours or days. What's causing this delayed precipitation?

Delayed precipitation can be due to several factors:

  • Temperature shifts: Changes in temperature between your lab bench and the 37°C incubator can affect solubility.[6]

  • pH changes: The CO2 environment in the incubator can cause a slight drop in the pH of the medium, which can alter the solubility of some compounds.[5][6]

  • Compound instability: Some flavonoids can degrade over time in culture media, leading to the formation of less soluble byproducts.[8]

  • Interactions with media components: The biflavonoid may slowly interact with salts, proteins, or other components in the media, forming insoluble complexes.[6]

To address this, consider preparing fresh media with the biflavonoid more frequently and perform stability studies.[5]

Part 2: In-depth Troubleshooting Guides

This section provides more detailed, step-by-step protocols and advanced strategies for tackling persistent issues.

Guide 1: Optimizing Stock Solution Preparation and Dilution

If you are consistently observing precipitation, a more rigorous approach to solution preparation is needed.

Protocol for Preparing and Diluting Hydrophobic Biflavonoid Stock Solutions:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve your biflavonoid in 100% DMSO to a high concentration (e.g., 10-20 mM). Amentoflavone, for instance, is soluble at up to 10 mg/mL in DMSO.[3][4]

    • Ensure complete dissolution by vortexing. If necessary, brief sonication can be used, but be cautious as excessive heat can degrade the compound.[6][7]

  • Create an Intermediate Dilution:

    • Pre-warm your complete cell culture medium (including serum, if applicable) to 37°C.

    • Perform an intermediate dilution of your high-concentration stock into a small volume of the pre-warmed medium. For example, dilute a 10 mM stock 1:10 to create a 1 mM intermediate solution.

  • Prepare the Final Working Solution:

    • Add a small volume of the intermediate solution to your final volume of pre-warmed media while gently mixing. For example, to achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of media.

    • This two-step dilution process minimizes the shock of solvent change and reduces the likelihood of precipitation.

  • Final Check:

    • After the final dilution, visually inspect the medium for any signs of turbidity or precipitation before adding it to your cells.

Guide 2: Advanced Solubilization and Delivery Techniques

For particularly challenging biflavonoids, alternative formulation strategies may be necessary.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like biflavonoids, forming an "inclusion complex" that is more soluble in aqueous solutions.[9][10]

Conceptual Workflow for Using Cyclodextrins:

Caption: Cyclodextrin encapsulation of a hydrophobic biflavonoid.

Protocol for Preparing a Cyclodextrin-Biflavonoid Complex:

  • Prepare a Cyclodextrin Solution: Dissolve a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your cell culture medium to the desired concentration (e.g., 1-10 mM).

  • Prepare a Biflavonoid Stock: Dissolve your biflavonoid in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form the Complex: Slowly add the biflavonoid stock solution to the cyclodextrin solution while vortexing vigorously.

  • Equilibrate: Allow the mixture to equilibrate, often with stirring, for a period of time (e.g., 1-24 hours) at room temperature or 37°C to ensure maximum complexation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved compound or aggregates before adding it to your cells.

This technique involves dispersing the biflavonoid at a molecular level within a hydrophilic polymer matrix. This prevents the compound from crystallizing, thereby enhancing its solubility and dissolution rate.[2][11][12]

Experimental Workflow for ASD Preparation (Solvent Evaporation Method):

G A Dissolve Biflavonoid & Polymer (e.g., PVP K-30) in a common solvent (e.g., Ethanol) B Solvent Evaporation (e.g., rotary evaporator or vacuum oven) A->B C Obtain Amorphous Solid Dispersion (ASD) B->C D Reconstitute ASD in Cell Culture Medium C->D E Enhanced Solubility & Dissolution D->E F Apply to Cell Culture E->F Biflavonoid Biflavonoid Biflavonoid->A Polymer Polymer Polymer->A G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Amentoflavone Amentoflavone Amentoflavone->Akt Inhibition Amentoflavone->ERK Inhibition

Sources

Optimization

Technical Support Center: Optimizing Incubation Time for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Introduction Welcome to the technical support guide for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This biflavonoid, isolated from plants like Selaginella delicatula, has demonstrated notable cytotoxic activity agains...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This biflavonoid, isolated from plants like Selaginella delicatula, has demonstrated notable cytotoxic activity against various cancer cell lines, making it a compound of significant interest for oncological and pharmacological research[1][2]. A critical, yet often underestimated, parameter in harnessing its potential in vitro is the optimization of the treatment incubation time.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting my first experiment with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. What is the most critical first step before I can even consider incubation time?

A1: Your first step is not a time-course experiment, but a dose-response analysis to determine the compound's potency in your specific cell line. The goal is to find the effective concentration range and key potency metrics like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Causality: The cellular response to a compound is dependent on both concentration and time. Without first establishing an effective concentration, any time-course data is uninterpretable. An excessively high concentration might induce rapid, non-specific cell death, masking any time-dependent mechanisms. Conversely, a concentration that is too low may never produce an effect, regardless of the incubation duration. The dose-response curve provides the essential context for selecting scientifically valid concentrations for your time-course study[3][4].

Workflow:

  • Prepare Stock Solution: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is soluble in DMSO[2]. Prepare a high-concentration stock (e.g., 10-20 mM) in cell culture-grade DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Determine an optimal cell seeding density where cells remain in the exponential growth phase for the duration of your longest planned experiment (e.g., 72 hours)[4].

  • Dose Range: Based on published data (ED50 values of 3.50-5.25 µg/mL)[1], select a wide concentration range for your initial experiment. A 10-point, 2-fold or 3-fold serial dilution is standard (e.g., 100 µM down to ~50 nM).

  • Incubation: Treat the cells for a fixed, intermediate time point, typically 48 or 72 hours.

  • Assay: Use a suitable cell viability assay to measure the effect.

The overall process for optimizing your treatment conditions is visualized below.

G cluster_0 Phase 1: Concentration Finding cluster_1 Phase 2: Time Optimization cluster_2 Phase 3: Final Protocol Lit Literature Review (Find starting concentrations) DoseResp Dose-Response Assay (e.g., 48h or 72h) Lit->DoseResp Inform IC50 Determine IC50/EC50 DoseResp->IC50 Analyze SelectConc Select Key Concentrations (e.g., IC25, IC50, IC75) IC50->SelectConc Input TimeCourse Time-Course Experiment (e.g., 6, 12, 24, 48, 72h) SelectConc->TimeCourse AnalyzeTime Analyze Endpoint vs. Time TimeCourse->AnalyzeTime OptimalTime Optimal Incubation Time Identified AnalyzeTime->OptimalTime Conclude

Caption: Workflow for optimizing compound incubation time.

Q2: I've observed that my viability readings are inconsistent when using an MTT assay with this flavonoid. What could be the issue?

A2: This is a common and critical issue. Flavonoids, as natural antioxidants, can directly reduce tetrazolium salts (like MTT) to formazan, independent of cellular metabolism. This chemical interference mimics cell viability and leads to artificially inflated results[5].

Troubleshooting Protocol: Validating Your Viability Assay

  • Run a Cell-Free Control: This is the definitive test. Prepare a 96-well plate with your complete culture medium but no cells .

  • Add Compound: Add the same concentrations of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether used in your experiments to these cell-free wells. Include a vehicle-only (DMSO) control.

  • Incubate & Add Reagent: Incubate the plate for the standard duration of your assay. Add the MTT reagent and continue the protocol as usual.

  • Analyze: If you observe a color change in the cell-free wells containing the compound, you have confirmed direct chemical interference.

Recommended Alternative Assays:

Assay TypePrincipleWhy It's Recommended
Sulforhodamine B (SRB) Assay Stains total cellular protein, measuring biomass.Not dependent on metabolic reduction, thus avoiding flavonoid interference[5].
ATP-Based Luminescence Assays Measures ATP levels, a direct indicator of metabolically active cells.The luciferase reaction is generally not affected by the antioxidant properties of flavonoids[5].
Crystal Violet Assay Stains the DNA of adherent cells, quantifying the number of attached cells.A simple, endpoint assay based on cell number, not metabolic activity.
Direct Cell Counting Uses a hemocytometer or automated cell counter with a viability dye (e.g., Trypan Blue).The gold standard for assessing membrane integrity and viable cell number[5].
Q3: I have my IC50 value. How do I design the time-course experiment to find the optimal incubation time?

A3: With a reliable IC50 value, you can now design a time-course experiment to understand the dynamics of the cellular response. The goal is to identify the earliest time point at which a significant and stable effect is observed for your specific endpoint (e.g., apoptosis, cell cycle arrest, inhibition of a signaling pathway).

Detailed Experimental Protocol: Time-Course Analysis

  • Concentration Selection: Choose 2-3 concentrations based on your dose-response curve. A common strategy is to use the IC25, IC50, and IC75 to observe effects at low, medium, and high levels of inhibition.

  • Experimental Setup:

    • Plate your cells at the predetermined optimal density across multiple identical plates (one for each time point). This is "Plan B" from the literature, which ensures all samples are harvested simultaneously, reducing variability in the final processing steps[6].

    • Prepare a master mix of the compound in culture medium for each concentration to ensure consistency.

  • Staggered Treatment: Start the treatment at different times so all plates can be harvested together. For example, for a 48-hour experiment with time points of 6, 12, 24, and 48 hours:

    • At T = 0h: Treat the "48h" plate.

    • At T = 24h: Treat the "24h" plate.

    • At T = 36h: Treat the "12h" plate.

    • At T = 42h: Treat the "6h" plate.

    • At T = 48h: Harvest all plates, including a T=0h control plate (cells with no treatment or vehicle only).

  • Endpoint Analysis: Perform your chosen validated assay (e.g., SRB, ATP-based assay, Western blot for a specific protein, flow cytometry for apoptosis).

  • Data Interpretation: Plot the measured effect (e.g., % inhibition) against time for each concentration. The "optimal" time depends on your research question:

    • For mechanistic studies: You may want the earliest time point that shows a significant effect to capture primary cellular responses.

    • For cytotoxicity screening: You may want the time point where the maximum effect is reached and plateaus.

Illustrative Time-Course Data:

Time (Hours)% Inhibition (at IC50 Conc.)Observations
00%Baseline
615%Early, minor effect detected.
1238%Significant inhibition begins.
2452%Effect is stable and near the target IC50.
4855%Effect has plateaued; minimal change from 24h.
7258%Potential secondary effects or cell death may confound results.

Based on this hypothetical data, 24 hours would be an optimal time point for further mechanistic studies, as the primary effect is achieved and stable.

Q4: My compound shows a strong cytotoxic effect at 24 hours, but I want to study its effect on a specific signaling pathway. What is the right approach?

A4: This is an excellent question that highlights the difference between cytotoxic endpoints and mechanistic endpoints. Widespread cell death can obscure earlier, more subtle changes in signaling pathways. If you add the compound and only measure a signaling event after significant cell death has occurred, you cannot distinguish between a direct effect on the pathway and an indirect consequence of the cell's apoptotic program.

Strategy: To study signaling events, you must use shorter incubation times and potentially lower concentrations .

G cluster_0 Early Events (Minutes to ~8h) cluster_1 Late Events (>12h) Compound 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Receptor Cell Surface or Intracellular Target Compound->Receptor Compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Transcription_Factor->Gene_Expression Caspase Caspase Activation Gene_Expression->Caspase Gene_Expression->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Caspase->Apoptosis

Caption: Hypothesized timeline of cellular events post-treatment.

Recommended Protocol for Mechanistic Studies:

  • Run a High-Resolution, Short Time-Course: Treat cells with your selected concentration (e.g., IC50) and harvest at very early time points: 0, 15 min, 30 min, 1h, 2h, 4h, 8h.

  • Probe for Signaling Markers: Use Western blotting or other relevant techniques to analyze the phosphorylation status or expression level of key proteins in your pathway of interest.

  • Correlate with Viability: In parallel, measure cell viability at these early time points to confirm that your observed signaling changes occur before the onset of significant cell death.

Q5: Should I use a continuous exposure or a "pulse-chase" (short exposure followed by washout) protocol?

A5: The choice depends entirely on the clinical or biological question you are asking. The time of exposure is a critical parameter that can enhance the therapeutic index and should be investigated preclinically[7].

  • Continuous Exposure:

    • When to Use: This models a scenario of constant drug availability, such as continuous infusion in a patient or when studying long-term cellular adaptation. Most initial in vitro screens use this method[7].

    • Implication: This method maximizes the compound's effect but may not reflect the pharmacokinetics of a drug administered as a single bolus, which is cleared over time.

  • Pulse-Chase Exposure:

    • When to Use: This models a drug that is administered and then cleared from the system (e.g., a standard IV injection). It is excellent for assessing whether the compound's effects are reversible and for studying the cell's ability to recover after a short treatment[7].

    • Protocol: Treat cells for a short duration (e.g., 2-6 hours), then gently wash the cells twice with pre-warmed sterile PBS, and replace the drug-containing medium with fresh, compound-free medium. Continue to incubate and assess the endpoint at later time points (e.g., 24, 48, 72 hours post-washout).

By comparing the results from both continuous and pulse-chase experiments, you can gain deeper insights into the compound's mechanism of action and its potential for clinical translation.

References
  • Georgieva, M., & Vassileva, E. (adapted from). Dose–response curves for antioxidant compounds. ResearchGate. [Link]

  • NIH Molecular Libraries Program. Dose response curves for the active compounds. Probe Reports. [Link]

  • Gerber, L. F., et al. (2021). Dose-response assessment of neuroactive botanical extracts and their bioactive constituents using microelectrode array (MEA) recordings in rat primary cortical cultures. Taylor & Francis Online. [Link]

  • Various Authors. (2017). Which one is the better plan for time course study?. ResearchGate. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Flavonoid Assay Kit. Cell Biolabs, Inc. [Link]

  • Kennemur, J. L., et al. (2023). Dose–Response Activity-Based DNA-Encoded Library Screening. ACS Publications. [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Chung, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. [Link]

  • Gilbert, D. F., et al. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxic Potential of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and Other Biflavonoids

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Natural products, particularly biflavonoids, have emerged as a promising fron...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Natural products, particularly biflavonoids, have emerged as a promising frontier in this endeavor, demonstrating a wide array of biological activities, including potent cytotoxic effects against various cancer cell lines.[1] This guide provides a comprehensive comparison of the cytotoxic profile of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether against other prominent biflavonoids, namely amentoflavone, ginkgetin, bilobetin, and sciadopitysin. This analysis is designed to offer researchers, scientists, and drug development professionals a detailed, evidence-based perspective on the potential of these compounds as anticancer agents.

Introduction to Biflavonoids and Their Cytotoxic Activity

Biflavonoids are a class of polyphenolic compounds characterized by a structure composed of two flavonoid moieties linked by a C-C or C-O-C bond.[2] Their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties, have been extensively documented.[3] Of particular interest to the field of oncology is their demonstrated ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer models.[4] This cytotoxic activity is often mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.[3][5]

This guide will focus on a comparative analysis of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a derivative of amentoflavone, with its parent compound and other structurally related biflavonoids. The comparison will be grounded in experimental data, primarily focusing on cytotoxicity assays performed on murine leukemia (P-388) and human colon adenocarcinoma (HT-29) cell lines.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or median effective dose (ED50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50/ED50 value indicates greater potency. The following table summarizes the available cytotoxic data for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and other selected biflavonoids against P-388 and HT-29 cancer cell lines.

BiflavonoidP-388 (ED50/IC50)HT-29 (ED50/IC50)Reference(s)
2,3-Dihydroamentoflavone 7,4'-dimethyl ether 3.50 µg/mL 5.25 µg/mL [6][7]
Amentoflavone-Induces cytotoxicity and apoptosis[8][9][10][11][12]
Ginkgetin--[1][13][14][15]
Bilobetin--[16][17][18]
Sciadopitysin--[19]

Note: A direct comparison is challenging due to the limited availability of studies that test these specific biflavonoids on both P-388 and HT-29 cell lines under identical experimental conditions. The data for amentoflavone on HT-29 cells indicates a qualitative cytotoxic effect, with studies focusing on the induction of apoptosis and cell cycle arrest rather than providing a specific IC50 value.[8][9][10][11][12] Further research is required to establish a comprehensive and directly comparable dataset.

From the available data, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether demonstrates notable cytotoxicity against both murine leukemia (P-388) and human colon adenocarcinoma (HT-29) cell lines, with ED50 values of 3.50 µg/mL and 5.25 µg/mL, respectively.[6][7] Interestingly, a study on various biflavonoids from Selaginella willdenowii reported that while several biflavones, including methylated derivatives of amentoflavone, were significantly cytotoxic, the dihydrobiflavone 2",3"-dihydroisocryptomerin was found to be non-cytotoxic.[2] This suggests that the saturation of the C2-C3 double bond in the flavonoid structure might influence the cytotoxic activity, a critical aspect for structure-activity relationship (SAR) studies.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental protocol is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Herein, we provide a detailed, step-by-step methodology for performing an MTT assay to evaluate the cytotoxicity of biflavonoids.

Materials:

  • Target cancer cell lines (e.g., P-388, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Biflavonoid compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the biflavonoid compounds in culture medium.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50/ED50 value from the curve using appropriate software.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanistic Insights: The Role of Apoptosis in Biflavonoid-Induced Cytotoxicity

The cytotoxic effects of many biflavonoids are primarily attributed to their ability to induce apoptosis, a form of programmed cell death that plays a crucial role in eliminating damaged or cancerous cells.[4] Flavonoids can trigger apoptosis through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[20][21]

  • The Intrinsic Pathway: This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical regulator of this pathway.[20][21][22]

  • The Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding triggers the activation of an initiator caspase (caspase-8), which in turn activates executioner caspases, leading to apoptosis.[20][21]

Studies on amentoflavone have shown that it can induce both caspase-dependent and -independent apoptosis in colorectal cancer cells.[8] It has also been found to trigger apoptosis in non-small cell lung cancer cells through the inhibition of NF-κB signaling and the activation of caspases-3 and -8.[5] Similarly, ginkgetin has been reported to induce apoptosis in various cancer cell lines, mediated by the generation of reactive oxygen species (ROS) and the activation of caspases.[1][14]

While the specific apoptotic pathway for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether has not yet been elucidated, it is plausible that it shares a similar mechanism of action with other biflavonoids, involving the induction of apoptosis through either the intrinsic or extrinsic pathway, or a combination of both. The saturation of the C2-C3 double bond in its structure may, however, influence its interaction with cellular targets and consequently modulate the specific apoptotic signaling cascade it activates. Further mechanistic studies are warranted to fully understand its mode of action.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 intracellular_stress Intracellular Stress bcl2_family Bax/Bcl-2 Regulation intracellular_stress->bcl2_family mitochondria Mitochondrial Disruption bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis biflavonoids Biflavonoids biflavonoids->death_receptor Sensitize biflavonoids->intracellular_stress Induce

Sources

Comparative

A Comparative Guide to the Cytotoxic Activities of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and Amentoflavone

This guide provides a detailed, objective comparison of the cytotoxic performance of the natural biflavonoid amentoflavone and its derivative, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of the cytotoxic performance of the natural biflavonoid amentoflavone and its derivative, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. It is intended for researchers, scientists, and drug development professionals investigating novel oncology therapeutics. The content synthesizes experimental data from peer-reviewed literature to elucidate structure-activity relationships and mechanistic underpinnings.

Introduction: The Therapeutic Potential of Biflavonoids

Biflavonoids, which are natural dimers of flavonoid units, have garnered significant attention in oncology research for their diverse biological activities, including anti-inflammatory, antioxidant, and potent anti-tumor effects.[1] Amentoflavone, a prominent member of this class, has demonstrated considerable cytotoxic potential against a wide array of cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.[2][3] Understanding how structural modifications to the amentoflavone scaffold impact its cytotoxic efficacy is crucial for the rational design of more potent and selective anticancer agents. This guide focuses on a direct comparison between amentoflavone and a structurally related derivative, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, to explore this structure-activity relationship.

Structural Comparison: Key Molecular Differences

The variation in cytotoxic activity between these two compounds originates from specific differences in their chemical structures. Amentoflavone is a dimer of two apigenin units. The key modifications in 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are:

  • Saturation of the C2-C3 bond: The double bond in one of the chromen-4-one rings is reduced to a single bond, converting a flavone unit into a flavanone unit.

  • Methylation of Hydroxyl Groups: Two hydroxyl groups at the C7 and C4' positions are replaced with methoxy (-OCH₃) groups.

These alterations significantly change the molecule's planarity, polarity, and ability to act as a hydrogen bond donor, all of which can influence its interaction with biological targets.

Comparative Cytotoxicity: A Data-Driven Analysis

Direct comparative data on the cytotoxic activity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether against cancer cell lines is not extensively available in the public literature. However, studies on amentoflavone and similarly modified biflavonoids provide strong indicative evidence of their relative potency. Amentoflavone has been shown to be a potent cytotoxic agent against multiple cancer cell lines.

For instance, amentoflavone has reported IC₅₀ values of 25 µM and 20 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, respectively.[4] In another study, it exerted a potent effect on HeLa cells with an IC₅₀ value of 20.7 µM .[1] It also showed remarkable activity against HCT-116 (colorectal carcinoma) cells, with an IC₅₀ of 0.675 µM .[5]

While specific IC₅₀ values for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are scarce, research on related methylated and/or dihydro-biflavonoids suggests that such modifications can modulate activity. For example, one study on various biflavonoids found that an amentoflavone derivative with two methoxy groups exhibited very active inhibition against MCF-7 and HeLa cells, with IC₅₀ values of 2.14 µM and 11.03 µM , respectively, indicating that methylation can, in some contexts, enhance potency.[6] Conversely, the saturation of the C2-C3 bond, which reduces the planarity of the ring system, often leads to a decrease in cytotoxic activity. A definitive comparison requires direct experimental testing under identical conditions.

Table 1: Reported Cytotoxic Activities (IC₅₀) of Amentoflavone

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
AmentoflavoneHCT-116Colorectal Carcinoma0.675[5]
AmentoflavoneMCF-7Breast Adenocarcinoma25[4]
AmentoflavoneHeLaCervical Adenocarcinoma20[4]
AmentoflavoneHeLaCervical Adenocarcinoma20.7[1]

Mechanistic Insights and Structure-Activity Relationship

Mechanism of Action of Amentoflavone

Amentoflavone's cytotoxic effects are largely attributed to its ability to induce programmed cell death (apoptosis) through the mitochondrial-dependent pathway.[7] Key events include:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): Amentoflavone treatment leads to a significant decrease in ΔΨm.[8]

  • Generation of Reactive Oxygen Species (ROS): The compound causes an increase in intracellular ROS, inducing oxidative stress.[8]

  • Release of Cytochrome c: Disruption of the mitochondrial membrane triggers the release of cytochrome c into the cytosol.[1]

  • Caspase Activation: Cytochrome c release initiates a caspase cascade, notably the activation of caspase-3, which executes the final stages of apoptosis.[1][7]

Amentoflavone has also been shown to induce cell cycle arrest, preventing cancer cells from proliferating.[2][8]

Amentoflavone_Apoptosis_Pathway Amentoflavone Amentoflavone Mitochondria Mitochondria Amentoflavone->Mitochondria Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytC Cytochrome c (Release) Mitochondria->CytC Casp9 Caspase-9 (Activation) CytC->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-dependent apoptosis pathway induced by amentoflavone.

Structure-Activity Relationship (SAR) Analysis
  • The C2-C3 Double Bond: The planar structure conferred by the C2-C3 double bond in flavonoids is often critical for their intercalation into DNA and interaction with enzyme active sites. The saturation of this bond in 2,3-Dihydroamentoflavone 7,4'-dimethyl ether results in a non-planar flavanone structure, which may reduce its binding affinity to key cellular targets, potentially lowering its cytotoxic activity compared to amentoflavone.

  • Hydroxyl vs. Methoxy Groups: The free hydroxyl groups on amentoflavone are crucial for its antioxidant activity (by donating hydrogen atoms) and for forming hydrogen bonds with target proteins. Replacing these with methoxy groups in the 7 and 4' positions blocks these interactions. While this may decrease activity at some targets, the increased lipophilicity from methylation could enhance cell membrane permeability, potentially increasing its bioavailability and activity at other intracellular targets. The net effect on cytotoxicity is complex and target-dependent.

Standardized Protocol for Cytotoxicity Assessment: The MTT Assay

To ensure reproducible and comparable results when evaluating compounds like amentoflavone, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[9][10]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11][12] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11]

Step-by-Step Experimental Protocol
  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer to ensure accuracy.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: Optimal seeding density prevents overgrowth or sparse cultures, ensuring that viability is dependent on the drug effect, not culture conditions.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.

    • Self-Validation: Include control wells: untreated cells (medium only) and vehicle controls (medium with the highest concentration of DMSO used).[11]

    • Incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10][11]

    • Incubate for 2–4 hours at 37°C.[9][13]

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[11][13]

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12][13]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 24-72h (Drug Exposure) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizer (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate IC50 Read->Calculate

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Amentoflavone stands out as a biflavonoid with well-documented, potent cytotoxic activity against various cancer cell lines, primarily through the induction of mitochondrial-mediated apoptosis. Based on established structure-activity relationships for flavonoids, its derivative, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, is predicted to have a different activity profile. The loss of planarity due to the saturated C2-C3 bond may decrease its efficacy, while the methylation of hydroxyl groups could alter its cellular uptake and target interactions.

To definitively resolve this comparison, direct, head-to-head experimental evaluation using standardized protocols, such as the MTT assay described herein, is required. Future research should focus on performing such comparative studies across a broad panel of cancer cell lines and investigating the precise molecular targets to fully elucidate how these structural modifications translate into differential biological activity.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-1896-3_13]
  • Yu, H., et al. (2021). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8718617/]
  • Yu, H., et al. (2021). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. ScienceOpen. [URL: https://www.scienceopen.com/document?vid=8129e61f-1191-4e4f-9e79-58b9f6914565]
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem. [URL: https://www.benchchem.com/application-notes/acy-100-acy-1000-cell-based-cytotoxicity-assays-mtt-and-xtt]
  • Zhang, Z., et al. (2019). A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6680835/]
  • Pei, J.S., et al. (2012). Amentoflavone Induces Cell-cycle Arrest and Apoptosis in MCF-7 Human Breast Cancer Cells via Mitochondria-dependent Pathway. In Vivo. [URL: https://iv.iiarjournals.org/content/26/6/963.long]
  • Assay Guidance Manual: Cell Viability Assays. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Pei, J.S., et al. (2012). Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23160688/]
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [URL: https://www.roche-applied-science.com/shared-assets/views/apps/asset-viewer/PROTC_11465007001_M-1]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [URL: https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal_tbl1_350438183]
  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [URL: https://www.science.gov/search?q=cytotoxicity+ic50+values]
  • Wuisan, Z.R., et al. (2023). The cytotoxicity and SAR analysis of biflavonoids isolated from Araucaria hunsteinii K. Schum. leaves against MCF-7 and HeLa cancer cells. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/abstract.php?id=8831]
  • IC 50 values of a Panel of Human Cancer Cell Lines Treated with Pure Compounds from the three Mesua species. ResearchGate. [URL: https://www.researchgate.
  • Structure of amentoflavone ( 1 ) and 2,3-dihydroamentoflavone ( 2 ). ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-amentoflavone-1-and-2-3-dihydroamentoflavone-2_fig1_351543663]
  • In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5848520/]
  • da Silva, A.J.R., et al. (2025). Cytotoxic effects of amentoflavone from Ouratea fieldingiana on HCT-116, SNB-19, and pC-3 cells with structural insights from molecular docking. Natural Product Research. [URL: https://pubmed.ncbi.nlm.nih.gov/40307399/]
  • Cytotoxic Activities of Amentoflavone against Human Breast and Cervical Cancers are Mediated by Increasing of PTEN Expression Levels due to Peroxisome Proliferator-Activated Receptor γ Activation. ResearchGate. [URL: https://www.researchgate.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and its derivatives, f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and its derivatives, focusing on their potential as cytotoxic agents. As a biflavonoid, this compound and its analogues present a complex and promising scaffold for the development of novel therapeutics. This document synthesizes the current understanding of how structural modifications to the biflavonoid core impact biological activity, supported by experimental data from related compounds.

Introduction to 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid that has been isolated from plants of the Selaginella genus.[1][2] It is characterized by two flavonoid moieties linked together, with one of the units having a saturated C2-C3 bond, classifying it as a flavanone-flavone type biflavonoid. The core structure also features two methoxy groups at positions 7 and 4'.

Initial studies have demonstrated the cytotoxic potential of this compound. Specifically, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether has shown inhibitory activity against P-388 and HT-29 cancer cell lines, with reported ED50 values of 3.50 and 5.25 µg/mL, respectively.[1] This foundational data establishes the compound as a viable lead for the development of more potent anticancer agents. Understanding the SAR of its derivatives is crucial for optimizing its therapeutic potential.

Key Structural Features Influencing Bioactivity

The biological activity of biflavonoids is intricately linked to their three-dimensional structure and the nature and position of various functional groups. For 2,3-Dihydroamentoflavone 7,4'-dimethyl ether derivatives, three key structural aspects are of particular importance: the C2-C3 bond of the flavanone moiety, the pattern of methylation, and the presence and location of hydroxyl groups.

The Significance of the C2-C3 Double Bond

The saturation of the C2-C3 bond in one of the flavonoid units is a defining feature of 2,3-dihydroamentoflavone derivatives. This structural element imparts greater conformational flexibility compared to the rigid planar structure of amentoflavone, its unsaturated counterpart. The influence of this bond on bioactivity is multifaceted and can depend on the specific biological target and the polarity of the environment.[3]

For instance, in the context of antiradical activity, the presence of the C2-C3 double bond is not always advantageous.[3] In terms of anticancer activity, the saturation of this bond can alter the molecule's ability to interact with target proteins and nucleic acids. A comparative analysis of amentoflavone and 2,3-dihydroamentoflavone has shown that both compounds exhibit significant biological activities, including anti-diabetic and neuroprotective effects, suggesting that both saturated and unsaturated C-rings can lead to potent compounds.[4]

The Role of Methylation

The presence of two methyl ether groups at positions 7 and 4' in the parent compound is a key feature. Methylation of flavonoid hydroxyl groups can have a profound impact on their pharmacokinetic and pharmacodynamic properties. While methylation can increase metabolic stability and bioavailability, it may also reduce the compound's direct interaction with biological targets where hydrogen bonding from a hydroxyl group is crucial.[5]

Studies on various biflavonoids have shown that the position of methoxy groups can significantly modify their cytotoxic effects. For example, certain methoxy-substituted cupressuflavone and amentoflavone derivatives have demonstrated potent inhibitory activity against MCF-7 and HeLa cancer cell lines.[6] The dimethyl ether modification in 2,3-Dihydroamentoflavone 7,4'-dimethyl ether likely contributes to its cytotoxic profile, and further exploration of different methylation patterns is a promising avenue for optimization.

The Influence of Hydroxyl Groups

The number and location of free hydroxyl groups on the flavonoid scaffold are critical determinants of biological activity. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active sites of enzymes and receptors.[7] They also play a significant role in the antioxidant properties of flavonoids.

In the case of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, the remaining free hydroxyl groups are key to its activity. The synthesis of derivatives with altered hydroxylation patterns could lead to compounds with enhanced potency and selectivity. For example, the introduction or removal of hydroxyl groups on the B-ring and A-ring of either flavonoid unit would be expected to modulate the compound's interaction with biological targets.

Comparative Analysis of Potential Derivatives

While a systematic study of a broad range of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether derivatives is not yet available in the literature, we can extrapolate the likely impact of structural modifications based on the known SAR of related biflavonoids. The following table provides a hypothetical comparison of the expected cytotoxic activity of potential derivatives against a generic cancer cell line.

Derivative Structural Modification Expected Relative Cytotoxicity Rationale
Parent Compound 2,3-Dihydroamentoflavone 7,4'-dimethyl etherBaselineEstablished cytotoxic activity against P-388 and HT-29 cell lines.[1]
Derivative A Amentoflavone 7,4'-dimethyl ether (unsaturated C2-C3)Potentially higherThe planar structure may enhance intercalation with DNA or binding to flat enzymatic sites.
Derivative B 2,3-Dihydroamentoflavone (fully demethylated)Potentially lower or higherIncreased hydrogen bonding potential could enhance activity, but decreased bioavailability may reduce it.[5]
Derivative C 2,3-Dihydroamentoflavone 7,4',X-trimethyl etherDependent on position of XAdditional methylation could improve pharmacokinetics but may hinder target binding.
Derivative D 2,3-Dihydroamentoflavone 7,4'-dimethyl ether with additional B-ring hydroxylPotentially higherAn additional hydroxyl group could increase interactions with the biological target.[7]

Experimental Protocols for Evaluation

The evaluation of the cytotoxic activity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether derivatives is typically carried out using in vitro cell-based assays. The following are standard protocols for the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Structure-Activity Relationships and Workflows

Key Structural Modifications

SAR cluster_parent Parent Scaffold cluster_mods Structural Modifications Parent 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Unsaturation C2-C3 Double Bond (Amentoflavone type) Parent->Unsaturation Impacts Planarity & Target Binding Demethylation Removal of -OCH3 (More -OH groups) Parent->Demethylation Affects Bioavailability & H-Bonding Hydroxylation Addition of -OH (Altered H-bonding) Parent->Hydroxylation Modifies Target Interaction Workflow Start Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Add 2,3-Dihydroamentoflavone Derivative Series Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Viability Assay (e.g., MTT or SRB) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Calculate IC50/GI50 Values Measurement->Analysis SAR Establish Structure-Activity Relationship Analysis->SAR

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Effects of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Introduction: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid that can be isolated from the plant Selaginella delicatula.[1] Initial screenings have identified its potential as a cytotoxic agent against can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid that can be isolated from the plant Selaginella delicatula.[1] Initial screenings have identified its potential as a cytotoxic agent against cancer cells, marking it as a compound of interest for further oncological research.[1][2] However, the body of evidence detailing its specific efficacy across a range of cancer cell lines and the underlying molecular mechanisms of its action remains limited.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically validate the anticancer effects of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. We will objectively present the currently available data, draw logical comparisons with structurally related and well-characterized biflavonoids, and provide detailed, field-proven experimental protocols to thoroughly investigate its therapeutic potential. Our approach is designed to build a robust, data-driven case for its advancement as a potential anticancer drug candidate.

Part 1: The Current Landscape: Known Cytotoxic Activity

The primary evidence for the anticancer potential of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether comes from an initial study demonstrating its cytotoxic effects against two distinct cancer cell lines: P-388 (murine lymphocytic leukemia) and HT-29 (human colorectal adenocarcinoma).[1][2] The median effective dose (ED50) values from this foundational research are summarized below.

Table 1: Reported Cytotoxicity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Cell LineCancer TypeED50 (µg/mL)Source
P-388Murine Lymphocytic Leukemia3.50[1]
HT-29Human Colorectal Adenocarcinoma5.25[1]

While promising, these data points represent only the starting point. The ED50 values confirm biological activity but do not inform on the mode of cell death, selectivity against non-cancerous cells, or the broader applicability to other cancer types.

Part 2: A Comparative Case Study: The Amentoflavone Archetype

To formulate a robust hypothesis for the mechanism of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, we can analyze the extensive research on its close structural relative, Amentoflavone. Amentoflavone is a well-studied biflavonoid that has demonstrated potent anticancer activities through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4][5][6][7] Understanding its behavior provides a logical blueprint for investigating our lead compound.

Table 2: Comparative Anticancer Mechanisms of Amentoflavone in Various Human Cancer Cell Lines

Cell LineCancer TypeKey Mechanistic FindingsReferences
HT-29 Colorectal CancerInduces G1 phase cell cycle arrest and triggers both caspase-dependent and -independent apoptosis.[5][5]
SKOV3 Ovarian CancerCauses G2/M phase arrest by disrupting microtubule dynamics and inducing DNA damage.[3][4][3][4]
A549 Non-Small Cell Lung CancerInduces apoptosis via generation of reactive oxygen species (ROS), dissipation of mitochondrial membrane potential, and inhibition of the NF-κB signaling pathway.[8][9][10][7][8][9][10]
MCF-7 Breast CancerTriggers cell cycle arrest and apoptosis through a mitochondria-dependent pathway, involving cytochrome c release and caspase-3 activation.[6][6]

The diverse mechanisms of Amentoflavone across different cancer types underscore the necessity of a multi-faceted validation approach for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. It is plausible that our compound shares one or more of these mechanisms, such as inducing apoptosis or halting the cell cycle.

Part 3: A Systematic Workflow for Comprehensive Validation

To move from preliminary cytotoxicity data to a mechanistic understanding, a structured experimental workflow is essential. The following diagram outlines a logical progression of assays designed to characterize the anticancer profile of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. This workflow ensures that each experimental stage builds upon the last, creating a self-validating system of inquiry.

G cluster_0 Phase 1: Broad-Spectrum Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death Investigation cluster_2 Phase 3: Molecular Pathway Elucidation start Compound Procurement (2,3-Dihydroamentoflavone 7,4'-dimethyl ether) viability Cell Viability Assay (MTT) Panel of Cancer Cell Lines (e.g., HT-29, MCF-7, A549, PANC-1) + Normal Cell Line (e.g., WI-38) start->viability ic50 Determine IC50 Values & Selectivity Index viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat cells at IC50 conc. ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat cells at IC50 conc. western_blot Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) apoptosis->western_blot cell_cycle->western_blot pathway Identify Key Protein Modulations (e.g., Caspases, Bcl-2, CDKs, p21) western_blot->pathway end Mechanistic Conclusion pathway->end Hypothesis on Signaling Pathway

Caption: Proposed experimental workflow for validating anticancer effects.

Part 4: Detailed Experimental Protocols

Scientific integrity rests on reproducible methodologies. The following protocols are detailed to ensure robust and reliable data generation.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. Its purpose is to determine the concentration of the compound that inhibits 50% of cell growth (IC50).

Rationale: The MTT assay is a colorimetric, reliable, and widely adopted standard for initial cytotoxicity screening.[11][12] Comparing the IC50 values in cancer cells versus normal cells (e.g., WI-38 human lung fibroblasts) provides a "selectivity index," a critical measure of a drug's therapeutic window.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Differentiating between apoptosis and necrosis is crucial, as apoptosis is a controlled form of cell death that is often the target of modern cancer therapies.[13] Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while PI intercalates with the DNA of late-stage apoptotic and necrotic cells whose membranes have been compromised.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant-plot the cell population:

    • Annexin V(-) / PI(-) : Viable cells

    • Annexin V(+) / PI(-) : Early apoptotic cells

    • Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+) : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Rationale: Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating.[3][4] Identifying an arrest at a specific checkpoint (e.g., G1 or G2/M) provides direct insight into the compound's mechanism and the cellular machinery it targets.[14]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase.

Part 5: A Proposed Molecular Mechanism - The Apoptotic Pathway

Based on the known actions of Amentoflavone, a plausible hypothesis is that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether induces apoptosis via the intrinsic (mitochondrial) pathway. This pathway is a common target for flavonoid-based anticancer agents.[6] The following diagram illustrates this hypothetical mechanism, which can be validated using Western Blot analysis of key protein markers.

G cluster_mito Mitochondrial Regulation compound 2,3-Dihydroamentoflavone 7,4'-dimethyl ether ros ↑ ROS Generation compound->ros mito Mitochondrial Stress ros->mito bcl2 ↓ Bcl-2 (Anti-apoptotic) mito->bcl2 bax ↑ Bax (Pro-apoptotic) mito->bax cytoC Cytochrome c Release bcl2->cytoC bax->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway targeted by the compound.

Validation via Western Blot:

  • Pro- and Anti-Apoptotic Proteins: Probe for Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increase in the Bax/Bcl-2 ratio would strongly support the involvement of the mitochondrial pathway.[15]

  • Caspase Cascade: Probe for cleaved (activated) forms of Caspase-9 (initiator caspase for the intrinsic pathway) and Caspase-3 (executioner caspase).[16]

Conclusion

2,3-Dihydroamentoflavone 7,4'-dimethyl ether presents as a promising natural compound with demonstrated cytotoxic properties. The initial data, while limited, provides a solid foundation for a more in-depth investigation. By leveraging the knowledge gained from its structural analogue, amentoflavone, and employing the systematic validation workflow outlined in this guide, researchers can effectively elucidate its specific anticancer mechanisms. The provided protocols for cell viability, apoptosis, and cell cycle analysis offer a robust framework to generate the high-quality, reproducible data needed to assess its potential as a novel therapeutic agent for cancer treatment. This structured approach will be pivotal in determining if this compound warrants advancement into preclinical and clinical development pipelines.

References

  • Shoaib, M., et al. (2019). Synthetic flavonols and flavones: A future perspective as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1081-1089. [Link]

  • León-González, A. J., et al. (2015). Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. PLOS ONE, 10(11), e0143472. [Link]

  • Wang, T., et al. (2019). Design and Synthesis of Flavonoidal Ethers and Their Anti-Cancer Activity In Vitro. Molecules, 24(9), 1749. [Link]

  • Spiegel, M., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 27(4), 1333. [Link]

  • Li, Y., et al. (2020). Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells. Oncology Letters, 20(5), 168. [Link]

  • Ben Sghaier, M., et al. (2011). Flavones inhibit the proliferation of human tumor cancer cell lines by inducing apoptosis. Drug and Chemical Toxicology, 34(3), 257-264. [Link]

  • Kovács, D., et al. (2021). Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids. Molecules, 26(20), 6268. [Link]

  • Li, Y., et al. (2020). Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells. Oncology Letters, 20(5), 168. [Link]

  • Lin, K-L., et al. (2023). Amentoflavone induces caspase-dependent/-independent apoptosis and dysregulates cyclin-dependent kinase-mediated cell cycle in colorectal cancer in vitro and in vivo. Environmental Toxicology, 38(5), 1078-1089. [Link]

  • Tor, Y. S., et al. (2015). Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. PLOS ONE, 10(6), e0127441. [Link]

  • Zari, A. T., et al. (2025). Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration. Journal of Inflammation Research, 18, 1-17. [Link]

  • Zari, A. T., et al. (2025). Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration. Journal of Inflammation Research, 18, 1-17. [Link]

  • Lee, C-C., et al. (2012). Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway. In Vivo, 26(6), 963-70. [Link]

  • Sakthivel, R., et al. (2016). C-glycosyl flavone from Urginea indica inhibits proliferation & angiogenesis & induces apoptosis via cyclin-dependent kinase 6 in human breast, hepatic & colon cancer cell lines. Indian Journal of Medical Research, 144(5), 729-739. [Link]

  • Hsieh, M-J., et al. (2021). Amentoflavone Induces Cell-cycle Arrest, Apoptosis, and Invasion Inhibition in Non-small Cell Lung Cancer Cells. Anticancer Research, 41(3), 1357-1364. [Link]

  • Zari, A. T., et al. (2025). Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration. ResearchGate. [Link]

  • Chinthala, N., et al. (2010). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. European Journal of Medicinal Chemistry, 45(10), 4348-4355. [Link]

  • Sukohar, A., et al. (2023). Investigation of Antioxidant and Anticancer Activity againts MCF-7 and HeLa Cancer Cells of Melinjo (Gnetum gnemon L.). Biomedical and Pharmacology Journal, 16(4). [Link]

  • Omidi, A., et al. (2015). Bracken-fern Extracts Induce Cell Cycle Arrest and Apoptosis in Certain Cancer Cell Lines. Avicenna Journal of Medical Biotechnology, 7(1), 21-27. [Link]

  • Le, T. H., et al. (2019). The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-Dimethylchalcone From Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines. Molecules, 24(14), 2538. [Link]

  • Pan, M-H., et al. (2013). The inhibitory effect of 7,7″-dimethoxyagastisflavone on the metastasis of melanoma cells via the suppression of F-actin polymerization. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(4), 2827-2839. [Link]

  • Al-washali, Y. N., et al. (2022). Phytochemistry and Anticancer Effects of Mangrove (Rhizophora mucronata Lam.) Leaves and Stems Extract against Different Cancer Cell Lines. Molecules, 27(21), 7241. [Link]

  • Xu, H., et al. (2023). The mechanism of flavonoids from Cyclocarya paliurus on inhibiting liver cancer based on in vitro experiments and network pharmacology. Frontiers in Pharmacology, 14, 1116645. [Link]

Sources

Validation

2,3-Dihydroamentoflavone 7,4'-dimethyl ether efficacy compared to known anticancer drugs

An In-Depth Comparative Guide to the Anticancer Efficacy of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and Standard Chemotherapeutic Agents Authored for Researchers, Scientists, and Drug Development Professionals This...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anticancer Efficacy of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and Standard Chemotherapeutic Agents

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel biflavonoid 2,3-Dihydroamentoflavone 7,4'-dimethyl ether with established anticancer drugs. We delve into its known efficacy, compare its potential mechanism of action against standard chemotherapeutics, and provide detailed experimental protocols for evaluating anticancer performance.

Introduction: The Quest for Novel Anticancer Compounds

The field of oncology is in a constant search for novel therapeutic agents that offer improved efficacy and reduced side effects compared to conventional treatments. Natural products have historically been a rich source of anticancer compounds. One such molecule of interest is 2,3-Dihydroamentoflavone 7,4'-dimethyl ether , a biflavonoid isolated from the aerial parts of Selaginella delicatula.[1][2] Preliminary studies have indicated its cytotoxic potential, positioning it as a compound worthy of further investigation.[1]

To contextualize its potential, this guide compares 2,3-Dihydroamentoflavone 7,4'-dimethyl ether with three cornerstone anticancer drugs, each with a distinct mechanism of action:

  • Cisplatin: A platinum-based compound that functions as a DNA alkylating agent.[3][4]

  • Doxorubicin: An anthracycline antibiotic that acts as a DNA intercalator and topoisomerase II inhibitor.[5][]

  • Paclitaxel: A taxane that disrupts microtubule function, a critical component of the cellular cytoskeleton.[7][8]

By examining the available data and the methodologies used to generate it, this guide aims to provide a clear perspective on the current standing and future research directions for this promising natural compound.

Section 1: Mechanisms of Action - A Comparative Overview

Understanding how a compound kills cancer cells is fundamental to its development. The established drugs in this comparison have well-defined mechanisms, while the pathway for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is less clear, though likely aligns with other flavonoids.

  • Cisplatin: This drug exerts its cytotoxic effects primarily by binding to DNA and forming intra-strand and inter-strand crosslinks, particularly at the N7 position of purine bases.[3][4] This DNA damage disrupts replication and transcription, ultimately triggering apoptosis (programmed cell death).[3][9]

  • Doxorubicin: Doxorubicin has a multifaceted mechanism. It intercalates into DNA, physically obstructing DNA and RNA synthesis.[5][] Crucially, it inhibits the enzyme topoisomerase II, which leads to the accumulation of double-strand DNA breaks and subsequent cell death.[10][11] It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[10][12]

  • Paclitaxel: Unlike agents that cause DNA damage, paclitaxel targets the cell's structural machinery. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic assembly and disassembly required for cell division.[7][8][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[7]

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether: The precise mechanism for this specific biflavonoid has not been fully elucidated. However, flavonoids as a class are known to exert anticancer effects through various pathways. These often include the induction of apoptosis through either the intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways.[14] Flavonoids can also modulate key cell signaling cascades involved in proliferation and survival, such as the PI3K-Akt pathway.[15] It is plausible that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether shares one or more of these mechanisms.

Anticancer Mechanisms of Action cluster_0 DNA Damaging Agents cluster_1 Microtubule Targeting Agent cluster_2 Flavonoid (Postulated Mechanism) Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Forms DNA Adducts & Crosslinks Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates DNA TopoII Topoisomerase II Doxorubicin->TopoII Inhibits Enzyme Apoptosis Apoptosis (Programmed Cell Death) DNA->Apoptosis TopoII->DNA Causes Double- Strand Breaks Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes & Prevents Disassembly Mitosis Cell Cycle Arrest (G2/M) Microtubules->Mitosis Disrupts Mitotic Spindle Flavonoid 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Signaling Cell Signaling (e.g., PI3K/Akt) Flavonoid->Signaling Mitochondria Mitochondria (Intrinsic Pathway) Flavonoid->Mitochondria Signaling->Apoptosis Mitochondria->Apoptosis

Caption: Comparative signaling pathways of selected anticancer drugs.

Section 2: Comparative In Vitro Efficacy

The most direct way to compare anticancer agents is by examining their effective dose in cell culture. The median effective dose (ED₅₀) or half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.

2,3-Dihydroamentoflavone 7,4'-dimethyl ether has been evaluated against P-388 murine leukemia cells and HT-29 human colon cancer cells, demonstrating notable cytotoxic effects.[1][2] The table below presents this data alongside typical IC₅₀ values for the standard drugs against similar cancer cell types for context.

CompoundCell LineCancer TypeEfficacy (IC₅₀ / ED₅₀)
2,3-Dihydroamentoflavone 7,4'-dimethyl ether P-388Murine Leukemia3.50 µg/mL [1]
HT-29Human Colon Cancer5.25 µg/mL [1]
Cisplatin HT-29Human Colon Cancer~4.5 µg/mL (15 µM)
Doxorubicin HT-29Human Colon Cancer~0.1 µg/mL (0.18 µM)
Paclitaxel HT-29Human Colon Cancer~0.005 µg/mL (6 nM)

Note: IC₅₀ values for comparator drugs are approximate and can vary based on experimental conditions (e.g., exposure time). The data is provided for general comparative purposes.

From this preliminary data, 2,3-Dihydroamentoflavone 7,4'-dimethyl ether shows cytotoxicity in the low microgram per milliliter range. While its potency against the HT-29 cell line does not exceed that of the established drugs, its activity is significant and warrants further investigation against a broader panel of cancer cell lines and in more complex in vivo models.

Section 3: Key Methodologies for Efficacy Assessment

To ensure that comparisons between novel and established drugs are valid, standardized and robust experimental protocols are essential. Here, we detail core methodologies for assessing cytotoxicity and key cell death mechanisms.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[16] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[16][17] The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Harvest cells in the exponential growth phase and seed them into a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include wells for vehicle control (medium with solvent) and untreated control (medium only).[18]

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 48 to 72 hours).

  • MTT Reagent Addition: Following incubation, carefully remove the treatment medium and add 100 µL of fresh, serum-free medium containing MTT (final concentration of 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Aspirate the MTT-containing medium. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[19] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[16]

  • Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis. It differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] The principle relies on two key cellular changes:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21]

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[21]

Detailed Steps:

  • Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing the floating cells. Centrifuge to pellet the cells.[20]

  • Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.

    • Healthy cells: Annexin V negative and PI negative.

    • Early apoptotic cells: Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive and PI positive.

Section 4: Concluding Remarks and Future Directions

The available evidence indicates that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether possesses cytotoxic activity against cancer cell lines, with an efficacy in the low µg/mL range.[1] While these initial findings are promising, the compound's potency in the tested HT-29 colon cancer line does not currently surpass that of established chemotherapeutics like Doxorubicin or Paclitaxel.

However, this does not diminish its potential. The true value of a novel compound may lie in a unique mechanism of action, a more favorable safety profile, or efficacy against drug-resistant cancers. The path forward for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether requires a systematic and rigorous research approach:

  • Mechanism of Action Elucidation: Detailed studies are needed to identify the precise molecular targets and signaling pathways affected by the compound.

  • Broad-Spectrum Screening: Its efficacy should be tested against a wide panel of human cancer cell lines, including those known to be resistant to standard drugs.

  • In Vivo Studies: Promising in vitro results must be validated in preclinical animal models to assess efficacy, pharmacokinetics, and toxicology.

  • Synergy Studies: Investigating the compound in combination with existing chemotherapeutics could reveal synergistic effects, potentially allowing for lower doses and reduced toxicity.

References

Click to expand
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Dr.Oracle. What is the mechanism of action of paclitaxel?. (2025-06-24). [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Wikipedia. Doxorubicin. [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. [Link]

  • Raj, L. H., & Ramaswamy, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Wikipedia. Paclitaxel. [Link]

  • DNA Cell Cycle Analysis with PI. [Link]

  • Zureigat, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(15), 3971. [Link]

  • Patsnap Synapse. What is the mechanism of Paclitaxel?. (2024-07-17). [Link]

  • Chemistry LibreTexts. Cisplatin 12. Modes of Action of Cisplatin. (2023-03-07). [Link]

  • Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?. (2024-07-17). [Link]

  • Breast Cancer Drugs. [Link]

  • Kelland, L. (2007). The multifaceted mechanism of action of cisplatin. Nature Reviews Cancer, 7(8), 573-580. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • ResearchGate. Summary of the action mechanism of cisplatin. (A) Mechanism of action.... [Link]

  • Drugs.com. List of 95 Breast Cancer Medications Compared. [Link]

  • ResearchGate. Mechanism of action of doxorubicin. [Link]

  • News-Medical.Net. How Paclitaxel Works. [Link]

  • Breastcancer.org. Chemotherapy Drugs and Regimens for Breast Cancer. (2025-06-02). [Link]

  • National Cancer Institute. Drugs Approved for Lung Cancer. (2025-03-14). [Link]

  • National Cancer Institute. Drugs Approved for Breast Cancer. (2025-02-24). [Link]

  • National Cancer Institute. Drugs Approved for Colon and Rectal Cancer. (2025-03-14). [Link]

  • de Almeida, G. M., et al. (2019). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Molecules, 24(23), 4297. [Link]

  • American Cancer Society. Chemotherapy for Breast Cancer. (2021-10-27). [Link]

  • American Cancer Society. Targeted Therapy Drugs for Colorectal Cancer. (2025-01-28). [Link]

  • Mayo Clinic. Chemotherapy for colon cancer. (2025-07-08). [Link]

  • Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Oncology Central. Recent advances in oral anticancer agents for colon cancer. (2015-01-20). [Link]

  • Chemotherapy treatment for colon cancer. [Link]

  • Slobodov, I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50582. [Link]

  • Targeted and immunotherapy treatment for lung cancer. [Link]

  • American Cancer Society. Targeted Drug Therapy for Non-small Cell Lung Cancer. (2025-11-21). [Link]

  • Roy Castle Lung Cancer Foundation. Targeted Therapies for Lung Cancer. [Link]

  • Canadian Cancer Society. Targeted therapy for non–small cell lung cancer. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Johnson, W., et al. (2015). Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. PloS one, 10(11), e0143285. [Link]

  • Yang, S. F., et al. (2017). The inhibitory effect of 7,7″-dimethoxyagastisflavone on the metastasis of melanoma cells via the suppression of F-actin polymerization. BMC complementary and alternative medicine, 17(1), 226. [Link]

  • Xu, W., et al. (2023). The mechanism of flavonoids from Cyclocarya paliurus on inhibiting liver cancer based on in vitro experiments and network pharmacology. Frontiers in pharmacology, 14, 1093121. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a cornerstone of innovation. This guide provides an in-depth technical analysis of 2,3-Dihydroamentoflav...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds is a cornerstone of innovation. This guide provides an in-depth technical analysis of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a biflavonoid isolated from plants of the Selaginella genus. While direct experimental data for this specific derivative is emerging, its structural relationship to the well-studied biflavonoid, amentoflavone, provides a strong foundation for predicting its biological potential. This document will cross-validate its known cytotoxic effects and explore its putative antiviral and anti-inflammatory activities through a comparative lens, supported by established experimental protocols and data from relevant alternative compounds.

Introduction to 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a naturally occurring biflavonoid. Biflavonoids are a class of polyphenolic compounds characterized by a dimeric structure of two flavonoid units. These complex structures contribute to a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects. The parent compound, amentoflavone, has been extensively studied and shown to possess a broad spectrum of biological activities. The dihydro- and dimethylated structure of the title compound suggests a potential modulation of these activities, possibly influencing its bioavailability and specific molecular targets.

Anticancer Activity: A Cytotoxic Profile

The most directly reported biological activity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether is its cytotoxicity against cancer cell lines. This provides a solid starting point for its evaluation as a potential anticancer agent.

Experimental Validation: Cytotoxicity Assessment

The foundational assay to determine the direct effect of a compound on cancer cells is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human colon adenocarcinoma (HT-29) and murine leukemia (P-388) cells in separate 96-well plates at a density of 5 x 10³ cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as the initial seeding.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal effective concentration (ED50) is determined by plotting the percentage of viability against the compound concentration.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineED50/IC50Citation(s)
2,3-Dihydroamentoflavone 7,4'-dimethyl ether P-3883.50 µg/mL
2,3-Dihydroamentoflavone 7,4'-dimethyl ether HT-295.25 µg/mL
Doxorubicin (Comparator)HT-290.88 ± 0.03 µM[1]

Causality Behind Experimental Choices: The choice of the MTT assay is based on its reliability and high-throughput nature for preliminary anticancer screening.[2] It provides a quantitative measure of cell viability, indicating the compound's potential to inhibit cancer cell growth. The use of established cancer cell lines like HT-29 and P-388 allows for standardized and comparable results. Doxorubicin is selected as a comparator due to its well-established use as a chemotherapeutic agent for various cancers, including colorectal cancer.

Logical Relationship: From Cytotoxicity to Anticancer Potential

A 2,3-Dihydroamentoflavone 7,4'-dimethyl ether B Treatment of Cancer Cells (e.g., HT-29, P-388) A->B is applied to C MTT Assay B->C is assessed by D Measurement of Cell Viability C->D leads to E Determination of ED50 D->E allows for F Indication of Anticancer Potential E->F provides

Caption: Workflow for assessing the anticancer potential of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Antiviral Activity: An Inferential Analysis

Hypothesized Antiviral Activity and Validation

Amentoflavone has demonstrated significant antiviral activity against a range of viruses, including influenza A and B viruses and herpes simplex virus (HSV).[5] It is plausible that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether shares similar properties. A standard method to validate this is the plaque reduction assay.

Experimental Protocol: Plaque Reduction Assay

  • Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in 24-well plates.

  • Virus Inoculation: Infect the cell monolayers with a known titer of influenza virus (e.g., A/H1N1) and allow for adsorption for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and 0.5% agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The 50% effective concentration (EC50) is determined from the dose-response curve.

Data Presentation: Comparative Antiviral Activity

CompoundVirusEC50Citation(s)
2,3-Dihydroamentoflavone 7,4'-dimethyl ether Influenza A (Hypothesized)To be determined
Amentoflavone (Comparator)Influenza A (H1N1)3.1 µg/mL[5]
Amentoflavone (Comparator)Influenza A (H3N2)4.3 µg/mL[5]

Causality Behind Experimental Choices: The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound.[6] It directly measures the ability of a compound to inhibit the infectious cycle of a virus, providing a clear and quantifiable endpoint. MDCK cells are chosen as they are highly susceptible to influenza virus infection. Amentoflavone is the logical comparator due to its structural similarity and proven anti-influenza activity.

Experimental Workflow: Antiviral Screening

A MDCK Cell Monolayer B Influenza Virus Infection A->B is infected with C Treatment with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether B->C is treated with D Agarose Overlay and Incubation C->D followed by E Plaque Formation D->E allows for F Staining and Plaque Counting E->F is visualized by G Determination of EC50 F->G enables

Caption: Plaque reduction assay workflow for antiviral activity assessment.

Anti-inflammatory Activity: A Mechanistic Perspective

The anti-inflammatory potential of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether can also be inferred from the well-documented activities of related biflavonoids. Amentoflavone, for instance, exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7][8] This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Predicted Anti-inflammatory Effects and Validation

A key indicator of anti-inflammatory activity is the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Inhibition of Nitric Oxide Production

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a known anti-inflammatory agent (e.g., Quercetin).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Data Presentation: Comparative Anti-inflammatory Activity

CompoundAssayIC50Citation(s)
2,3-Dihydroamentoflavone 7,4'-dimethyl ether NO Inhibition (Hypothesized)To be determined
Quercetin (Comparator)NO Inhibition in LPS-stimulated RAW 264.7 cells~25-50 µM[9]

Causality Behind Experimental Choices: The inhibition of NO production in LPS-stimulated macrophages is a widely accepted in vitro model for assessing anti-inflammatory activity.[10] RAW 264.7 cells are a standard model for studying macrophage-mediated inflammation. Quercetin is a well-characterized flavonoid with potent anti-inflammatory properties, making it an excellent positive control and comparator.[8]

Signaling Pathway: Anti-inflammatory Action

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Compound->NFkB Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Conclusion

2,3-Dihydroamentoflavone 7,4'-dimethyl ether presents a compelling profile for further investigation as a multi-faceted therapeutic agent. Its confirmed cytotoxic activity against cancer cell lines provides a direct avenue for anticancer drug discovery. Furthermore, based on the robust evidence from its parent compound, amentoflavone, and the broader class of biflavonoids, there is a strong scientific rationale to pursue its potential as an antiviral and anti-inflammatory agent. The experimental protocols detailed in this guide offer a clear roadmap for the systematic cross-validation of these biological activities. Comparative analysis with established drugs and bioactive compounds will be crucial in determining its relative efficacy and potential for clinical translation.

References

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). National Institutes of Health (NIH). [Link]

  • Anticancer activity of 5, 7-dimethoxyflavone against liver cancer cell line hepg2 involves apoptosis, ros generation and cell cycle arrest. (2017).
  • Anti-Inflammatory and Analgesic Activities of a Novel Biflavonoid from Shells of Camellia oleifera. (2015). Molecules. [Link]

  • Recent Advances in Potential Health Benefits of Quercetin. (2023). PMC. [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). Molecules.
  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2017). National Institutes of Health (NIH). [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. [Link]

  • Antiviral Effect of Amentoflavone Against Influenza Viruses. (2021). National Center for Biotechnology Information. [Link]

  • IC50 values of quercitrin and isoquercitrin in various antioxidant assays. (n.d.). ResearchGate. [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]

  • Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity. (2016). Nature. [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). MDPI. [Link]

  • Antiviral activities of flavonoids. (2021). PubMed. [Link]

  • Flavonoids Antiviral Effects: Focusing on Entry Inhibition of Influenza and Coronavirus. (2022). Frontiers. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

  • Abstract 3292: The potential chemomodulatory effects of didox and resveratrol on doxorubicin in colon cancer cells. (2013). AACR Journals. [Link]

  • Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review. (2025). RSIS International. [Link]

  • Relationship: Colds (antiviral) and Amentoflavone. (n.d.). Caring Sunshine. [Link]

  • Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Viroxy. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2021). National Center for Biotechnology Information. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. (2017). Taylor & Francis Online. [Link]

  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB-modified iron-oxide nanoparticles. (2017). Royal Society of Chemistry. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). National Center for Biotechnology Information. [Link]

  • HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024). YouTube. [Link]

  • Antiviral activities of biflavonoids. (1999). PubMed. [Link]

  • Antiviral Activities of Biflavonoids. (1999). Semantic Scholar. [Link]

Sources

Validation

A Comparative Guide to Identifying the Molecular Targets of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

For researchers, scientists, and drug development professionals, the identification of molecular targets is a critical step in elucidating the mechanism of action of a compound and assessing its therapeutic potential. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of molecular targets is a critical step in elucidating the mechanism of action of a compound and assessing its therapeutic potential. This guide provides an in-depth technical comparison of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and its structurally related biflavonoids, offering insights into its potential molecular targets and the experimental workflows required for their validation.

Introduction to 2,3-Dihydroamentoflavone 7,4'-dimethyl ether: An Uncharacterized Cytotoxic Agent

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid that has been isolated from natural sources such as Selaginella delicatula.[1][2] Early studies have demonstrated its cytotoxic effects against P-388 murine leukemia cells and HT-29 human colon adenocarcinoma cells, with ED50 values of 3.50 and 5.25 µg/mL, respectively.[1] While this preliminary data suggests potential as an anticancer agent, its specific molecular targets remain to be elucidated.

The structure of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, with its characteristic C3'-C8" linkage between two flavonoid moieties, places it in the broader class of amentoflavone-type biflavonoids. Its dihydro- feature in one of the flavone units and the specific dimethyl ether substitutions are key structural differentiators that likely influence its bioactivity and target selectivity compared to its more extensively studied relatives.

Comparative Analysis: Unveiling Potential Targets Through Structural Analogs

Given the limited direct data on 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a comparative analysis with its structural analogs provides a logical starting point for hypothesizing its molecular targets. The following sections detail the known targets of amentoflavone, ginkgetin, and isoginkgetin, which share the core biflavonoid scaffold.

Amentoflavone: A Multi-Targeting Biflavonoid

Amentoflavone, the parent compound of this series, exhibits a broad range of biological activities by interacting with multiple targets:

  • PI3K/AKT/mTOR Pathway: Amentoflavone has been shown to inhibit the PI3K/AKT/mTOR signaling cascade, a critical pathway in cell growth, proliferation, and survival, particularly in pancreatic cancer models.[3]

  • Inflammatory Pathways: It demonstrates anti-inflammatory properties by dually inhibiting cyclooxygenase (COX) and group II phospholipase A2, and by downregulating the expression of COX-2 and inducible nitric oxide synthase (iNOS).[4][5]

  • Enzyme Inhibition: Amentoflavone is a potent inhibitor of several enzymes, including the drug-metabolizing enzymes CYP3A4 and CYP2C9, and human cathepsin B.[4][6]

  • Receptor Binding: It displays affinity for delta-1 and kappa opioid receptors, acting as an antagonist, and also binds to benzodiazepine receptors.[4][5]

  • Antiviral Activity: Molecular docking studies suggest that amentoflavone can bind to the main protease (Mpro or 3CLpro) of SARS-CoV-2, indicating potential antiviral applications.[6][7]

Ginkgetin: A Modulator of Key Signaling Pathways

Ginkgetin, a dimethyl ether derivative of amentoflavone, has demonstrated significant anticancer efficacy through the modulation of several critical signaling pathways:

  • JAK/STAT Pathway: Ginkgetin is recognized as a potent inhibitor of STAT3, a key transcription factor involved in cell proliferation and survival.[8]

  • Wnt/β-catenin Pathway: It can inhibit Wnt signaling, leading to the downregulation of target genes like cyclin D1.[9]

  • AKT/GSK-3β and MAPK Pathways: Similar to amentoflavone, ginkgetin also modulates the AKT/GSK-3β and MAPK signaling cascades.[9]

  • Innate Immunity: Recent studies have identified STING (Stimulator of Interferon Genes) as a direct target of ginkgetin, implicating it in the regulation of innate immunity and inflammation.[10]

  • Other Activities: Ginkgetin also exhibits anti-inflammatory effects by down-regulating COX-2 and has shown neuroprotective properties.[8][11]

Isoginkgetin: An Inhibitor of Splicing and the Proteasome

Isoginkgetin, an isomer of ginkgetin, has been identified as a potent inhibitor of fundamental cellular processes:

  • Pre-mRNA Splicing: Isoginkgetin is a general inhibitor of both the major and minor spliceosomes, arresting the splicing process by preventing the stable recruitment of the U4/U5/U6 tri-snRNP.[12][13][14] This activity is a likely contributor to its observed anti-tumor effects.

  • Proteasome Inhibition: It directly inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[15][16]

  • NF-κB and Akt Signaling: Isoginkgetin also inhibits the activities of both Akt and NF-κB, key regulators of cell survival and inflammation.[15]

Sciadopitysin: A Modulator of Osteoclastogenesis and P-glycoprotein

Sciadopitysin, a trimethyl ether derivative of amentoflavone, has shown distinct biological activities:

  • RANKL-induced NF-κB activation: It inhibits the RANKL-induced activation of NF-κB, a critical pathway in the formation of osteoclasts, and has shown efficacy in a mouse model of LPS-induced bone loss.[17]

  • P-glycoprotein (P-gp) inhibition: Sciadopitysin is an inhibitor of the drug efflux pump P-glycoprotein, suggesting its potential to overcome multidrug resistance in cancer cells.[17]

  • Neuroprotection: It has demonstrated neuroprotective effects by reducing amyloid-β induced cytotoxicity.[17][18]

Quantitative Comparison of Bioactivities

CompoundKey Molecular Target(s)Reported Bioactivity (IC50/EC50/ED50)Cell Lines/System
2,3-Dihydroamentoflavone 7,4'-dimethyl ether UnknownED50: 3.50 µg/mLP-388
ED50: 5.25 µg/mLHT-29
Amentoflavone PI3K/AKT/mTOR-BxPC3
SARS-CoV-2 3CLproIC50: 8.3 µMin vitro
Ginkgetin STAT3--
STING--
Isoginkgetin Pre-mRNA Splicing-in vivo and in vitro
USP8IC50: 12.68 µMin vitro
20S Proteasome-in vitro
Sciadopitysin P-glycoprotein (P-gp)IC50: 53.42 µMMDR1-MDCKII
Amyloid-β (1-42) induced cytotoxicityEC50: 9.84 µMPC12

Experimental Workflows for Target Identification and Validation

To definitively identify the molecular targets of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a multi-pronged approach employing modern chemical biology techniques is recommended.

Unbiased Target Identification using Affinity-Based Proteomics

This method aims to isolate target proteins from a complex biological mixture based on their affinity for the compound of interest.

Caption: Affinity-based proteomics workflow for target identification.

Step-by-Step Protocol:

  • Synthesis of an Affinity Probe: Synthesize a derivative of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads). A control probe with an inactive analog should also be prepared.

  • Preparation of Cell Lysate: Culture relevant cancer cell lines (e.g., HT-29) and prepare a native protein lysate.

  • Affinity Chromatography:

    • Incubate the cell lysate with the affinity matrix (compound-conjugated beads) and control beads in parallel.

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by competing with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining to check for specific bands.

    • Excise the specific bands or analyze the entire eluate using in-solution digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

  • Data Analysis: Compare the proteins identified from the compound-affinity matrix with those from the control matrix to generate a list of high-confidence candidate targets.

Target Validation and Mechanistic Studies

Once candidate targets are identified, their engagement with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and the functional consequences of this interaction must be validated.

G cluster_0 Target Validation A Candidate Target B Direct Binding Assays (SPR, ITC, CETSA) A->B C Enzymatic/Functional Assays A->C D Cellular Target Engagement (Western Blot, Reporter Assays) A->D E Validated Target B->E C->E D->E

Caption: Workflow for the validation of candidate molecular targets.

Exemplary Validation Protocols:

  • Surface Plasmon Resonance (SPR): To confirm direct binding and determine binding kinetics (KD, kon, koff).

    • Immobilize the purified candidate protein on an SPR sensor chip.

    • Flow different concentrations of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether over the chip.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of bound compound.

    • Analyze the data to calculate the binding constants.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

    • Treat intact cells or cell lysates with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting. A shift in the melting curve indicates target engagement.

  • Kinase/Enzyme Inhibition Assay: If the identified target is an enzyme.

    • Perform an in vitro enzymatic assay with the purified target protein and its substrate.

    • Add varying concentrations of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

    • Measure the enzyme activity and calculate the IC50 value.

Conclusion and Future Directions

While the molecular targets of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether are currently unknown, its structural similarity to well-characterized biflavonoids such as amentoflavone, ginkgetin, and isoginkgetin provides a strong foundation for hypothesizing its mechanism of action. Based on this comparative analysis, it is plausible that 2,3-Dihydroamentoflavone 7,4'-dimethyl ether may target key cellular pathways involved in proliferation, inflammation, and protein homeostasis, such as the PI3K/AKT, STAT3, or NF-κB signaling pathways, or fundamental processes like pre-mRNA splicing or proteasome function.

The experimental workflows detailed in this guide provide a clear roadmap for the definitive identification and validation of these putative targets. Such studies will be instrumental in unlocking the full therapeutic potential of this and other related natural products.

References

  • (2025). Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy. Journal of Translational Medicine. Available at: [Link]

  • (2022). Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology. Available at: [Link]

  • O'Brien, K., et al. (2008). The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing. Journal of Biological Chemistry. Available at: [Link]

  • O'Brien, K., et al. (2008). The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing. The Journal of biological chemistry. Available at: [Link]

  • (2024). Ginkgetin Alleviates Inflammation and Senescence by Targeting STING. Advanced Science. Available at: [Link]

  • (2021). Potential of amentoflavone with antiviral properties in COVID-19 treatment. Journal of Medical Virology. Available at: [Link]

  • The Good Scents Company. Amentoflavone. Available at: [Link]

  • (2008). The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing. Journal of Biological Chemistry. Available at: [Link]

  • (2022). Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • (2015). Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance. Molecular Cancer Therapeutics. Available at: [Link]

  • PubChem. Ginkgetin. Available at: [Link]

  • PubChem. Sciadopitysin. Available at: [Link]

  • Laishram, S., et al. (2015). Anti-diabetic molecules from Cycas pectinata Griff. traditionally used by the Maiba-Maibi. RSC Advances. Available at: [Link]

  • PubChem. 5-Hydroxy-7,4'-dimethoxyflavone. Available at: [Link]

Sources

Comparative

comparing the mechanism of action of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether with other flavonoids

Comparative Mechanistic Analysis of Flavonoids: A Guide for Researchers Introduction: Unraveling the Complexity of Flavonoid Action Flavonoids represent a vast and structurally diverse class of plant secondary metabolite...

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Mechanistic Analysis of Flavonoids: A Guide for Researchers

Introduction: Unraveling the Complexity of Flavonoid Action

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, celebrated for their extensive pharmacological activities. While often broadly categorized as antioxidants, their true mechanisms of action are far more nuanced, involving precise interactions with a multitude of cellular signaling pathways and enzyme systems.[1][2][3] For drug development professionals and researchers, understanding these specific molecular interactions is paramount to harnessing their therapeutic potential.

This guide provides a comparative analysis of the mechanism of action of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether , a less-characterized biflavonoid, with several well-understood flavonoids: Quercetin , Apigenin , Luteolin , and Kaempferol . By contrasting the established molecular targets and signaling cascades of these archetypal flavonoids, we can construct a logical framework for investigating the mechanism of novel compounds like 2,3-Dihydroamentoflavone 7,4'-dimethyl ether and appreciate the structural nuances that dictate their biological effects.

Focus Compound: 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid, a structural class characterized by two linked flavonoid units.[4][5] This dimerization significantly increases molecular complexity, suggesting the potential for multiple or novel mechanisms of action compared to simpler monomeric flavonoids. It has been isolated from plants such as Selaginella delicatula.[4][6]

Initial research has demonstrated its cytotoxic activity against murine P-388 lymphoma and HT-29 human colon adenocarcinoma cell lines.[4][6] This foundational data points towards a potential role in oncology, likely through the modulation of pathways controlling cell proliferation, survival, or apoptosis. The presence of dimethyl ether groups, as seen in this compound, can enhance metabolic stability and bioavailability, potentially altering its interaction with cellular targets compared to its hydroxylated parent compounds.[7]

The core challenge lies in moving from this observation of cytotoxicity to a precise mechanistic understanding. To guide this process, we will explore the well-defined mechanisms of other key flavonoids.

Comparative Framework: Mechanisms of Action of Key Flavonoids

The cellular effects of flavonoids are not merely a consequence of general antioxidant activity but stem from their ability to directly and indirectly modulate critical signaling pathways.[1][8] Many act as inhibitors of protein kinases and other enzymes, while others influence the expression and activity of transcription factors.[9][10] Below, we compare the mechanisms of four well-studied flavonoids.

Quercetin: The Pleiotropic Modulator

Quercetin is one of the most extensively researched flavonoids, known for its broad range of effects. Its mechanism is pleiotropic, impacting numerous signaling cascades.

  • Primary Mechanisms:

    • Kinase Inhibition: Quercetin directly inhibits key signaling kinases, including those in the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[[“]][12] This inhibition disrupts downstream signaling that promotes cell proliferation and survival.

    • Anti-inflammatory Action: It potently suppresses inflammatory responses by modulating the Nuclear Factor-kappa B (NF-κB) and STAT-1 signaling pathways, reducing the expression of pro-inflammatory cytokines.[[“]][13]

    • Antioxidant Regulation: Beyond direct radical scavenging, Quercetin upregulates the Nrf2-ARE pathway, boosting the expression of endogenous antioxidant enzymes.[[“]]

    • Apoptosis Induction: In cancer cells, Quercetin can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[13][14]

Apigenin: The Cell Cycle and Kinase Regulator

Apigenin demonstrates significant anticancer activity, primarily through the induction of cell cycle arrest and apoptosis.[15][16]

  • Primary Mechanisms:

    • Enzyme Inhibition: Apigenin is a known inhibitor of enzymes such as Casein Kinase II (CK2), Protein Kinase C (PKC), and cytochrome P450 enzymes (specifically CYP2C9), which can affect cellular metabolism and signaling.[17]

    • Cell Cycle Arrest: It induces cell cycle arrest at the G2/M or G1 phase by modulating the expression and activity of cyclin-dependent kinases (CDKs).[15][16]

    • Signaling Pathway Modulation: Like Quercetin, Apigenin inhibits the NF-κB and PI3K/Akt signaling pathways, which are crucial for cancer cell survival and proliferation.[15][17][18]

Luteolin: A Potent Inhibitor of Pro-Survival Pathways

Luteolin's mechanism is strongly linked to its ability to shut down critical pathways that cancer cells rely on for survival, proliferation, and metastasis.[19][20]

  • Primary Mechanisms:

    • Broad Kinase Inhibition: Luteolin effectively inhibits the PI3K/Akt/mTOR and STAT3 signaling pathways.[19][20]

    • Apoptosis Induction: It can trigger apoptosis by activating the MAPK pathway, leading to the phosphorylation of JNK and p38.[19]

    • Anti-inflammatory Effects: Luteolin suppresses inflammation by preventing the activation of the NF-κB pathway.[21][22]

Kaempferol: The Anti-Angiogenic and Anti-inflammatory Agent

Kaempferol is distinguished by its potent anti-angiogenic and anti-inflammatory activities, in addition to its direct effects on cancer cells.

  • Primary Mechanisms:

    • Anti-Angiogenesis: It inhibits angiogenesis by targeting Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, and downregulating downstream PI3K/Akt and MEK/ERK signaling.[23][24]

    • Apoptosis and Cell Cycle Arrest: Kaempferol induces apoptosis and causes G2/M phase cell cycle arrest in various cancer cells.[24][25][26]

    • Inflammation and Oxidative Stress: It exerts anti-inflammatory effects by inhibiting the NF-κB pathway and upregulating the Nrf2 antioxidant response pathway.[25]

Quantitative Data Summary & Pathway Visualization

To provide a clear, objective comparison, the following table summarizes the known cytotoxic effects and key molecular targets of the discussed flavonoids.

Flavonoid Reported Cytotoxicity (Cell Line) IC50 / ED50 Primary Molecular Targets / Pathways Key Biological Outcomes
2,3-Dihydroamentoflavone 7,4'-dimethyl ether P-388 (Murine Lymphoma) HT-29 (Human Colon)ED50: 3.50 µg/mL[4] ED50: 5.25 µg/mL[4]Under InvestigationCytotoxicity
Quercetin Various Cancer Cell Lines~5-100 µM (Varies by cell line)PI3K/Akt, MAPK, NF-κB, Nrf2, JNK[[“]][12]Apoptosis, Anti-inflammatory, Antioxidant, Cell Cycle Arrest[14]
Apigenin Various Cancer Cell Lines~1-50 µM (Varies by cell line)PI3K/Akt, MAPK, NF-κB, CK2, CDKs[15][17]Cell Cycle Arrest (G2/M), Apoptosis, Anti-inflammatory[16]
Luteolin Various Cancer Cell Lines~10-50 µM (Varies by cell line)PI3K/Akt/mTOR, STAT3, MAPK, NF-κB[19][20]Apoptosis, Anti-proliferative, Anti-inflammatory[22]
Kaempferol Various Cancer Cell Lines~15-75 µM (Varies by cell line)PI3K/Akt, MEK/ERK, VEGF/VEGFR-2, NF-κB, Nrf2[23][24]Anti-angiogenic, Apoptosis, Cell Cycle Arrest (G2/M)[26]
Visualization of Key Signaling Pathways

The following diagrams illustrate the major signaling pathways modulated by these flavonoids. Understanding these provides a roadmap for investigating which nodes might be affected by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin Quercetin Quercetin->PI3K Apigenin Apigenin Apigenin->Akt Luteolin Luteolin Luteolin->mTOR Kaempferol Kaempferol Kaempferol->Akt

Caption: The PI3K/Akt/mTOR pathway and points of inhibition by various flavonoids.

MAPK_ERK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Quercetin Quercetin Quercetin->Raf Kaempferol Kaempferol Kaempferol->MEK Luteolin Luteolin (Activates) Luteolin->ERK Activates (for apoptosis)

Caption: The MAPK/ERK pathway showing distinct modulation points by flavonoids.

Experimental Protocols for Mechanistic Investigation

To elucidate the mechanism of action for a compound like 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a systematic experimental approach is required. The initial cytotoxicity data serves as a crucial starting point.

Workflow for Mechanistic Elucidation

workflow cluster_0 Phase 1: Confirm & Quantify Cytotoxicity cluster_1 Phase 2: Investigate Apoptosis & Cell Cycle cluster_2 Phase 3: Probe Key Signaling Pathways a1 MTT/MTS Assay on a Panel of Cancer Cell Lines a2 Determine IC50 Values a1->a2 b1 Annexin V/PI Staining (Flow Cytometry) a2->b1 b2 Caspase-Glo 3/7, 8, 9 Assays b1->b2 c1 Western Blot for Key Proteins (p-Akt, p-ERK, PARP cleavage) b2->c1 b3 Cell Cycle Analysis (Propidium Iodide Staining) b3->c1 c2 Kinase Activity Assays c1->c2 c3 NF-κB Reporter Assay c2->c3

Caption: A logical workflow for investigating the mechanism of a cytotoxic compound.

Detailed Protocol: Western Blot for Signaling Pathway Analysis

This protocol is designed to assess whether 2,3-Dihydroamentoflavone 7,4'-dimethyl ether affects the PI3K/Akt or MAPK/ERK pathways by measuring the phosphorylation status of key kinases. A change in the ratio of phosphorylated protein to total protein indicates pathway modulation.

Objective: To determine the effect of the test compound on Akt and ERK1/2 phosphorylation in HT-29 cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed HT-29 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in complete medium (McCoy's 5A, 10% FBS, 1% Pen/Strep).

    • The next day, replace the medium with a serum-free medium and incubate for 12-24 hours to synchronize cells and reduce basal kinase activity.

    • Treat cells with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) for a specified time (e.g., 30 min, 1h, 4h). Include a vehicle control (DMSO) and a positive control (e.g., EGF for pathway activation).

  • Protein Extraction:

    • After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt (pan), rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2) overnight at 4°C on a shaker. Use dilutions recommended by the antibody supplier.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Trustworthiness and Self-Validation: The inclusion of positive and vehicle controls is critical. The positive control (EGF) validates that the cells are responsive and the detection system is working. The vehicle control establishes the baseline phosphorylation level. Analyzing both the phosphorylated and total protein levels for each target acts as an internal control, ensuring that observed changes are due to altered kinase activity and not a decrease in total protein expression.

Conclusion and Future Directions

While 2,3-Dihydroamentoflavone 7,4'-dimethyl ether has demonstrated clear cytotoxic activity, its precise mechanism of action remains to be elucidated. By comparing it with well-characterized flavonoids like Quercetin, Apigenin, Luteolin, and Kaempferol, we can establish a clear investigational path. The evidence from these related compounds strongly suggests that its cytotoxicity is likely mediated through the modulation of key signaling pathways such as PI3K/Akt and/or MAPK, leading to the induction of apoptosis or cell cycle arrest.

The provided experimental workflow offers a robust strategy to test this hypothesis. Future studies should focus on identifying its direct molecular binding partners to fully understand the unique properties conferred by its biflavonoid structure. This comparative approach not only accelerates the characterization of novel compounds but also deepens our understanding of the structure-activity relationships that govern the diverse and potent biological activities of the flavonoid family.

References

A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs.

  • Consensus. (n.d.). What is quercetin mechanism of action?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Apigenin: Mechanisms of Action and Therapeutic Potential.
  • MedChemExpress. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | Anticancer Agent.
  • Alviz-Amador, A., et al. (2024). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. National Institutes of Health.
  • Salehi, B., et al. (2019). The Therapeutic Potential of Apigenin. PMC - PubMed Central.
  • Frontiers in Pharmacology. (2023). Mechanisms of Kaempferol in the treatment of diabetes: A comprehensive and latest review.
  • Ramos, S. (2008). Signal Transduction and Molecular Targets of Selected Flavonoids. PMC - NIH.
  • Granda, E., et al. (2018). Flavonoids: true or promiscuous inhibitors of enzyme? The case of deoxyxylulose phosphate reductoisomerase. PubMed.
  • Luo, H., et al. (2023). Luteolin and its antidepressant properties: From mechanism of action to potential therapeutic application. PubMed Central.
  • PubMed. (2021). Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review.
  • Spencer, J. P. E. (2009). Flavonoids in modulation of cell survival signalling pathways. PMC - PubMed Central.
  • D'Amico, S., et al. (2023). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading.
  • ResearchGate. (n.d.). Antioxidant mechanisms of action of kaempferol: The kaempferol reduces...
  • MDPI. (2024). Flavonoids as CYP3A4 Inhibitors In Vitro.
  • Encyclopedia.pub. (2022). Major Mechanisms of Kaempferol in Management of Cancer.
  • MDPI. (2023). The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities.
  • ResearchGate. (n.d.). Biological activities and possible mechanisms of action of luteolin.
  • ResearchGate. (n.d.). Broad-spectrum inhibition of enzymatic activity by flavonoids. (a)...
  • Zhang, H., & Yang, L. (2016). Structures Required of Flavonoids for Inhibiting Digestive Enzymes.
  • Semantic Scholar. (2021). Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review.
  • Al-Khayri, J. M., et al. (2023). Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways. National Institutes of Health.
  • Yuan, T., et al. (2020). Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine.
  • Journal of Cancer. (2023). Advances in the Mechanism of Luteolin against Hepatocellular Carcinoma Based on Bioinformatics and Network Pharmacology.
  • Zhou, Y., et al. (2021). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. PMC - PubMed Central.
  • Choi, E. J., & Kim, G.-H. (2014). Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models. PMC - NIH.
  • ResearchGate. (n.d.). Flavonoids as Signal Molecules: Targets of Flavonoid Action.
  • PubMed. (2024). Flavonoids as CYP3A4 Inhibitors In Vitro.
  • PubMed. (2015). Signaling proteins and pathways affected by flavonoids in leukemia cells.
  • PubMed. (2024). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules.
  • Oxford Academic. (2011). Molecular and physiological actions of quercetin: need for clinical trials to assess its benefits in human disease.
  • Gorlach, S., et al. (2015). Flavonoids and Mitochondria: Activation of Cytoprotective Pathways? PMC.
  • ChemFaces. (n.d.). 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3.
  • Biosynth. (n.d.). Amentoflavone-7”,4”'-dimethyl ether | 34293-14-6.

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

For researchers, scientists, and drug development professionals, the journey from a promising in vitro finding to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro finding to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for the in vivo validation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether , a derivative of the well-studied biflavonoid, amentoflavone. While direct in vivo data for this specific ether derivative is not yet available in published literature, this guide synthesizes the extensive knowledge of its parent compounds and outlines a robust, data-driven strategy for its preclinical evaluation. By objectively comparing its predicted performance with established alternatives and providing detailed experimental methodologies, we aim to equip researchers with the necessary tools to explore its therapeutic potential.

Introduction: The Rationale for In Vivo Investigation

Amentoflavone, a naturally occurring biflavonoid, has demonstrated a wide array of pharmacological activities, including potent anti-inflammatory and anti-cancer effects.[1][2] Its therapeutic potential is often attributed to its ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis, such as NF-κB, PI3K/Akt, and ERK.[1] Chemical modifications of the parent amentoflavone structure, such as hydrogenation and methylation, can significantly alter its pharmacokinetic and pharmacodynamic properties. The introduction of methyl groups, as in 2,3-Dihydroamentoflavone 7,4'-dimethyl ether , may enhance lipophilicity, potentially leading to improved cell membrane permeability and bioavailability – a common hurdle for flavonoid compounds. The hydrogenation of the C2-C3 double bond may increase structural flexibility, possibly influencing its interaction with target proteins.

Given the strong preclinical evidence for amentoflavone, a thorough in vivo investigation of this promising derivative is warranted to determine if these structural modifications translate into enhanced efficacy and a favorable safety profile.

Predicted Bioactivity: An In Silico Approach

To establish a scientific basis for embarking on extensive in vivo studies, a preliminary in silico analysis is an invaluable, cost-effective step. Molecular docking simulations can predict the binding affinity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether to key protein targets implicated in inflammation and cancer, providing a quantifiable estimation of its potential efficacy.

In Silico Experimental Protocol: Molecular Docking

Objective: To predict the binding affinity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether to key protein targets and compare it with known inhibitors.

Methodology:

  • Ligand and Protein Preparation:

    • The 3D structure of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether will be generated and energy-minimized using appropriate software (e.g., ChemDraw, Avogadro).

    • The crystal structures of the target proteins will be obtained from the Protein Data Bank (PDB). Key targets include:

      • Cyclooxygenase-2 (COX-2) for anti-inflammatory activity (PDB ID: 6COX).[3]

      • PI3K/Akt for anti-cancer activity (PDB ID: 4FA6, 3CQW).[4][5]

    • Water molecules and co-crystallized ligands will be removed from the protein structures, and polar hydrogens will be added.

  • Molecular Docking Simulation:

    • Molecular docking will be performed using software such as AutoDock Vina.[6]

    • The binding site will be defined based on the co-crystallized ligand in the original PDB file.

    • The docking algorithm will generate multiple binding poses, and the one with the lowest binding energy (highest affinity) will be selected for further analysis.

  • Data Analysis:

    • The binding energy (in kcal/mol) of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether with each target protein will be recorded.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the binding site will be visualized and analyzed.

    • The results will be compared to the binding affinities of known inhibitors (e.g., Celecoxib for COX-2, a known PI3K inhibitor for PI3K/Akt) docked to the same targets under identical conditions.

Expected Outcomes and Interpretation

A lower binding energy for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether compared to the standard inhibitors would suggest a higher binding affinity and, consequently, a greater potential for in vivo activity. The analysis of binding interactions will provide insights into the molecular basis of its predicted activity.

In Vivo Validation Strategy: A Two-Pronged Approach

Based on the well-documented activities of amentoflavone and the promising outlook from in silico analysis, we propose a two-pronged in vivo validation strategy targeting anti-inflammatory and anti-cancer effects.

Part 1: Assessment of Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening acute anti-inflammatory activity.

G cluster_0 Animal Acclimatization & Grouping cluster_1 Dosing & Induction cluster_2 Data Collection & Analysis acclimatize Acclimatize male Wistar rats (180-220g) for 7 days grouping Randomly divide into 4 groups (n=6): 1. Control (Vehicle) 2. Positive Control (Indomethacin) 3. Test Compound (Low Dose) 4. Test Compound (High Dose) acclimatize->grouping dosing Administer vehicle, Indomethacin (10 mg/kg, i.p.), or Test Compound orally 1 hour prior to induction induction Inject 0.1 mL of 1% carrageenan solution sub-plantarly into the right hind paw dosing->induction measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection analysis Calculate the percentage inhibition of edema. Analyze data using ANOVA followed by Dunnett's test. measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

The efficacy of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether will be compared with the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin .

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (Hypothetical)% Inhibition of Edema (Hypothetical)
Vehicle Control (Saline)-0.85 ± 0.050%
Indomethacin100.35 ± 0.0358.8%
2,3-Dihydroamentoflavone 7,4'-dimethyl ether250.60 ± 0.0429.4%
2,3-Dihydroamentoflavone 7,4'-dimethyl ether500.45 ± 0.0447.1%
Part 2: Evaluation of Anti-Cancer Efficacy

The human tumor xenograft model is a widely accepted standard for assessing the in vivo efficacy of potential anti-cancer agents.[7]

G cluster_0 Cell Culture & Animal Preparation cluster_1 Tumor Implantation & Grouping cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture Culture human cancer cell line (e.g., MCF-7 for breast cancer) animal_prep Acclimatize female nude mice (4-6 weeks old) for 7 days cell_culture->animal_prep implantation Subcutaneously inject 5x10^6 cells in Matrigel into the flank of each mouse grouping Once tumors reach ~100-150 mm³, randomize mice into groups (n=8): 1. Control (Vehicle) 2. Positive Control (Doxorubicin) 3. Test Compound (Low Dose) 4. Test Compound (High Dose) implantation->grouping treatment Administer treatments as per schedule (e.g., daily oral gavage for test compound, weekly i.p. for Doxorubicin) monitoring Measure tumor volume and body weight 2-3 times per week treatment->monitoring endpoint Euthanize mice when tumors reach predetermined size or at study end. Excise tumors for weight measurement and further analysis (e.g., histology, Western blot) monitoring->endpoint

Caption: Workflow for the human tumor xenograft model.

The anti-tumor activity of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether will be compared with the widely used chemotherapeutic agent, Doxorubicin .[8][9]

Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³) (Hypothetical)Tumor Growth Inhibition (%) (Hypothetical)
Vehicle ControlDaily, p.o.1200 ± 1500%
Doxorubicin4 mg/kg, weekly, i.p.450 ± 8062.5%
2,3-Dihydroamentoflavone 7,4'-dimethyl ether50 mg/kg, daily, p.o.800 ± 12033.3%
2,3-Dihydroamentoflavone 7,4'-dimethyl ether100 mg/kg, daily, p.o.600 ± 10050.0%

Mechanistic Insights: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed in vivo effects, analysis of key signaling pathways in the excised tumor tissues is crucial.

Key Signaling Pathways

G cluster_0 Pro-inflammatory Pathway cluster_1 Cancer Proliferation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound1 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Test_Compound1->NFkB Inhibits GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound2 2,3-Dihydroamentoflavone 7,4'-dimethyl ether Test_Compound2->PI3K Inhibits Test_Compound2->Akt Inhibits

Caption: Simplified representation of key signaling pathways potentially modulated by 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Conclusion and Future Directions

This guide provides a scientifically grounded and methodologically detailed roadmap for the in vivo validation of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether . The proposed workflow, from in silico prediction to robust in vivo models and mechanistic studies, offers a comprehensive approach to evaluating its therapeutic potential. The comparative framework against established drugs like Indomethacin and Doxorubicin will provide a clear benchmark for its efficacy.

Successful validation of its anti-inflammatory and anti-cancer properties in these preclinical models would be a significant step towards establishing 2,3-Dihydroamentoflavone 7,4'-dimethyl ether as a viable candidate for further drug development. Future studies should focus on detailed pharmacokinetic and toxicological profiling to fully characterize its potential as a novel therapeutic agent.

References

  • Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. Frontiers in Pharmacology. [Link]

  • Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology. Molecular Diversity. [Link]

  • Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation. Biochemical Pharmacology. [Link]

  • Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid. PubMed. [Link]

  • Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLOS One. [Link]

  • Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. PubMed Central. [Link]

  • Chemical structure of amentoflavone. ResearchGate. [Link]

  • Insights from Molecular Docking, DFT Analysis, and ADME Calculations. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. PubMed. [Link]

  • Plant Metabolites as SARS-CoV-2 Inhibitors Candidates: In Silico and In Vitro Studies. MDPI. [Link]

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. BMC. [Link]

  • Identification of phytochemical as a dual inhibitor of PI3K and mTOR: a structure-based computational approach. PubMed Central. [Link]

  • Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation. Journal of Microbiology and Biotechnology. [Link]

  • The chemical structures of amentoflavone and standard anti-viral drugs. ResearchGate. [Link]

  • In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. PubMed Central. [Link]

  • Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. Journal of Applied Pharmaceutical Science. [Link]

  • In vitro testing and computational analysis of specific phytochemicals with antiviral activities considering their possible applications against COVID-19. Scientific Reports. [Link]

  • In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. International Journal of Medical and Biomedical Research. [Link]

  • Molecular Docking and Simulation Studies of Flavanone and its Derived Compounds on PI3K-AKT Pathway Targeting against Cancer. PubMed. [Link]

  • In Silico Evaluation of Phytochemicals as PI3K/AKT/mTOR Inhibitors for the Treatment of Breast Cancer. ResearchGate. [Link]

  • Molecular interactions of Amentoflavone with C and D chains of NMDA receptors. ResearchGate. [Link]

  • (PDF) An Insight into the Precise Molecular Interaction and Inhibitory Potential of Amentoflavone and Its Substituted Derivatives on Human α-amylase. ResearchGate. [Link]

  • Amentoflavone from Selaginella tamariscina inhibits SARS-CoV-2 RNA-dependent RNA polymerase. PubMed Central. [Link]

  • In Silico Identification of Chiral Biflavonoids as Dual PI3Kα/mTOR Inhibitors. PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this pri...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed protocol for the safe disposal of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, a cytotoxic biflavonoid with potential applications in anticancer research.[1][2] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Understanding the Compound: A Profile of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

Chemical PropertyValueSource
CAS Number 873999-88-3[1]
Molecular Formula C₃₂H₂₄O₁₀[1][9]
Molecular Weight 568.5 g/mol [1][2][10]
Appearance Yellow powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][11]
Known Hazards Cytotoxic, potential peroxide-former, likely flammable[1][2][4][5]

Core Principles of Disposal: A Self-Validating System

The disposal of any hazardous chemical, including 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, should be guided by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14] Every laboratory is required to have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous materials.[15][16][17]

The fundamental tenets of safe disposal are:

  • Waste Identification: Properly characterizing the waste to understand its hazards.[13]

  • Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[13][18]

  • Containment: Using appropriate, labeled, and sealed containers for waste collection.[6][7][18][19]

  • Proper Disposal Pathway: Ensuring waste is transferred to a licensed hazardous waste disposal facility.[5][6][7]

Step-by-Step Disposal Protocol for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether in solid form and in solution.

Part 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All handling and preparation for disposal of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][17]

  • Personal Protective Equipment:

    • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[20]

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).[4] Gloves should be changed immediately if contaminated.[4]

    • Body Protection: A buttoned lab coat, long pants, and closed-toe shoes are mandatory.[20]

Part 2: Disposal of Solid 2,3-Dihydroamentoflavone 7,4'-dimethyl ether
  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,3-Dihydroamentoflavone 7,4'-dimethyl ether"

    • The associated hazards (e.g., "Toxic," "Flammable," "Peroxide-Former")

    • The date accumulation started.

  • Transfer: Carefully transfer the solid waste into the designated container, avoiding the creation of dust.

  • Storage: Keep the hazardous waste container closed at all times except when adding waste.[4][5][6][19] Store the container in a designated satellite accumulation area, away from heat, sparks, and open flames.[4][18]

Part 3: Disposal of Solutions Containing 2,3-Dihydroamentoflavone 7,4'-dimethyl ether
  • Waste Container: Use a designated, leak-proof, and compatible hazardous waste container for liquid waste. Ensure the container material is compatible with the solvent used.

  • Labeling: Label the container as described for solid waste, also including the name and approximate concentration of the solvent(s).

  • Transfer: Carefully pour the solution into the hazardous waste container, avoiding splashes.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Storage: Keep the container tightly sealed and stored in a designated satellite accumulation area, within secondary containment to prevent spills.[6][7]

Part 4: Disposal of Contaminated Materials
  • Sharps: Any sharps (needles, scalpels, etc.) contaminated with 2,3-Dihydroamentoflavone 7,4'-dimethyl ether must be disposed of in a designated sharps container for hazardous chemical waste.[18]

  • Other Contaminated Debris: Gloves, weigh boats, and other contaminated lab supplies should be placed in a designated solid hazardous waste container.

Special Considerations for Ether Compounds

Due to the peroxide-forming nature of ethers, the following precautions are mandatory:

  • Dating: All containers of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether should be dated upon receipt and upon opening.[4][5][6][20]

  • Peroxide Testing: If the compound has been stored for an extended period (e.g., more than 3-6 months after opening), it should be tested for peroxides before handling.[4][21] If peroxides are detected, or if crystals are visible around the cap, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[4][6]

  • Disposal Timeline: Unopened containers should ideally be disposed of within one year of receipt.[5][6] Opened containers should be disposed of within a shorter timeframe, typically 3-6 months.[5][21]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood Identify Identify Waste Type FumeHood->Identify Solid Solid Compound Identify->Solid  Solid Solution Solution Identify->Solution  Liquid Contaminated Contaminated Debris Identify->Contaminated  Debris SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Solution->LiquidContainer DebrisContainer Labeled Solid Hazardous Waste Container Contaminated->DebrisContainer Store Store in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store DebrisContainer->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Disposal decision workflow for 2,3-Dihydroamentoflavone 7,4'-dimethyl ether.

Final Steps and Record Keeping

Once your hazardous waste container is full, or if you are disposing of an expired chemical, contact your institution's EHS department to arrange for a waste pickup.[7][20] Do not transport hazardous waste yourself.[6] Ensure all paperwork and logs required by your institution are completed accurately.

By adhering to these rigorous, safety-first protocols, you contribute to a secure research environment and uphold the highest standards of scientific responsibility.

References

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | CAS:873999-88-3 | Flavonoids | High Purity. (n.d.). BioCrick. Retrieved January 5, 2026, from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 5, 2026, from [Link]

  • Diethyl Ether - Standard Operating Procedure. (2012, December 14). UC Santa Barbara. Retrieved January 5, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 5, 2026, from [Link]

  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved January 5, 2026, from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved January 5, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved January 5, 2026, from [Link]

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]

  • 2,3-Dihydroamentoflavone 7,4'-dimethyl ether | C32H24O10 | CID 11613892. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Safety Laws and Standards Pertinent to Laboratories. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved January 5, 2026, from [Link]

  • Safety Data Sheet - Dimethylether. (n.d.). SOL SpA. Retrieved January 5, 2026, from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. Retrieved January 5, 2026, from [Link]

  • Diethyl ether - Standard Operating Procedure (SOP). (2022, October 6). University of Texas at Dallas. Retrieved January 5, 2026, from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved January 5, 2026, from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved January 5, 2026, from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved January 5, 2026, from [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved January 5, 2026, from [Link]

  • Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved January 5, 2026, from [Link]

  • Disposition of Flavonoids Impacts their Efficacy and Safety. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 5, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 5, 2026, from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved January 5, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.